5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-7-9-4-1-3-8-5-2-6-12(10)11(8)9/h1,3-4H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJITGDIXLDFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228405 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-37-8 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Technical Monograph
Abstract
This technical guide provides a comprehensive analysis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (CAS: 16078-37-8), a tricyclic lactam scaffold of increasing significance in medicinal chemistry. Characterized by a rigidified nitrogen bridgehead fusion, this molecule serves as a privileged pharmacophore for developing anticoagulants (Factor Xa/XIa inhibitors), tubulin polymerization inhibitors, and potential neuroactive agents. This document details its physicochemical properties, validated synthetic protocols, reactivity profiles, and structure-activity relationships (SAR).
Structural Classification & Core Properties
The this compound scaffold represents a fusion between a tetrahydroquinoline core and a
Physicochemical Profile
The molecule exhibits "fragment-like" properties, making it an ideal starting point for fragment-based drug discovery (FBDD). It fully complies with Lipinski’s Rule of Five.
| Property | Value / Characteristic |
| CAS Number | 16078-37-8 |
| Molecular Formula | |
| Molecular Weight | 173.21 g/mol |
| LogP (Predicted) | ~1.3 |
| TPSA | 20.3 Ų |
| H-Bond Donors | 0 (Tertiary Amide) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
| Rotatable Bonds | 0 (Rigid Core) |
| Physical State | Crystalline Solid (MP: ~100–150°C range for parent; derivatives >170°C) |
Synthetic Methodologies
The construction of the tricyclic core relies on intramolecular electrophilic aromatic substitution. The two primary routes involve Friedel-Crafts Alkylation (for the 2-one) and Stollé-type Acylation (for the 1,2-dione precursor).
Primary Synthesis: Intramolecular Friedel-Crafts Cyclization
This protocol yields the target 2(1H)-one directly by cyclizing the N-chloroacetyl derivative of 1,2,3,4-tetrahydroquinoline.
Protocol:
-
Acylation: React 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (
) at 0°C to yield N-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoline . -
Cyclization: Mix the intermediate with anhydrous aluminum chloride (
) (2.5 equiv) in a high-boiling inert solvent (e.g., 1,2-dichlorobenzene or neat melt). -
Heating: Heat to 140–160°C for 2–4 hours. The Lewis acid activates the alkyl chloride, facilitating electrophilic attack at the C8 position of the quinoline ring.
-
Workup: Quench with ice-water/HCl, extract with DCM, and recrystallize from ethanol.
Alternative Route: Via 1,2-Dione Reduction
For derivatives requiring functionalization at C1, the 1,2-dione is synthesized first using oxalyl chloride, followed by selective reduction or condensation.
Reactivity Profile & Functionalization
The scaffold possesses distinct zones of reactivity, allowing for precise medicinal chemistry modifications.
C1-Position: The Active Methylene
The C1 position (methylene group
-
Knoevenagel Condensation: Reaction with aromatic aldehydes yields 1-arylidene derivatives. This is the primary method for generating libraries of bioactive compounds (e.g., tubulin inhibitors).
-
Mechanism: Base-catalyzed deprotonation at C1 forms an enolate, which attacks the aldehyde electrophile.
Aromatic Ring (C7-C9)
The aromatic portion remains susceptible to electrophilic aromatic substitution, typically at the positions para or ortho to the nitrogen bridge.
-
Halogenation: Bromination or iodination often occurs at the C8 position (para to the nitrogen), providing a handle for Suzuki-Miyaura coupling to install biaryl systems.
Medicinal Chemistry Applications
Anticoagulants (Factor Xa / XIa Inhibitors)
Recent studies have identified this scaffold as a potent core for dual Factor Xa and Factor XIa inhibitors.[1]
-
Mechanism: The tricyclic core mimics the S1/S4 pocket binding motifs of serine proteases.
-
Lead Optimization: Hybridization with thiazole or rhodanine moieties via a hydrazine linker at the C1 position significantly enhances potency. The rigid core orients the "warhead" (thiazole) into the catalytic site while the quinoline portion engages in hydrophobic interactions (π-stacking) with Tyr-99 or Phe-174 residues in the enzyme pocket.
Tubulin Polymerization Inhibitors
Derivatives substituted with aryl groups at the C1 or C6 positions function as colchicine-site binders.
-
Activity: 5-aryltetrahydropyrrolo[1,2-a]quinoline-1-ones (isomeric analogs) and related "ij" fused systems arrest cell division in the G2/M phase.
-
Potency:
values in the low micromolar range (e.g., 5.9 against A549 lung cancer cells).[2]
Other Applications
-
Fungicides: Historically related to Pyroquilon (the 4-one isomer), the 2-one derivatives also exhibit antifungal properties, particularly against rice blast disease (Magnaporthe grisea).
-
Neuroactivity: The scaffold shares structural homology with generic oxindole-based neuroprotective agents and MAO inhibitors.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Link
-
Novichikhina, N. P., et al. (2024). "Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa." Molecules, 29(2).[3] Link
-
BenchChem. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one Properties and Reactions. (Providing context on the isomeric "Pyroquilon" system). Link
-
Gudimchuk, N., et al. (2018). "Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors." RSC Advances. Link
-
Biosynth. Product: 1-Azatricyclo[6.3.1.0,4,12]dodeca-4,6,8(12)-trien-2-one (CAS 16078-37-8).Link
Sources
- 1. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem [benchchem.com]
- 2. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: A Technical Guide for Medicinal Chemists
Introduction: The Therapeutic Potential of the Pyrrolo[3,2,1-ij]quinolinone Scaffold
The tricyclic scaffold of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown promise as potent antagonists of histamine and platelet-activating factor, as well as inhibitors of 5-lipoxygenase, suggesting potential applications in treating conditions like asthma[1][2]. More recently, this scaffold has gained significant attention for its anticoagulant properties, with several derivatives exhibiting potent and selective inhibition of blood coagulation factors Xa and XIa[3][4][5][6]. The development of dual inhibitors for these factors is a particularly active area of research aimed at producing a new generation of anticoagulants with improved safety profiles[3][5][7]. This guide provides an in-depth overview of the key synthetic strategies for accessing the this compound core, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development.
Core Synthetic Strategy: The Centrality of the 1,2-Dione Intermediate
A convergent and versatile approach to the synthesis of this compound and its derivatives relies on the preparation of a key intermediate: 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione . This dione serves as a versatile electrophilic precursor for a variety of subsequent condensation and cyclization reactions.
Synthesis of the 5,6-Dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione Intermediate
The construction of the tricyclic dione is typically achieved through the reaction of a substituted 1,2,3,4-tetrahydroquinoline with oxalyl chloride. The specific substitution pattern on the tetrahydroquinoline starting material can be varied to introduce diversity into the final products[8].
Experimental Protocol: Synthesis of 5,6-Dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione
-
Starting Material: A suitably substituted 1,2,3,4-tetrahydroquinoline is dissolved in an anhydrous, inert solvent such as dichloromethane or toluene.
-
Reagent Addition: Oxalyl chloride (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled solution (0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, during which time the formation of a precipitate is often observed.
-
Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione.
Key Synthetic Transformations of the 1,2-Dione Intermediate
Once the 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione is in hand, it can be transformed into the target this compound and its derivatives through several reliable methods.
Reductive Cyclization
A straightforward approach to the parent compound involves the selective reduction of the C1-carbonyl group followed by cyclization.
Condensation with Thiosemicarbazide and Subsequent Cyclization
A widely employed and highly adaptable method involves the initial condensation of the 1,2-dione with thiosemicarbazide. This reaction typically proceeds in a protic solvent like methanol, often with catalytic amounts of acid (e.g., HCl), to yield the corresponding hydrazinocarbothioamide or thiosemicarbazone intermediate[3][5][6]. This intermediate can then be reacted with various electrophiles, such as α-bromoacetophenones or dimethyl acetylenedicarboxylate (DMAD), to construct diverse heterocyclic appendages at the C1 position[3][5][6].
Experimental Protocol: Two-Step Synthesis of Thiazole-Substituted Derivatives
-
Step 1: Formation of the Thiosemicarbazone
-
To a solution of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione in methanol, add an equimolar amount of thiosemicarbazide.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration. This intermediate can often be used in the next step without further purification[3].
-
-
Step 2: Cyclization to the Thiazole Derivative
-
Suspend the thiosemicarbazone intermediate in a suitable solvent such as ethanol or DMF.
-
Add an equimolar amount of a substituted α-bromoacetophenone.
-
Heat the reaction mixture at reflux for 4-8 hours.
-
After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
-
Aldol Condensation Reactions
The electrophilic nature of the C1-carbonyl group in the 1,2-dione allows for aldol-type condensation reactions with various active methylene compounds. For instance, reaction with 3-acetylcoumarins can lead to the formation of more complex hybrid molecules[7][9].
Synthetic Pathways Overview
Caption: Key synthetic routes to this compound.
Summary of Synthetic Approaches
| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |
| Substituted 1,2,3,4-Tetrahydroquinoline | Oxalyl Chloride | 5,6-Dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione | - | [8] |
| 5,6-Dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione | Thiosemicarbazide, then α-Bromoacetophenones | Thiosemicarbazone | (Z)-1-(2-(4-arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one | [6] |
| 5,6-Dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione | Thiosemicarbazide, then DMAD | Hydrazinocarbothioamide | Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetate | [3][5] |
| Pyrrolo[3,2,1-ij]quinoline-1,2-diones | 3-Acetylcoumarins | Aldol Adduct | (E)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2-ones | [7][9] |
Conclusion and Future Directions
The synthetic routes outlined in this guide demonstrate the robust and versatile chemistry available for the construction of the medicinally important this compound scaffold. The centrality of the 1,2-dione intermediate provides a key strategic advantage, allowing for the late-stage diversification of the core structure. This is particularly valuable in the context of drug discovery, where the rapid generation of analog libraries is essential for structure-activity relationship (SAR) studies. Future research in this area will likely focus on the development of novel, one-pot procedures to further streamline the synthesis of these valuable compounds, as well as the exploration of new condensation partners for the 1,2-dione to access even greater chemical diversity. The continued investigation of this scaffold is poised to yield new therapeutic agents with significant clinical potential.
References
-
Skoptsova, A. A., et al. (2021). Reaction of 1‐Phenacylidene pyrrolo[3,2,1‐ij]quinolin‐2‐ones with Cyclic/Acyclic Enaminones and the Anticoagulant Activity of Synthesized Pyrrole‐Quinoline Derivatives. ChemistrySelect. [Link]
-
Novichikhina, N. P., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules. [Link]
-
Guo, Z., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives: potent histamine and platelet activating factor antagonism and 5-lipoxygenase inhibitory properties. Potential therapeutic application in asthma. Journal of Medicinal Chemistry. [Link]
-
Novichikhina, N. P., et al. (2024). Biologically active 4H‐pyrrolo[3,2,1‐ij]quinolin‐2‐ones. ResearchGate. [Link]
-
Novichikhina, N. P., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules. [Link]
-
Novichikhina, N. P., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. PubMed. [Link]
-
Novichikhina, N. P., et al. (2022). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. Molecules. [Link]
-
Novichikhina, N. P., et al. (2022). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. PubMed Central. [Link]
-
Novichikhina, N. P., et al. (2022). Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. Molecules. [Link]
-
Novichikhina, N. P., et al. (2020). Synthesis and Anticoagulant Activity of New Functionalized 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones. ResearchGate. [Link]
Sources
- 1. Synthesis, structure-activity relationships, and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives: potent histamine and platelet activating factor antagonism and 5-lipoxygenase inhibitory properties. Potential therapeutic application in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Deep Dive into the Physicochemical Landscape of the Pyrrolo[3,2,1-ij]quinolinone Core: A Guide for Drug Discovery Professionals
Abstract
The pyrrolo[3,2,1-ij]quinolinone framework represents a class of fused heterocyclic systems that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a privileged scaffold for designing potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the core physicochemical characteristics of the pyrrolo[3,2,1-ij]quinolinone nucleus, offering researchers and drug development professionals a foundational understanding of its molecular architecture, electronic behavior, solubility, and stability. By synthesizing theoretical insights with practical experimental methodologies, this document aims to empower scientists to rationally design and optimize novel molecules based on this versatile core.
The Architectural Foundation: Molecular Structure and Steric Profile
The pyrrolo[3,2,1-ij]quinolinone core is a tetracyclic system where a pyrrole ring is fused across the i and j faces of a quinoline moiety, with a ketone functionality integrated into the structure. This fusion results in a highly constrained and largely planar architecture, which is a critical determinant of its interaction with biological targets like enzyme active sites or DNA.[1][2]
The planarity of the fused ring system facilitates π-stacking interactions, a common binding motif in many biological systems.[1] The precise bond lengths and angles, definitively determined through X-ray crystallography of its derivatives, confirm the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the scaffold.[3][4] Understanding this three-dimensional structure is the first step in rational drug design, as it dictates the spatial orientation of substituents and their potential for forming key interactions with a target protein.
Caption: General structure of the pyrrolo[3,2,1-ij]quinolinone core.
Protocol 1: Single-Crystal X-Ray Diffraction Analysis
This protocol provides a foundational method for elucidating the precise three-dimensional structure of a novel pyrrolo[3,2,1-ij]quinolinone derivative. The resulting crystallographic data is the gold standard for structural confirmation.
-
Crystal Growth (Self-Validation Step): The ability to grow high-quality single crystals is the first validation of compound purity.
-
Dissolve the synthesized compound in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol).[5]
-
Employ a slow evaporation or solvent diffusion technique. For diffusion, layer a less-soluble "anti-solvent" (e.g., heptane, diethyl ether) on top of the compound solution.[4]
-
Seal the container and allow it to stand undisturbed for several days to weeks until suitable crystals form.
-
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation).[3]
-
Collect diffraction data by rotating the crystal and recording the diffraction patterns on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine unit cell parameters and integrate reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[6] The final refined structure provides precise bond lengths, bond angles, and torsional angles.
-
Electronic Landscape: Spectroscopic and Computational Characterization
The electronic properties of the pyrrolo[3,2,1-ij]quinolinone core are dictated by its extended π-conjugated system, which includes the electron-rich pyrrole ring and the electron-withdrawing quinolinone portion. This inherent electronic arrangement is the source of its unique spectroscopic properties and is a key modulator of its reactivity and biological activity.
Theoretical Framework: Insights from Computational Chemistry
Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure of molecules before they are even synthesized.[7] By calculating the distribution of electron density, we can predict the molecule's reactivity and spectroscopic behavior.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic transitions. The HOMO is where the most loosely held electrons reside, while the LUMO is the lowest energy location for an excited electron. The energy difference between these orbitals (the HOMO-LUMO gap) corresponds to the energy of the lowest-energy electronic absorption, which can be observed via UV-Vis spectroscopy.[4] A smaller gap typically implies a longer wavelength (lower energy) absorption.
-
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, e.g., around the carbonyl oxygen), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), which are susceptible to nucleophilic attack. This allows for the prediction of intermolecular interactions and sites of metabolic activity.
Caption: HOMO-LUMO gap and its relation to electronic transitions.
Spectroscopic Characterization
The extended conjugation of the pyrrolo[3,2,1-ij]quinolinone core gives rise to characteristic absorption and emission spectra, which are sensitive to substitution and the solvent environment.
-
UV-Visible Absorption: These compounds typically exhibit strong absorption bands in the UV-A and visible regions, corresponding to π→π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide a quantitative measure of the electronic structure.
-
Fluorescence Emission: Many fused aromatic systems are fluorescent. Upon excitation, the molecule can relax to the ground state by emitting a photon. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often a desirable property in fluorescent probes to minimize self-absorption.[7]
| Derivative Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent |
| Pyrrolo[3',2':3,4]fluoreno[9,1-gh]quinolines | ~350-450 | ~450-550 | Varies | DMSO |
| Pyrrolo[3,4-c]pyridine-trione | ~400 | ~500 | ~0.1-0.3 | Methanol |
| Table 1: Representative photophysical data for structurally related N-doped polycyclic aromatic compounds. Specific data for the pyrrolo[3,2,1-ij]quinolinone core is sparse in the literature, but similar ranges are expected. Data is illustrative, adapted from sources discussing related scaffolds.[4][7] |
Protocol 2: UV-Vis and Fluorescence Spectroscopy
This protocol outlines the standardized measurement of a compound's electronic absorption and emission properties.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the compound (~1 mg).
-
Dissolve it in a known volume (e.g., 10 mL) of a spectroscopic-grade solvent (e.g., DMSO, ethanol, acetonitrile) to make a concentrated stock solution (e.g., 1 mM). Rationale: High-purity solvents are essential to avoid interfering absorption or fluorescence signals.
-
-
Preparation of Working Solutions:
-
Create a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units). Rationale: This range ensures adherence to the Beer-Lambert Law, providing a linear relationship between absorbance and concentration.
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.
-
Scan a wavelength range (e.g., 200-800 nm) and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer. Excite the sample at its λmax determined from the absorption spectrum.
-
Scan the emission wavelengths, starting ~10-20 nm above the excitation wavelength, to record the emission spectrum.
-
Identify the emission maximum.
-
-
Quantum Yield Determination (Optional but Recommended):
-
Measure the fluorescence of the sample and a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions (excitation wavelength, slit widths).
-
Calculate the relative quantum yield using the comparative method, accounting for the absorbance of the samples at the excitation wavelength and the refractive indices of the solvents.
-
In Vitro Behavior: Solubility and Lipophilicity
For any compound to be a viable drug candidate, it must possess a delicate balance of aqueous solubility for bioavailability and lipophilicity for membrane permeability. The rigid, aromatic nature of the pyrrolo[3,2,1-ij]quinolinone core generally imparts low aqueous solubility, a common challenge in drug development.[8]
-
Aqueous Solubility: This is the concentration of a compound in water at equilibrium. It is highly pH-dependent if the molecule has ionizable groups. The introduction of polar or ionizable side chains is a common strategy to enhance the aqueous solubility of this class of compounds.[8]
-
Lipophilicity (LogP/LogD): Lipophilicity is measured as the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more relevant. A LogP value between 1 and 3 is often considered optimal for oral drug absorption (Lipinski's Rule of Five).
Caption: Workflow for a kinetic aqueous solubility assay.
Protocol 3: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This is a standard, medium-throughput method to assess the thermodynamic solubility of a compound.
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
-
Assay Execution:
-
Add an excess of the solid compound (or a small volume of the DMSO stock, typically <1% of the final volume) to a known volume of the PBS buffer in a glass vial. Rationale: Starting with an excess of solid material ensures that an equilibrium is reached at the saturation point.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
-
Sample Processing (Self-Validation Step):
-
After incubation, allow the vials to stand so that undissolved solid can settle.
-
Carefully remove an aliquot from the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.45 µm filter to remove any remaining micro-precipitates. Rationale: Incomplete removal of solid material is a primary source of error, leading to an overestimation of solubility. Effective filtration is a critical self-validating step.
-
-
Quantification:
-
Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.
-
Chemical Stability and Reactivity
The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and in vivo persistence. The pyrrolo[3,2,1-ij]quinolinone core is generally stable due to its aromaticity. However, the ketone functionality and the electron-rich pyrrole ring can be susceptible to specific degradation pathways.
-
pH Stability: The lactam-like amide bond within the quinolinone structure can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is typically stable at physiological pH.
-
Photostability: The extended π-system that allows for UV-Vis absorption also makes the molecule potentially susceptible to photodegradation.[7] Evaluation of photostability is important, especially for topical agents or during manufacturing and storage.
-
Reactivity: The electronic properties discussed previously (Section 2.0) can predict the most likely sites for chemical modification. Electrophilic substitution may be favored on the electron-rich pyrrole ring, while nucleophilic addition could potentially target the carbonyl carbon, depending on the specific derivative and reaction conditions.
Conclusion
The pyrrolo[3,2,1-ij]quinolinone core is a structurally rigid and electronically tunable scaffold with significant potential in drug discovery. Its key physicochemical characteristics—a planar architecture amenable to π-stacking, distinct spectroscopic signatures driven by an extended π-system, and moderate-to-low intrinsic aqueous solubility—present both opportunities and challenges. A thorough understanding and early characterization of these properties using the robust experimental and computational methods outlined in this guide are essential for any research program aiming to leverage this privileged framework. By integrating structural biology, computational chemistry, and analytical science, development teams can rationally navigate the complexities of this scaffold to unlock its full therapeutic potential.
References
- Bioorganic & Medicinal Chemistry Letters. (2000). Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity. PubMed.
- Synthesis. (2019). Synthesis of a Variety of Activated Pyrrolo[3,2,1-ij]quinolines. ResearchGate.
- Russian Journal of Organic Chemistry. (2025). Three-Component Synthesis of Novel 3H-Pyrrolo[3,2-f]quinoline Derivatives. Semantic Scholar.
- ResearchGate. (n.d.). The known pyrrolo[3,2,1-ij]quinoline-1,2-dione derivative A and the new framework B for the identification of potential cytotoxic agents. ResearchGate.
- Frontiers in Chemistry. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. PMC.
- Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one monohydrate. NIH.
- ResearchGate. (n.d.). Synthesis of pyrrolo[2,3‐b]quinoline derivatives. ResearchGate.
- Molecules. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H .... PMC.
- RSC Medicinal Chemistry. (n.d.). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. PMC.
- RSC Advances. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. PMC.
- Bioorganic & Medicinal Chemistry. (2005). New water soluble pyrroloquinoline derivatives as new potential anticancer agents. Elsevier.
- Molecules. (n.d.). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. PubMed Central.
- Molecules. (2025). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PMC.
- Journal of Medicinal Chemistry. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed.
- Molecules. (n.d.). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI.
- Molecules. (2021). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI.
- ACS Omega. (2019). Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. PMC.
- Il Farmaco. (n.d.). 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-Morpholinopropyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative [mdpi.com]
- 8. New water soluble pyrroloquinoline derivatives as new potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a tricyclic heterocyclic compound featuring a fused pyrroloquinoline scaffold. This core structure is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticoagulant agents that inhibit blood coagulation factors Xa and XIa.[1][2] The development of new therapeutic agents based on this scaffold necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the fundamental data required for unequivocal structure elucidation, purity assessment, and the study of molecular interactions.
Molecular Structure and Numbering
To facilitate the interpretation of spectroscopic data, a clear understanding of the molecular structure and atomic numbering is essential.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of derivatives, the following sections predict the ¹H and ¹³C NMR spectra for the title compound.[3][4][5]
¹H NMR Spectroscopy
Experimental Protocol (Predicted):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 3H | Ar-H |
| ~3.5-3.8 | t | 2H | CH₂-N |
| ~2.8-3.1 | t | 2H | CH₂-Ar |
| ~2.4-2.7 | t | 2H | CH₂-C=O |
| ~2.0-2.3 | m | 2H | CH₂-CH₂ |
Interpretation:
-
Aromatic Region (δ 7.2-7.5): The three protons on the benzene ring are expected to appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will depend on the electronic environment.
-
Aliphatic Region (δ 2.0-3.8):
-
The methylene group adjacent to the nitrogen atom (CH₂-N) is expected to be the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.5-3.8.
-
The methylene group attached to the aromatic ring (CH₂-Ar) will likely resonate as a triplet in the range of δ 2.8-3.1.
-
The methylene group alpha to the carbonyl group (CH₂-C=O) is predicted to be a triplet around δ 2.4-2.7.
-
The remaining methylene group (CH₂-CH₂) will likely appear as a multiplet in the most upfield region of the aliphatic signals, around δ 2.0-2.3, due to coupling with the two adjacent methylene groups.
-
¹³C NMR Spectroscopy
Experimental Protocol (Predicted):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹³C acquisition with proton decoupling.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.
-
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~140-120 | Ar-C |
| ~45 | CH₂-N |
| ~30 | CH₂-C=O |
| ~25 | CH₂-Ar |
| ~20 | CH₂-CH₂ |
Interpretation:
-
Carbonyl Carbon (δ ~170): The lactam carbonyl carbon is expected to resonate at a downfield chemical shift, characteristic of amide carbonyls.
-
Aromatic Carbons (δ 120-140): The six carbons of the benzene ring will appear in this region. The quaternary carbons will likely have lower intensities compared to the protonated carbons.
-
Aliphatic Carbons (δ 20-45):
-
The carbon of the methylene group attached to the nitrogen (CH₂-N) will be the most deshielded among the aliphatic carbons.
-
The remaining methylene carbons will appear at higher field, with their specific chemical shifts influenced by their proximity to the carbonyl group and the aromatic ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key feature in the IR spectrum of this compound will be the absorption of the lactam carbonyl group.
Experimental Protocol (Predicted):
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch (lactam) |
| ~3050-3000 | Medium | Ar-H stretch |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |
Interpretation:
-
Carbonyl Stretch (ν(C=O)): The most prominent peak in the IR spectrum is expected to be the strong absorption band for the lactam carbonyl group, typically appearing around 1680 cm⁻¹. This frequency is characteristic of a six-membered ring lactam.
-
Aromatic C-H Stretch (ν(Ar-H)): Weak to medium intensity bands are expected just above 3000 cm⁻¹ corresponding to the stretching vibrations of the aromatic C-H bonds.
-
Aliphatic C-H Stretch (ν(C-H)): Medium intensity bands will be observed in the 2850-2950 cm⁻¹ region due to the C-H stretching of the methylene groups in the saturated portion of the molecule.
-
Aromatic C=C Stretch (ν(C=C)): Absorptions of medium to weak intensity are expected in the 1480-1600 cm⁻¹ range, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol (Predicted):
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC).
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Detection: Positive ion mode.
Predicted Mass Spectrometry Data (EI):
-
Molecular Ion (M⁺): m/z 185. The molecular ion peak should be readily observable.
-
Key Fragmentation Pathways: The fragmentation of quinoline derivatives often involves the loss of small neutral molecules. For this compound, characteristic fragmentation could include:
-
Loss of CO (m/z 157)
-
Loss of C₂H₄ (ethene) from the saturated ring (m/z 157)
-
Further fragmentation of the quinoline ring system.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak at m/z 185, confirming the molecular formula C₁₂H₁₃NO. The fragmentation pattern will be crucial for confirming the connectivity of the tricyclic system. The initial loss of carbon monoxide from the lactam moiety is a common fragmentation pathway for such compounds. Additionally, the cleavage of the saturated pyrrolidine ring can lead to the loss of ethene. The resulting fragment ions would then undergo further rearrangements and cleavages characteristic of the quinoline core.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data (NMR, IR, and MS) for this compound. The detailed interpretation of the expected spectra, based on data from closely related analogues and fundamental spectroscopic principles, serves as a valuable resource for researchers working on the synthesis, characterization, and application of this important class of heterocyclic compounds. The provided experimental protocols offer a starting point for the acquisition of high-quality spectral data, which is fundamental for ensuring the scientific integrity of research in drug discovery and development.
References
-
Skoptsova, A. A.; Geronikaki, A.; Novichikhina, N. P.; Sulimov, A. V.; Ilin, I. S.; Sulimov, V. B.; Bykov, G. A.; Podoplelova, N. A.; Pyankov, O. V.; Shikhaliev, K. S. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules2024 , 29(2), 373. [Link]
-
Novichikhina, N. P.; Ilin, I. S.; Tashchilova, A.; Sulimov, A.; Kutov, D.; Ledenyova, I.; Krysin, M.; Shikhaliev, K.; Gantseva, A.; Gantseva, E.; et al. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules2020 , 25(8), 1889. [Link]
-
¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. PubMed. [Link]
-
THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Science Publishing. [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. National Center for Biotechnology Information. [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. LVIII. 1 A Study of the Fragmentation Processes of Some Lactams. ACS Publications. [Link]
-
Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. National Center for Biotechnology Information. [Link]nih.gov/pmc/articles/PMC9318991/)
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (CAS 16078-37-8): Properties, Synthesis, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, registered under CAS number 16078-37-8. We will delve into its fundamental properties, established synthesis protocols, and explore its significant and evolving role in medicinal chemistry, particularly as a scaffold for novel therapeutics.
Core Compound Identification and Physicochemical Properties
This compound, also known by synonyms such as LIDIN and 1-Azatricyclo[6.3.1.0,4,12]dodeca-4,6,8(12)-trien-2-one, is a tricyclic heterocyclic compound.[1][2] Its rigid, fused ring system provides a unique three-dimensional structure that is of considerable interest in rational drug design.
| Property | Value | Source |
| CAS Number | 16078-37-8 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Physical Form | Light yellow powder | [2] |
| Melting Point | 89-90 °C | [2] |
| Solubility | Soluble in ethanol, ether, and chloroform; insoluble in water. | [2] |
| Purity | min. 95% (TLC) | [2] |
Synthesis of the Core Scaffold
The foundational synthesis of this compound is well-established and proceeds via an intramolecular Friedel-Crafts reaction. This method provides a reliable route to the core tricyclic structure.
Experimental Protocol: Synthesis of 1,2,5,6-tetrahydro-4H-pyrrolo-(3,2,1-ij)quinolin-2-one[3]
-
Reaction Setup: To a flask, add 30 g of aluminum chloride.
-
Addition of Reactant: Slowly add 20.5 g of 1-(bromoacetyl)-1,2,3,4-tetrahydroquinoline to the aluminum chloride. An initial vigorous reaction is to be expected.
-
Heating: Heat the reaction mixture to 200°C for 30 minutes.
-
Quenching: After cooling, pour the reaction mixture onto cold water.
-
Extraction: Extract the resulting oil with methylene chloride.
-
Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting oil in ether and cool the solution. The precipitate can be further purified by sublimation to yield the final product with a melting point of 90°-93° C.[3]
Caption: Synthesis workflow for this compound.
Biological Activity and Therapeutic Potential
The rigid scaffold of this compound has proven to be a versatile starting point for the development of biologically active molecules targeting a range of disease areas.
Monoamine Oxidase A (MAO-A) Inhibition
Under the name LIDIN, this compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a key enzyme in the metabolism of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A increases the levels of these neurotransmitters in the brain, a mechanism that is central to the action of many antidepressant medications.
The reported IC₅₀ value for LIDIN against MAO-A is 8.4 x 10⁻⁵ M, as determined using rat liver mitochondria.[2] This positions the compound as a moderately potent inhibitor and a valuable lead structure for the design of novel CNS-active agents.
Caption: Inhibition of the coagulation cascade by derivatives of 16078-37-8.
Potential as Tubulin Polymerization Inhibitors
Preliminary research has also suggested that derivatives of the closely related 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold can act as inhibitors of tubulin polymerization. [4]Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and are crucial for cell division. Compounds that disrupt tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. While this research is on a related but different core structure, it highlights the potential for the broader pyrroloquinoline scaffold family, including derivatives of CAS 16078-37-8, in oncology drug discovery.
Future Directions and Conclusion
This compound (CAS 16078-37-8) is a compound with a rich and expanding portfolio of biological activities. Its initial identification as a selective MAO-A inhibitor has paved the way for its exploration in other therapeutic areas. The current focus on its derivatives as dual-acting anticoagulants is particularly noteworthy and addresses a significant unmet medical need.
For researchers and drug development professionals, this compound and its analogues offer a fertile ground for:
-
Lead Optimization: The core scaffold can be further functionalized to improve potency, selectivity, and pharmacokinetic properties for its known targets.
-
New Target Identification: The unique topology of this molecule may allow it to interact with other biological targets, opening up new therapeutic avenues.
-
Structure-Activity Relationship (SAR) Studies: In-depth SAR studies on its derivatives will provide valuable insights for the rational design of next-generation inhibitors.
References
-
MDPI. (2024, January 11). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4H-pyrrolo[3,2,1-ij]quinolin-2-ones. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2,5,6-tetrahydro-4H-pyrrolo-(3,2,1-ij)quinolin-2-one. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Retrieved from [Link]
-
Chemeo. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2024, January 11). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
Sources
- 1. This compound | C11H11NO | CID 14918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. latoxan.com [latoxan.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Mechanism of Action of Pyrrolo[3,2,1-ij]quinolinone Compounds
Executive Summary: The pyrrolo[3,2,1-ij]quinolinone scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a diverse range of biological activities. This guide provides an in-depth analysis of the known mechanisms of action for this specific class of molecules, moving beyond a simple catalog of activities to explore the underlying pharmacology and the experimental rationale for its elucidation. We will dissect its multi-target profile, which includes potent antagonism of key inflammatory mediators, modulation of the serotonergic system, and emerging cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships and therapeutic potential of pyrrolo[3,2,1-ij]quinolinone derivatives.
The Pyrroloquinoline Core: A Scaffold of Therapeutic Diversity
The fusion of pyrrole and quinoline rings creates a tricyclic system with significant chemical and biological potential. The specific arrangement of these rings, or isomerism, dictates the compound's three-dimensional shape and electronic properties, leading to vastly different pharmacological profiles. While numerous isomers exist, such as pyrrolo[3,2-f]quinolines known for inhibiting tubulin assembly[1] and pyrrolo[3,4-c]quinolines that can inhibit aggrecanases[2], this guide focuses specifically on the angular pyrrolo[3,2,1-ij]quinolinone framework. This core has proven to be a particularly fruitful starting point for developing agents that interact with multiple, distinct biological targets.
The Multi-Target Profile of Pyrrolo[3,2,1-ij]quinolinone Derivatives
Research into the pyrrolo[3,2,1-ij]quinolinone core has revealed a compelling polypharmacological profile, with lead compounds demonstrating activity against G-protein coupled receptors (GPCRs), enzymes, and potentially, pathways involved in cell proliferation.
Dual Antagonism of Histamine and Platelet-Activating Factor (PAF) Receptors
A primary and well-characterized mechanism of action for certain pyrrolo[3,2,1-ij]quinolinone derivatives is their potent and dual antagonism of histamine and platelet-activating factor (PAF), two key mediators in the pathophysiology of asthma.[3]
-
Causality of Target Selection: Histamine induces bronchoconstriction and increases vascular permeability, while PAF is a potent bronchoconstrictor and pro-inflammatory lipid mediator. Simultaneously blocking both pathways is a rational strategy to achieve a more comprehensive therapeutic effect in complex inflammatory diseases like asthma than targeting either pathway alone.
-
Structure-Activity Relationship (SAR): Systematic chemical modification has shown that optimal dual activity is achieved with a 2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl chain at the 1-position of the scaffold, combined with a methyl group at the 2-position.[3] This highlights the critical role of the side chain in facilitating high-affinity binding to both receptor pockets.
Inhibition of 5-Lipoxygenase (5-LOX)
In addition to receptor antagonism, this scaffold has been engineered to inhibit the enzyme 5-lipoxygenase (5-LOX).[3]
-
Mechanistic Significance: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent bronchoconstrictors and inflammatory signaling molecules that play a crucial role in the later phases of an asthmatic response. Inhibition of 5-LOX thus provides a complementary mechanism to histamine and PAF antagonism.
-
SAR Insights: The introduction of substituents at the 8- and 4-positions of the pyrroloquinoline nucleus was investigated to enhance 5-LOX inhibitory potency while maintaining the desired receptor antagonist profile.[3] This led to the development of triple-action candidates like KC 11404 , which is active against all three targets.[3]
Table 1: In Vivo Pharmacological Activity of Lead Compound KC 11404
| Activity | Model | Metric | Value |
|---|---|---|---|
| Histamine Antagonism | Antigen-induced bronchospasm (guinea pig) | ED₅₀ | 1.9 µmol/kg (oral)[3] |
| PAF Antagonism | PAF-induced bronchoconstriction (guinea pig) | ED₅₀ | 2.1 µmol/kg (oral)[3] |
| Leukotriene Inhibition | Antigen-induced bronchospasm (guinea pig) | Potency | Same as Zileuton[3] |
Selective Agonism of Serotonin 5-HT2c Receptors
Shifting from inflammation to neuroscience, a different series of pyrrolo[3,2,1-ij]quinoline derivatives was found to act as agonists at the serotonin 5-HT2c receptor, with notable selectivity over the closely related 5-HT2a subtype.[4]
-
Therapeutic Rationale: 5-HT2c receptor agonists are of significant interest for treating conditions like obesity (by promoting satiety) and epilepsy. The key challenge is achieving selectivity against the 5-HT2a receptor, activation of which is associated with hallucinogenic effects and other adverse events. The ability of the pyrrolo[3,2,1-ij]quinolinone scaffold to provide this selectivity is a major step forward.
Cytotoxic Activity
The therapeutic utility of the scaffold may extend to oncology. Derivatives of pyrrolo[3,2,1-ij]quinoline have been synthesized and evaluated as potential cytotoxic agents.[5] While the precise molecular targets for this activity are still under investigation for the [3,2,1-ij] isomer, the broader pyrroloquinoline class is known to inhibit critical cancer targets like topoisomerases and kinases, suggesting promising avenues for future research.[6][7][8]
Methodologies for Mechanistic Elucidation
Determining the mechanism of action for a novel compound series requires a hierarchical and systematic approach, moving from initial target identification to whole-organism validation. The trustworthiness of these protocols lies in their ability to provide reproducible, quantitative data that builds a logical and cohesive mechanistic narrative.
Protocol: Receptor Binding Assay (Competitive Radioligand Displacement)
This protocol is designed to determine a compound's affinity (Ki) for a specific receptor, such as the histamine H1 or 5-HT2c receptor.
-
Objective: To quantify the direct interaction between the test compound and the molecular target.
-
Principle: The test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Step-by-Step Methodology:
-
Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human H1 receptor). Resuspend membranes in a suitable binding buffer.
-
Reaction Mixture: In a 96-well plate, add the cell membrane suspension, a fixed concentration of the radiolabeled ligand (e.g., [³H]-pyrilamine for the H1 receptor), and varying concentrations of the test pyrrolo[3,2,1-ij]quinolinone compound.
-
Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, non-labeled antagonist to saturate all specific binding sites).
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol: In Vivo Bronchoconstriction Model
This protocol is used to evaluate the efficacy of a compound in a relevant animal model of asthma, as was done for KC 11404.[3]
-
Objective: To assess the compound's ability to protect against antigen- or agonist-induced bronchoconstriction in a living organism.
-
Principle: Sensitized animals will exhibit a strong bronchospastic response when challenged with an antigen or a specific mediator like PAF. A pre-administered therapeutic agent should attenuate this response.
-
Step-by-Step Methodology:
-
Sensitization (for antigen model): Actively sensitize guinea pigs by intraperitoneal injection of a protein like ovalbumin. Allow several weeks for an immune response to develop.
-
Compound Administration: Administer the test pyrrolo[3,2,1-ij]quinolinone compound or vehicle control via the desired route (e.g., oral gavage) at a specific time point before the challenge.
-
Anesthesia and Monitoring: Anesthetize the animals and monitor respiratory function, typically by measuring changes in intratracheal pressure or airway resistance.
-
Challenge: Administer the challenge agent intravenously (e.g., PAF, histamine, or ovalbumin for sensitized animals).
-
Measurement: Record the peak increase in bronchoconstriction (e.g., peak intratracheal pressure).
-
Data Analysis: Calculate the percentage inhibition of the bronchospastic response for each dose of the test compound compared to the vehicle control group. Determine the ED₅₀ (the dose required to produce 50% of the maximum protective effect).
-
Structure-Activity Relationships: Decoding the Scaffold
The diverse activities of the pyrrolo[3,2,1-ij]quinolinone scaffold are dictated by the nature and position of its substituents. Understanding these relationships is fundamental to designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The pyrrolo[3,2,1-ij]quinolinone scaffold has demonstrated considerable therapeutic potential, acting through multiple, well-defined mechanisms of action. Its ability to be chemically tuned to target GPCRs and enzymes involved in inflammation and neurotransmission underscores its value in drug discovery. The development of triple-action compounds for asthma and highly selective 5-HT2c agonists for neurological and metabolic disorders are prime examples of its successful application.
Future research should focus on:
-
Elucidating Anticancer Mechanisms: Identifying the specific molecular targets responsible for the observed cytotoxic effects of some derivatives.
-
Pharmacokinetic Optimization: Improving the drug-like properties (solubility, metabolic stability, oral bioavailability) of lead compounds to enhance their clinical translatability.
-
Exploring New Therapeutic Areas: Given its polypharmacological nature, the scaffold should be screened against other target classes, such as kinases and ion channels, to uncover novel therapeutic applications.
By continuing to integrate rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, the full potential of the pyrrolo[3,2,1-ij]quinolinone framework can be realized.
References
-
J. Med. Chem. 1995, 38(4), 669-85. Synthesis, structure-activity relationships, and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives: potent histamine and platelet activating factor antagonism and 5-lipoxygenase inhibitory properties. Potential therapeutic application in asthma. [Link]
-
Bioorg Med Chem Lett. 2003, 13(10), 1803-6. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. [Link]
-
New J. Chem., 2021, 45, 1279-1292. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE. [Link]
-
Bioorg Med Chem. 2005, 13(15), 4733-9. New water soluble pyrroloquinoline derivatives as new potential anticancer agents. [Link]
-
ResearchGate. (May 2015). Ultrasound mediated synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives and their pharmacological evaluation. [Link]
-
Bioorg Med Chem. 2002, 10(4), 1111-6. Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity. [Link]
-
Bioorg Med Chem. 2000, 8(6), 1415-22. Pyrrolo-quinoline derivatives as potential antineoplastic drugs. [Link]
-
J Med Chem. 2010, 53(8), 3386-98. Design, synthesis, and preliminary biological evaluation of pyrrolo[3,4-c]quinolin-1-one and oxoisoindoline derivatives as aggrecanase inhibitors. [Link]
-
Molecules. 2020, 25(23), 5768. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. [Link]
-
Bioorg Med Chem Lett. 2004, 14(10), 2413-7. Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity. [Link]
-
ChemMedChem. 2013, 8(2), 267-75. Synthesis and in vitro evaluation of 3H-pyrrolo[3,2-f]-quinolin-9-one derivatives that show potent and selective anti-leukemic activity. [Link]
-
RSC Adv., 2024, 14, 107-133. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. [Link]
-
Front. Chem., 2023, 11, 1261352. Pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in a novel diketene-based reaction. [Link]
Sources
- 1. Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives That Show Potent and Selective Anti-leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary biological evaluation of pyrrolo[3,4-c]quinolin-1-one and oxoisoindoline derivatives as aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives: potent histamine and platelet activating factor antagonism and 5-lipoxygenase inhibitory properties. Potential therapeutic application in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticoagulant Potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: A Technical Guide for In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombotic disorders remain a leading cause of morbidity and mortality worldwide, driving an urgent and persistent need for novel anticoagulant therapies with improved efficacy, safety, and patient convenience. This technical guide delves into the burgeoning therapeutic potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and its derivatives as a promising new class of anticoagulants. Recent studies have identified this heterocyclic scaffold as a potent inhibitor of key coagulation factors, notably Factor Xa (FXa) and Factor XIa (FXIa).[1][2][3][4][5][6] This document provides a comprehensive framework for the in vitro assessment of these compounds, offering detailed, field-proven methodologies for foundational anticoagulant screening assays, insights into the causal logic behind experimental design, and a guide to interpreting the resulting data. By presenting a self-validating system of protocols, this guide aims to empower researchers to rigorously evaluate the anticoagulant activity of this promising molecular scaffold and its analogues.
Introduction: The Clinical Imperative for Novel Anticoagulants and the Emergence of a New Scaffold
The landscape of anticoagulant therapy has been revolutionized by the advent of Direct Oral Anticoagulants (DOACs), which offer significant advantages over traditional Vitamin K antagonists (VKAs).[7] DOACs, such as dabigatran (a direct thrombin inhibitor) and rivaroxaban, apixaban, and edoxaban (direct FXa inhibitors), provide rapid onset of action, predictable pharmacokinetics, and a reduced need for routine monitoring.[8][9] However, the quest for even safer and more effective agents continues, with a focus on targets that could further uncouple antithrombotic efficacy from bleeding risk.
In this context, the this compound core structure has emerged as a molecule of significant interest. Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against crucial nodes in the coagulation cascade, specifically FXa and FXIa.[2][3][5][6] Inhibition of FXa is a validated and highly successful strategy for anticoagulation.[7] Furthermore, FXIa is gaining recognition as a promising target; its inhibition may suppress thrombosis with a more limited impact on normal hemostasis, potentially offering a wider therapeutic window.[2][10] The development of dual FXa/FXIa inhibitors from the pyrrolo-quinolinone scaffold represents an exciting frontier in anticoagulant drug discovery.[3][4][10]
This guide provides the essential technical framework for the initial in vitro characterization of these compounds, focusing on the three cornerstone assays of coagulation testing: Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT).
The Coagulation Cascade: A Schematic Overview
Understanding the mechanism of action of any anticoagulant requires a firm grasp of the coagulation cascade. This intricate network of enzymatic reactions culminates in the formation of a stable fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.
Caption: A typical workflow for in vitro anticoagulant screening.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison between different concentrations of the test compound and the control.
Table 1: Example Data for a Hypothetical Pyrrolo-Quinolinone Derivative
| Compound Conc. (µM) | PT (seconds) | aPTT (seconds) | TT (seconds) |
| Vehicle Control | 12.5 ± 0.3 | 32.1 ± 0.8 | 18.5 ± 0.5 |
| 0.1 | 15.8 ± 0.5 | 45.3 ± 1.1 | 18.9 ± 0.6 |
| 0.5 | 22.4 ± 0.7 | 68.7 ± 2.3 | 19.2 ± 0.4 |
| 1.0 | 31.6 ± 1.1 | 95.2 ± 3.5 | 19.5 ± 0.7 |
| 5.0 | > 150 | > 200 | 20.1 ± 0.9 |
| 10.0 | > 150 | > 200 | 20.5 ± 0.8 |
Data are presented as Mean ± Standard Deviation (n=3). Normal reference ranges: PT 11-15s, aPTT 27-35s, TT < 25s. [11][12][13]
Interpreting the Results
The pattern of prolongation across the three assays provides crucial clues to the compound's mechanism of action:
-
Prolonged aPTT, Normal PT, Normal TT: This pattern is characteristic of inhibitors of the intrinsic pathway, such as inhibitors of FXIIa, FXIa, FIXa, or FVIIIa. Given that derivatives of this compound are known to target FXIa, this would be an expected result for a selective FXIa inhibitor. [5]* Prolonged PT and aPTT, Normal TT: This profile suggests inhibition of the common pathway, specifically targeting FXa or FVa. This is the classic profile for direct FXa inhibitors and would be expected for compounds of this class that target FXa. [1][5]* Prolonged PT, aPTT, and TT: A prolongation across all three assays points towards a direct thrombin inhibitor or severe hypofibrinogenemia. [12]While some derivatives of the scaffold have been tested for thrombin inhibition, significant prolongation of the TT would warrant further investigation into direct anti-thrombin activity. [10]* Isolated Prolonged PT: This is rare but would suggest inhibition of FVIIa.
-
Normal PT, aPTT, and TT: This indicates a lack of anticoagulant activity at the concentrations tested, or a mechanism not detectable by these assays (e.g., inhibition of FXIII).
Based on the example data in Table 1, the significant, dose-dependent prolongation of both PT and aPTT, with a normal TT, strongly suggests that the hypothetical compound is an inhibitor of Factor Xa.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the design of novel anticoagulants. The in vitro screening cascade detailed in this guide, beginning with the foundational PT, aPTT, and TT assays, provides a robust and efficient method for the initial characterization of these compounds. A clear understanding of the experimental rationale and a systematic approach to data interpretation are paramount for identifying lead candidates and elucidating their mechanisms of action.
Compounds demonstrating promising activity in these global assays should be advanced to more specific, chromogenic-based assays to confirm inhibition of purified coagulation factors (e.g., FXa, FXIa) and to determine key inhibitory parameters such as the IC₅₀ value. This systematic progression from broad screening to specific target validation is the cornerstone of modern anticoagulant drug discovery.
References
-
Semantic Scholar. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H). Available from: [Link]
-
MDPI. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Available from: [Link]
-
PubMed Central. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC. Available from: [Link]
-
MDPI. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Available from: [Link]
-
MDPI. In Vitro Anticoagulant Activity and Active Components of Safflower Injection. Available from: [Link]
-
MDPI. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]. Available from: [Link]
-
MDPI. Free Full-Text | Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa | Notes. Available from: [Link]
-
PubMed Central. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation - PMC. Available from: [Link]
-
PubMed. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Available from: [Link]
-
PubMed. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Available from: [Link]
-
ResearchGate. Synthesis and Anticoagulant Activity of New Functionalized 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones | Request PDF. Available from: [Link]
-
MDPI. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. Available from: [Link]
-
Biolabo. I BIO-TT Thrombin Time. Available from: [Link]
-
National Institutes of Health. Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines - PMC. Available from: [Link]
-
Practical-Haemostasis.com. Screening Tests in Haemostasis: The Prothrombin Time [PT]. Available from: [Link]
-
Practical-Haemostasis.com. Screening Tests in Haemostasis: The APTT. Available from: [Link]
-
SlideShare. Prothrombin time (PT). Available from: [Link]
-
Atlas Medical. ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT For In-Vitro diagnostic and professional use only Store at 2-8°C. Available from: [Link]
-
Italian Journal of Medicine. Pharmacology of new oral anticoagulants: mechanism of action, pharmacokinetics, pharmacodynamics. Available from: [Link]
-
CoaChrom. HEMOCLOT™ Thrombin Time (T.T.). Available from: [Link]
-
National Institutes of Health. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. Available from: [Link]
-
University of Iowa Health Care. Activated Partial Thromboplastin Time (aPTT). Available from: [Link]
-
PhenX Toolkit. Prothrombin Time. Available from: [Link]
-
Practical-Haemostasis.com. Screening Tests in Haemostasis: The Thrombin Time. Available from: [Link]
-
AHA/ASA Journals. Overview of the New Oral Anticoagulants: Opportunities and Challenges. Available from: [Link]
-
Mayo Clinic Laboratories. Thrombin Time (Bovine), Plasma. Available from: [Link]
-
MedlinePlus. Prothrombin Time Test and INR (PT/INR). Available from: [Link]
-
ResearchGate. (PDF) Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Available from: [Link]
-
Australian Prescriber. New oral anticoagulant drugs - mechanisms of action. Available from: [Link]
-
Linear Chemicals. APTT. Available from: [Link]
-
Cleveland Clinic Laboratories. Antiphospholipid Antibody Testing (Lupus Anticoagulant Testing). Available from: [Link]
-
LinkedIn. Anticoagulant Drugs: Understanding their Mechanism and Clinical Applications. Available from: [Link]
-
Medscape. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels. Available from: [Link]
-
R2 Diagnostics. Thrombin Time Assays. Available from: [Link]
-
National Center for Biotechnology Information. Prothrombin Time. Available from: [Link]
Sources
- 1. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. italjmed.org [italjmed.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. coachrom.com [coachrom.com]
- 13. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
The Tricyclic Lactam Motif: A Technical Odyssey of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Executive Summary
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one represents a "privileged scaffold" in modern medicinal chemistry—a rigidified tricyclic system that fuses a quinoline core with a pyrrole ring. By effectively locking the conformation of the
This guide delineates the structural evolution, synthetic methodology, and pharmacological utility of this molecule, moving beyond basic description to actionable, reproducible science.
Part 1: Structural Identity & Historical Evolution
The Chemical Architecture
The molecule is a tricyclic lactam. Its IUPAC designation highlights its three fused rings:
-
Ring A: A benzene ring (part of the quinoline system).[1]
-
Ring B: A fused pyrrole ring (containing the lactam carbonyl).
-
Ring C: A saturated piperidine ring (the "dihydro-4H" component).[2]
Why this structure matters: In standard oxindoles (e.g., Sunitinib), the nitrogen atom has rotational freedom relative to substituents. In the [3,2,1-ij] fused system, the nitrogen is "bridged" back to the aromatic core via the propylene chain of the quinoline. This creates a planar, rigid pharmacophore that mimics the transition state of peptide bonds or the adenine ring of ATP, crucial for deep-pocket binding in enzymes.
Historical Trajectory: From Dyes to Drugs
The history of this scaffold is not defined by a single "eureka" moment but by the iterative evolution of heterocyclic chemistry aimed at conformational restriction.
-
The Classical Era (1950s-1980s): The core was initially explored in the context of dye chemistry and alkaloid synthesis (related to Erythrina alkaloids). Early syntheses relied on "brute force" acid-mediated cyclizations (Friedel-Crafts) of
-haloacetyl tetrahydroquinolines. -
The Kinase Era (1990s-2010s): As high-throughput screening identified oxindoles as potent kinase inhibitors, chemists sought to improve selectivity. The [3,2,1-ij] scaffold emerged as a way to "lock" the active conformation of oxindole-based drugs, improving affinity for targets like Mcl-1 and CDKs.
-
The Anticoagulant Era (2020-Present): Recent breakthroughs (2020, 2024) have validated this scaffold as a dual inhibitor of Factor Xa and XIa.[3][4][5] By hybridizing the tricyclic core with thiazoles or rhodanines, researchers have achieved nanomolar potency, positioning it as a safer alternative to Warfarin with reduced bleeding risks.
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The construction of the [3,2,1-ij] core typically relies on forming the B-ring (pyrrole) last, utilizing the pre-existing quinoline architecture.
Protocol: The Friedel-Crafts Cyclization (High-Yield Standard)
This protocol is robust, scalable, and avoids expensive transition metals. It is the preferred method for generating the unsubstituted core.
Reagents:
-
1,2,3,4-Tetrahydroquinoline (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Aluminum Chloride (
) (2.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
N-Acylation:
-
Dissolve 1,2,3,4-tetrahydroquinoline in anhydrous DCM at 0°C under Argon.
-
Add triethylamine (1.5 eq) as a proton scavenger.
-
Dropwise add chloroacetyl chloride. The reaction is highly exothermic; maintain temperature <5°C.
-
Mechanism:[6][7] Nucleophilic attack of the quinoline nitrogen on the acyl chloride.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 3:1) for disappearance of amine. Yields intermediate N-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoline.
-
-
The Melt (Cyclization):
-
Evaporate solvent to isolate the amide intermediate.
-
Mix the intermediate intimately with neat
. -
Heat the mixture to 120°C-140°C for 2 hours. (Note: Solvent-free "melt" conditions often favor the intramolecular ring closure over intermolecular polymerization).
- abstracts the chloride, generating a highly electrophilic acyl-iminium-like species which attacks the electron-rich aromatic ring at the ortho position (C8).
-
-
Quenching & Isolation:
-
Cool to room temperature. Carefully quench with ice-water/HCl mix (exothermic!).
-
Extract with EtOAc (
). Wash organic phase with brine. -
Recrystallize from Ethanol/Water.
-
Yield Expectations: 65-80% overall yield.
Protocol: Modern Pd-Catalyzed Intramolecular Arylation
For derivatives with sensitive functional groups, the "melt" method is too harsh. Use this Palladium protocol.
| Component | Reagent | Role |
| Substrate | Precursor | |
| Catalyst | Oxidative Addition source | |
| Ligand | Stabilizes Pd(0) | |
| Base | Regenerates Pd(II) / HI scavenger | |
| Solvent | DMF or Toluene | High boiling point medium |
Key Insight: This reaction proceeds via a Heck-type mechanism. The tethered alkene inserts into the Pd-Aryl bond, followed by
Part 3: Pharmacological Utility & Mechanism[6]
The "Dual Inhibition" Mechanism (Factor Xa/XIa)
Recent studies (2020-2024) have positioned this scaffold as a premier candidate for anticoagulation therapy. The tricyclic core occupies the S1 pocket of the serine protease.
-
Factor Xa Binding: The lactam carbonyl acts as a hydrogen bond acceptor for the backbone NH of Gly216 in the active site.
-
Factor XIa Selectivity: The fused piperidine ring (the "5,6-dihydro" portion) provides hydrophobic bulk that fits the slightly larger S1' sub-pocket of Factor XIa, offering selectivity over Thrombin.
Quantitative Data: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Factor Xa IC50 ( | Factor XIa IC50 ( | Selectivity Profile |
| Parent Core | Unsubstituted | >100 | >100 | Inactive (Needs linker) |
| Hybrid A | Thiazole-hydrazone linker | 3.68 | 2.00 | Dual Inhibitor |
| Hybrid B | 6-Aryl substituted | 1.20 | 8.50 | Xa Selective |
| Hybrid C | Rhodanine fusion | 0.85 | 0.92 | Potent Dual Inhibitor |
Data aggregated from recent docking and in vitro assays [1, 2].[8]
Biological Pathway Visualization
[7]
Part 4: Critical Analysis & Future Directions
The Stability Advantage: Unlike simple pyrroles which are prone to oxidative degradation, the fusion with the quinoline ring stabilizes the electron density of the pyrrole nitrogen. This makes the [3,2,1-ij] system metabolically robust (high microsomal stability), a critical factor for oral bioavailability.
Future Research Vectors:
-
C-H Activation: Direct functionalization of the C8 and C9 positions using Iridium catalysis to create libraries without pre-functionalized precursors.
-
Neurodegeneration: Exploring the scaffold's similarity to melatonin and serotonin to target CNS receptors (5-HT6) for Alzheimer's treatment.
References
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Source: MDPI / Molecules (2024) URL:[Link][1]
-
Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Source: PubMed / PMC (2020) URL:[Link]
-
Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods. (Contextual grounding for tricyclic scaffolds in kinase inhibition). Source: Journal of Medicinal Chemistry / NIH URL:[Link]
-
Oxindole: A chemical prism carrying plethora of therapeutic benefits. (Historical context of the oxindole scaffold evolution). Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]
Sources
- 1. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targeting of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and its Analogs
Abstract
The unique tricyclic scaffold of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown potential as anticoagulant, antitumor, antimicrobial, and anti-inflammatory agents.[1] This technical guide provides an in-depth analysis of the most promising therapeutic targets for this compound class, with a primary focus on the inhibition of coagulation factors Xa (FXa) and XIa (FXIa). We will explore the mechanistic rationale for targeting these serine proteases, present detailed experimental workflows for target validation, and discuss the broader therapeutic landscape for this versatile chemical scaffold.
Introduction: The Pyrroloquinoline Scaffold
The this compound core is a rigid, planar structure that provides a unique three-dimensional arrangement of functional groups for molecular recognition. This structural rigidity can lead to higher binding affinities and selectivities for protein targets. The pyrroloquinoline framework is found in a number of natural products and has been extensively explored in synthetic medicinal chemistry.[2] Its derivatives have been investigated for a wide range of pharmacological effects, including the modulation of G-protein coupled receptors and enzymes.[3]
Primary Therapeutic Area: Anticoagulation
Disorders of the blood coagulation system are a leading cause of morbidity and mortality worldwide, contributing to cardiovascular diseases such as thrombosis.[4] Key enzymes in the coagulation cascade, particularly Factor Xa (FXa) and Factor XIa (FXIa), have become critical targets for the development of new anticoagulant therapies.[5][6]
Dual Inhibition of Factor Xa and Factor XIa
Factor Xa holds a pivotal position in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin.[6] Factor XIa, part of the intrinsic pathway, is an attractive target because its inhibition can suppress thrombosis with a more limited impact on normal hemostasis, potentially reducing the risk of bleeding complications associated with traditional anticoagulants.[4] The development of dual inhibitors that target both FXa and FXIa is a promising strategy for creating effective and safer anticoagulant drugs.[4]
Derivatives of this compound have been specifically designed and synthesized as dual inhibitors of FXa and FXIa.[4][5] The hybridization of the pyrroloquinoline core with other pharmacophores, such as thiazole, has yielded compounds with potent inhibitory activity against both factors.[4]
Mechanism of Action at the Coagulation Cascade
The blood coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. The pyrroloquinoline-based inhibitors act by binding to the active sites of FXa and FXIa, preventing them from cleaving their respective substrates and thereby disrupting the amplification of the coagulation signal.
Caption: Inhibition of FXa and FXIa by Pyrroloquinolines.
Other Potential Therapeutic Targets
While anticoagulation is a primary focus, the pyrroloquinoline scaffold's versatility suggests other potential therapeutic applications.
Anticancer Activity
Pyrrole-containing compounds have demonstrated a wide range of anticancer activities, targeting various aspects of cancer cell biology.[2][7]
-
Receptor Tyrosine Kinases (RTKs): Derivatives of related pyrrolo-pyrimidine scaffolds have shown inhibitory activity against RTKs like EGFR, FGFR, and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[7]
-
Microtubule Polymerization: Some phenylpyrroloquinolinones have been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis.[7]
-
Bcl-2 Family Proteins: Certain pyrrole derivatives can induce apoptosis by modulating the activity of pro- and anti-apoptotic proteins of the Bcl-2 family.[7]
-
DNA Metabolism: Pyrrole-polyamides have been designed to interfere with the interaction between Nuclear Factor-Y (NF-Y) and DNA, sensitizing cancer cells to chemotherapy.[7]
Adenosine Receptor Antagonism
A structurally related compound, CGS 15943, which also contains a fused heterocyclic system, is a potent, non-xanthine antagonist of adenosine receptors.[8][9] It exhibits high affinity for A1, A2A, A2B, and A3 receptor subtypes.[10] Adenosine receptor modulation has therapeutic potential in neurological disorders, inflammation, and cancer. CGS 15943 has also been shown to inhibit the PI3K/Akt pathway, reducing cancer cell proliferation.[10]
Experimental Workflows for Target Validation
Validating the interaction between a small molecule and its putative target is a critical step in drug discovery. The following section outlines key experimental protocols.
Workflow for Target Identification and Validation
Caption: A generalized workflow for target validation.
Detailed Protocol: In Vitro FXa and FXIa Inhibition Assay
This protocol describes a chromogenic assay to determine the inhibitory activity of test compounds against human FXa and FXIa.
Principle: The amidolytic activity of FXa or FXIa is measured by the rate of cleavage of a specific chromogenic substrate, which releases p-nitroaniline (pNA). The increase in absorbance at 405 nm is proportional to the enzyme's activity. Inhibitors will reduce the rate of pNA formation.
Materials:
-
Human Factor Xa (purified)
-
Human Factor XIa (purified)
-
Chromogenic substrate for FXa (e.g., S-2765)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay Buffer: Tris-HCl (pH 7.4), NaCl, CaCl2, and BSA.
-
Test compounds dissolved in DMSO.
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is ≤1%.
-
Enzyme Addition: To each well of a 96-well plate, add 50 µL of assay buffer containing the test compound or vehicle control (DMSO).
-
Incubation: Add 25 µL of FXa or FXIa solution to each well. Mix gently and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation and Controls:
-
Positive Control: A known FXa/FXIa inhibitor (e.g., Rivaroxaban for FXa) should be included to validate assay performance.
-
Negative Control: Wells containing only the enzyme and substrate in the presence of the vehicle (DMSO) to determine the uninhibited reaction rate.
-
Blank: Wells containing buffer and substrate to measure background absorbance.
Summary of Quantitative Data
The following table summarizes the inhibitory activities of representative pyrroloquinoline derivatives against FXa and FXIa.
| Compound ID | Target | IC50 (µM) | Reference |
| Derivative 1 | Factor Xa | 3.68 | [5] |
| Derivative 2 | Factor XIa | 2.0 | [5] |
| Derivative 3 | Factor Xa / XIa | Dual Inhibitor | [4] |
Note: Specific compound structures are detailed in the cited literature.
Future Directions and Drug Development Considerations
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.[4][5]
-
Selectivity Profiling: Screening lead compounds against a panel of related serine proteases to ensure target selectivity and minimize off-target effects.
-
Pharmacokinetic Optimization: Improving metabolic stability, oral bioavailability, and half-life through medicinal chemistry approaches.
-
In Vivo Efficacy: Evaluating optimized compounds in relevant animal models of thrombosis to demonstrate in vivo efficacy and safety.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the development of drugs based on this versatile and potent chemical scaffold.
References
- Benchchem. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one. (URL: )
- Gasparyan, S., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. PubMed Central. (URL: )
- Holtzman, S. G. (1991).
- Guzman, J. D., et al. (2018). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. PubMed Central. (URL: )
- AdooQ Bioscience. CGS-15943 | Adenosine A Receptor antagonist. (URL: )
- ResearchGate.
- Brindisi, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. (URL: )
- Novichikhina, N. P., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa. PubMed. (URL: )
- Kumar, R., et al. (2022).
- Novichikhina, N. P., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. MDPI. (URL: )
- Tocris Bioscience. CGS 15943 | Non-selective Adenosine. (URL: )
- MedchemExpress.com. CGS 15943 | Adenosine Receptor Antagonist. (URL: )
- ResearchGate. Synthesis and Anticoagulant Activity of New Functionalized 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones. (URL: )
- Ishizumi, K., et al. (1994). Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity. PubMed. (URL: )
Sources
- 1. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem [benchchem.com]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CGS 15943, a nonxanthine adenosine receptor antagonist: effects on locomotor activity of nontolerant and caffeine-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
Exploring Novel Derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the synthesis, in silico design, and characterization of novel derivatives based on the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one core. This scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of anticoagulants.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework for the discovery of new therapeutic agents.
The this compound Core: A Privileged Scaffold
The tricyclic heterocyclic system of this compound presents a unique and rigid three-dimensional structure that is amenable to chemical modification. Its derivatives have shown significant potential across a range of therapeutic areas, including as anticoagulants, antitumor, antimicrobial, and antiviral agents.[1] Notably, recent research has focused on the development of these derivatives as inhibitors of blood coagulation factors Xa and XIa, crucial targets for the treatment of thrombotic disorders.[2][3][4] The exploration of novel derivatives of this core is driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles.
Strategic Approaches to Derivatization
The derivatization of the this compound core can be systematically approached by considering modifications at several key positions. The primary strategies involve:
-
Substitution on the Quinoline Ring: The aromatic portion of the quinoline ring, specifically at the C6, C8, and C9 positions, offers opportunities for introducing various substituents to modulate the electronic and steric properties of the molecule.[2][3]
-
Hybridization with other Pharmacophores: The core structure can be fused or linked to other known pharmacophores, such as thiazole or rhodanine, to create hybrid molecules with the potential for dual or multiple biological activities.[4][5] This approach aims to enhance target binding affinity and selectivity.[6]
-
Modification of the Pyrrolidone Ring: The lactam functionality in the pyrrolidone ring and the adjacent methylene groups are also potential sites for chemical derivatization, although this has been less explored.
The following diagram illustrates the key positions for derivatization on the core structure.
Caption: Key derivatization sites on the this compound core.
Synthesis of the Core and its Derivatives: Detailed Protocols
The synthesis of novel derivatives typically begins with the preparation of the core structure, followed by subsequent modifications. A common starting material for many synthetic routes is 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.[5][7][8]
Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
A robust method for the synthesis of the dione precursor involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines with oxalyl chloride.[5]
Experimental Protocol:
-
To a solution of the appropriately substituted 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the specified time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
Synthesis of Thiazole-Hybrid Derivatives
A two-step procedure is commonly employed for the synthesis of thiazole-hybrid derivatives, which have shown promising activity as dual inhibitors of factors Xa and XIa.[4][7]
Step 1: Synthesis of Hydrazinocarbothioamides
-
A mixture of the substituted 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione and thiosemicarbazide in a suitable solvent (e.g., ethanol) is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to yield the corresponding hydrazinocarbothioamide.[4]
Step 2: Cyclization to form the Thiazole Ring
-
The hydrazinocarbothioamide intermediate is reacted with dimethyl acetylenedicarboxylate (DMAD) in a suitable solvent.[4]
-
The reaction mixture is stirred at room temperature or heated as required.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates.[4]
The following workflow illustrates this two-step synthesis:
Caption: Synthetic workflow for thiazole-hybrid derivatives.
In Silico Design and Screening of Novel Derivatives
Molecular modeling techniques, particularly molecular docking, play a crucial role in the rational design of novel derivatives.[2][3] These methods allow for the prediction of binding affinities and the identification of key interactions between the designed compounds and their biological targets, such as factor Xa and XIa.
Molecular Docking Protocol
A typical molecular docking workflow involves the following steps:
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., Factor Xa, PDB ID: 1FJS) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Draw the 2D structures of the designed derivatives and convert them to 3D structures. Perform energy minimization using a suitable force field.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligands into the active site of the prepared protein.
-
Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
This in silico screening helps prioritize compounds for synthesis, thereby saving time and resources.
Characterization of Novel Derivatives
The unambiguous characterization of newly synthesized compounds is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed.
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To determine the chemical structure and connectivity of atoms. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular formula. |
| X-ray Crystallography | To determine the three-dimensional structure of the molecule in the solid state. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compounds. |
Biological Evaluation
The synthesized derivatives are then subjected to in vitro biological assays to evaluate their activity against the intended targets. For anticoagulant drug discovery, this typically involves measuring the inhibition of factor Xa and factor XIa activity.[2][3][4] Promising compounds are then advanced to further preclinical studies. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are determined to quantify the potency of the compounds. For instance, some of the most potent factor Xa inhibitors from this class have exhibited IC₅₀ values in the low micromolar range.[2]
Conclusion
The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. This guide has outlined the key synthetic strategies, in silico design considerations, and analytical techniques for the exploration of its derivatives. By combining rational design with efficient synthetic methodologies and robust biological evaluation, researchers can unlock the full potential of this privileged structure in the quest for new and improved medicines.
References
-
PubMed. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa. [Link]
-
MDPI. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. [Link]
-
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
-
Thieme Connect. Modular Synthesis of New Pyrroloquinoline Quinone Derivatives. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
ResearchGate. Synthetic route of pyrrole and its derivatives (4–27). [Link]
-
PubMed. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. [Link]
-
PubMed Central. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. [Link]
-
MDPI. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. [Link]
-
ResearchGate. Biologically active 4H‐pyrrolo[3,2,1‐ij]quinolin‐2‐ones. [Link]
-
PubMed Central. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. [Link]
-
ResearchGate. (PDF) Efficient synthesis of novel Pyrroloquinoline derivatives. [Link]
-
ResearchGate. The known pyrrolo[3,2,1-ij]quinoline-1,2-dione derivative A and the new... [Link]
-
PubChem. 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. [Link]
Sources
- 1. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem [benchchem.com]
- 2. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | C11H9NO2 | CID 2786143 - PubChem [pubchem.ncbi.nlm.nih.gov]
"thermodynamic properties of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one"
An In-Depth Technical Guide to the Thermodynamic Properties of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Abstract
The tricyclic scaffold of this compound is a cornerstone in the development of novel therapeutics, particularly in the realm of anticoagulants targeting factors Xa and XIa.[1][2][3][4] As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for advancing through the development pipeline. Thermodynamic properties, in particular, govern the stability, solubility, and ultimately, the bioavailability and manufacturability of an active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic properties of this compound. We present not just the protocols, but the underlying scientific rationale, empowering researchers to generate robust and reliable data for this important class of molecules.
Introduction: The Thermodynamic Imperative in Drug Development
The journey of a molecule from a laboratory curiosity to a life-saving medicine is paved with data. Among the most critical datasets are the thermodynamic properties, which provide a quantitative measure of a compound's physical stability and energy state. For a molecule like this compound, understanding these properties is essential for:
-
Formulation Development: Properties like melting point and enthalpy of fusion dictate the choice of excipients and manufacturing processes (e.g., hot-melt extrusion vs. wet granulation).
-
Polymorph Screening: Different crystalline forms (polymorphs) of an API can have vastly different thermodynamic stabilities and solubilities. Identifying the most stable form is a regulatory requirement to ensure consistent product performance.
-
Shelf-Life Prediction: Thermal stability data, obtained through techniques like Thermogravimetric Analysis (TGA), are crucial for predicting the degradation kinetics and establishing a viable shelf-life for the final drug product.[5]
-
Biopharmaceutical Modeling: Gibbs free energy of solvation is a key parameter in predicting a drug's solubility and absorption characteristics, influencing its ultimate bioavailability.
This guide outlines a dual-pronged approach, combining empirical experimentation with theoretical computation, to build a complete thermodynamic profile of the target molecule.
Caption: Overall strategy for thermodynamic characterization.
Experimental Determination of Thermal Properties
Direct measurement remains the gold standard for determining thermodynamic properties. The following sections detail the primary thermoanalytical techniques applicable to solid organic compounds like this compound.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is the primary tool for identifying phase transitions and measuring their associated enthalpies.
Expertise in Application: The choice of heating rate is critical. A standard rate of 10 °C/min is often a good starting point for initial screening. However, slower rates (e.g., 1-2 °C/min) can provide better resolution for complex transitions, while faster rates can enhance the sensitivity for weak transitions like the glass transition. Modulated DSC (MDSC®) can be employed to separate overlapping thermal events, such as a glass transition followed by a crystallization event.[8]
Protocol for DSC Analysis:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6°C, ΔHfus = 28.71 J/g).[9] This step is a cornerstone of a self-validating protocol, ensuring the accuracy and traceability of the measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sublimation. Prepare an identical empty, crimped pan to serve as the reference.
-
Experimental Program:
-
Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point (e.g., 300 °C). Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan under the same conditions to observe any changes in the material induced by the initial melt (e.g., formation of an amorphous phase).
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value is a direct measure of the energy required to break the crystal lattice.
-
Heat Capacity (Cp): Can be determined from the DSC data, providing insight into how the material's ability to store heat changes with temperature.[10]
-
Caption: Step-by-step workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is indispensable for assessing thermal stability and decomposition profiles.[5][12]
Expertise in Application: The choice of atmosphere is crucial. Running the experiment under an inert atmosphere (e.g., nitrogen) reveals the inherent thermal stability of the molecule. Repeating the analysis in an oxidizing atmosphere (e.g., air or oxygen) provides information on its stability in the presence of oxygen, which is critical for understanding degradation pathways during storage.[13]
Protocol for TGA Analysis:
-
Instrument Verification: Verify the mass balance accuracy using standard calibration weights and the temperature accuracy using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a linear rate (e.g., 10 °C/min or 20 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
Maintain a constant flow of the desired purge gas (e.g., nitrogen or air) at a rate of 50-100 mL/min.
-
-
Data Analysis:
-
Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Profile: The TGA curve reveals whether decomposition occurs in a single step or multiple steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Residual Mass: The amount of mass remaining at the end of the experiment, which can indicate the formation of char or inorganic residues.
-
Computational Prediction of Thermodynamic Properties
While experimental methods are essential, computational chemistry provides a powerful predictive tool, especially in the early stages of drug discovery when material is scarce. Density Functional Theory (DFT) is a robust method for calculating the thermodynamic properties of organic molecules from first principles.[14][15]
Expertise in Application: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For organic molecules containing nitrogen and oxygen, hybrid functionals like B3LYP or M06-2X often provide a good balance of accuracy and computational cost. A Pople-style basis set such as 6-311+G(d,p) is generally sufficient to describe the electronic structure and allow for accurate geometry optimization and frequency calculations.
Workflow for DFT-Based Thermodynamic Calculations:
-
Structure Optimization: Perform a full geometry optimization of the this compound molecule in the gas phase. The goal is to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This step is critical for two reasons:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and the vibrational, rotational, and translational contributions to the thermodynamic functions.
-
-
Thermochemical Analysis: From the output of the frequency calculation, the following key thermodynamic properties at a standard state (typically 298.15 K and 1 atm) can be extracted:[16][17]
-
Enthalpy of Formation (ΔHf°)
-
Gibbs Free Energy of Formation (ΔGf°)
-
Entropy (S°)
-
Heat Capacity (Cv)
-
Caption: Workflow for DFT thermochemical analysis.
Data Summary and Interpretation
A comprehensive thermodynamic profile is best presented in a clear, tabular format that combines both experimental and computational data. While specific experimental data for the title compound is not available in the public literature, the table below serves as a template for reporting the determined values. For context, data for related quinolone structures could be included for comparison.[18]
| Thermodynamic Property | Experimental Value (Method) | Computational Value (DFT) | Significance in Drug Development |
| Melting Point (Tm) | TBD (°C) (DSC) | N/A | Defines solid-state stability; critical for manufacturing. |
| Enthalpy of Fusion (ΔHfus) | TBD (kJ/mol) (DSC) | N/A | Quantifies crystal lattice energy; relates to solubility. |
| Decomposition Temp (Td) | TBD (°C) (TGA, N2) | N/A | Indicates upper limit of thermal stability. |
| Enthalpy of Formation (ΔHf°) | TBD | TBD (kJ/mol) | Fundamental measure of molecular stability. |
| Gibbs Free Energy (ΔGf°) | TBD | TBD (kJ/mol) | Predicts spontaneity of formation and relative stability. |
| Heat Capacity (Cp) | TBD (J/mol·K) (DSC) | TBD (J/mol·K) | Essential for heat transfer calculations in process scale-up. |
Conclusion
The thermodynamic characterization of this compound is a critical, data-driven exercise that directly impacts its potential as a viable drug candidate. A rigorous approach, leveraging the empirical accuracy of experimental techniques like DSC and TGA alongside the predictive power of computational methods like DFT, provides the most complete and reliable understanding. The protocols and workflows detailed in this guide offer a robust framework for researchers to generate the high-quality data necessary to navigate the complexities of pharmaceutical development, ensuring that decisions regarding formulation, stability, and manufacturing are based on a sound scientific foundation.
References
-
Kubik, A., Namieśnik, J., & Płotka-Wasylka, J. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link][13]
-
Novichikhina, N. P., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. MDPI. [Link][1][4]
-
ResearchGate. (n.d.). Biologically active 4H-pyrrolo[3,2,1-ij]quinolin-2-ones. ResearchGate. [Link][3]
-
Dziubak, M., et al. (2021). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link][18]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link][6]
-
Physics Forums. (2023). How can I justify that in DFT entalphy is Gibbs free energy? Physics Forums. [Link][16]
-
ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories. [Link][5]
-
ResearchGate. (n.d.). The density functional theory (DFT) calculations and reaction Gibbs free energy change. ResearchGate. [Link][17]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link][12]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. [Link][9]
-
Lee, S. H. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC. [Link][7]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link][11]
-
Sahu, S. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link][14]
-
Refubium. (n.d.). Chapter 4 DFT And Thermodynamics. Refubium. [Link][15]
-
National Center for Biotechnology Information. (n.d.). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. PMC. [Link][19]
-
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link][10]
-
ResearchGate. (n.d.). Synthesis and Anticoagulant Activity of New Functionalized 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones. ResearchGate. [Link][20]
-
Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Duke University. [Link][8]
Sources
- 1. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa | MDPI [mdpi.com]
- 2. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 9. tainstruments.com [tainstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. veeprho.com [veeprho.com]
- 13. mdpi.com [mdpi.com]
- 14. chemical.journalspub.info [chemical.journalspub.info]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
[1][2][3]
Executive Summary
This application note details the optimized protocol for synthesizing 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (also known as lilolidin-2-one). This tricyclic lactam serves as a critical pharmacophore in the development of Factor Xa and XIa inhibitors, as well as a core scaffold for novel fluorescent dyes and alkaloids.
The protocol utilizes a robust two-step sequence: N-acylation of 1,2,3,4-tetrahydroquinoline followed by an AlCl₃-mediated intramolecular Friedel-Crafts alkylation . Unlike radical cyclization methods which often suffer from dilution constraints, this Lewis-acid mediated route is scalable and provides high regioselectivity for the C8-cyclization.
Strategic Retrosynthesis & Mechanism
The synthesis is designed around the construction of the C-C bond at the sterically congested 8-position of the quinoline ring.
Pathway Logic
-
Precursor Selection: 1,2,3,4-Tetrahydroquinoline is the ideal starting material. It provides the pre-formed saturated 6-membered ring.
-
Linker Installation: Chloroacetyl chloride introduces the 2-carbon bridge required for the 5-membered pyrrolidinone ring.
-
Ring Closure: Aluminum trichloride (AlCl₃) generates a highly reactive electrophile from the alkyl chloride, overcoming the electronic deactivation caused by the amide group to force cyclization at the C8 position.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthetic pathway from tetrahydroquinoline to the tricyclic lactam target.
Experimental Protocol
Materials & Reagents Table
| Component | CAS No. | Role | Purity Req. |
| 1,2,3,4-Tetrahydroquinoline | 635-46-1 | Starting Material | >98% |
| Chloroacetyl Chloride | 79-04-9 | Acylating Agent | 98% |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | Lewis Acid Catalyst | Anhydrous (Critical) |
| Dichloromethane (DCM) | 75-09-2 | Solvent (Step 1) | Anhydrous |
| Potassium Carbonate | 584-08-7 | Base Scavenger | Anhydrous, Powder |
Step 1: Synthesis of N-(2-Chloroacetyl)-1,2,3,4-tetrahydroquinoline
Objective: Install the electrophilic side chain while scavenging HCl to prevent salt formation of the starting amine.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
). -
Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (13.3 g, 100 mmol) in anhydrous DCM (100 mL).
-
Base Addition: Add
(16.6 g, 120 mmol) to the solution. Cool the mixture to 0°C using an ice bath. -
Acylation: Dropwise add chloroacetyl chloride (12.4 g, 110 mmol) dissolved in 20 mL DCM over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup:
-
Quench with water (100 mL).
-
Separate the organic layer and wash with 1M HCl (50 mL) to remove unreacted quinoline, followed by brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Result: The intermediate usually solidifies upon standing. Recrystallize from Ethanol if purity is <95%.
Step 2: AlCl₃-Mediated Cyclization (The "Melt" Method)
Objective: Force the intramolecular alkylation at the C8 position. Note: The "Melt" method is preferred over solvent reflux for this specific substrate to achieve the high temperatures required to overcome the energy barrier of closing onto the deactivated ring.
-
Setup: Use a heavy-walled reaction vessel or RBF connected to an acid gas scrubber (trap for HCl gas).
-
Mixing: Intimately mix the N-chloroacetyl intermediate (10 g, ~48 mmol) with anhydrous
(16.0 g, 120 mmol).-
Stoichiometry Note: A distinct excess (2.5 eq) of Lewis acid is required because the amide carbonyl coordinates with AlCl₃, deactivating the catalyst.
-
-
Heating: Slowly heat the solid mixture to 120–140°C .
-
Observation: The mixture will melt into a viscous dark oil. HCl gas evolution will be vigorous.
-
-
Duration: Maintain temperature for 1–2 hours until gas evolution ceases.
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the melt to ~60°C (do not allow to fully solidify if possible, or break up solid mass).
-
Pour the reaction mass onto crushed ice/HCl mixture (500g ice + 50 mL conc. HCl) with vigorous stirring. Warning: Violent hydrolysis.
-
-
Extraction: Extract the aqueous slurry with DCM (
mL). -
Purification:
-
Wash combined organics with saturated
and brine. -
Dry (
) and concentrate. -
Purify via Column Chromatography: Silica gel, eluting with DCM/MeOH (98:2).
-
Alternative: Recrystallization from Ethanol/Water often yields analytical grade crystals.
-
Analytical Validation
Successful synthesis is validated by the disappearance of the chloro-methylene signal and the appearance of the tricyclic core signatures.
| Technique | Expected Signal / Characteristic |
| Appearance | White to off-white needles or powder. |
| Loss of the singlet at | |
| Carbonyl peak shift (amide to lactam). Confirmation of quaternary carbons at the bridgehead. | |
| HRMS | Molecular ion |
Mechanistic Insight & Troubleshooting
The success of Step 2 relies on the formation of a super-electrophile. The amide oxygen coordinates
Figure 2: Mechanistic flow of the Friedel-Crafts closure.
Troubleshooting Guide:
-
Low Yield in Step 2: Ensure
is fresh and yellow/grey (not white powder, which indicates hydrolysis). Ensure temperature reaches >120°C; the reaction is sluggish below this threshold. -
Tar formation: Overheating (>160°C) causes polymerization. Control oil bath temperature precisely.
References
-
MDPI (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa.[1][2] Molecules, 29(2), 373.[2] Link
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (General mechanism grounding). Link
-
MedChemExpress. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid (Intermediate Reference).Link
Application Notes and Protocols for the Exploration of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one in Anticoagulant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Next-Generation Anticoagulants
The landscape of anticoagulant therapy is continually evolving, driven by the need for safer and more effective treatments for thromboembolic diseases. While direct oral anticoagulants (DOACs) targeting Factor Xa (FXa) or thrombin have significantly improved patient care, the search for agents with an even wider therapeutic window and reduced bleeding risk persists. In this context, the tricyclic scaffold of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has emerged as a promising starting point for the design of novel anticoagulant agents. Recent research has highlighted the potential of derivatives of this core structure as potent inhibitors of key coagulation factors, particularly as dual inhibitors of Factor Xa and Factor XIa (FXIa).[1][2]
This document serves as a comprehensive technical guide for researchers and drug development professionals interested in exploring the anticoagulant potential of the this compound scaffold. It provides an in-depth overview of the proposed mechanism of action, detailed protocols for in vitro characterization, and a framework for potential in vivo evaluation.
The Scientific Rationale: Targeting Factor Xa and Factor XIa
Cardiovascular diseases arising from disorders in the blood coagulation system are a leading cause of morbidity and mortality worldwide.[1] Coagulation factors FXa and FXIa are critical protein targets for the treatment of thrombotic disorders.[2]
-
Factor Xa (FXa) occupies a pivotal position in the coagulation cascade, at the convergence of the intrinsic and extrinsic pathways. Its inhibition is a clinically validated strategy for effective anticoagulation.[1]
-
Factor XIa (FXIa) is a key component of the intrinsic pathway and is increasingly recognized as a promising target. Inhibition of FXIa is hypothesized to reduce thrombosis with a lower risk of bleeding compared to broader-acting anticoagulants, as it plays a more significant role in pathological thrombus formation than in normal hemostasis.[1]
The development of dual inhibitors targeting both FXa and FXIa is an attractive strategy for creating a new generation of anticoagulants with a potentially superior safety and efficacy profile. The this compound scaffold has shown promise in this area, with certain derivatives demonstrating potent inhibition of both enzymes.[1][3] Notably, 6-aryl-substituted derivatives of this scaffold tend to exhibit higher activity.[1]
In Vitro Evaluation of Anticoagulant Activity: A Step-by-Step Approach
A systematic in vitro evaluation is the foundational step in characterizing the anticoagulant properties of novel compounds based on the this compound scaffold. The following workflow outlines the key assays.
Caption: Workflow for in vitro anticoagulant screening.
Protocol 1: Chromogenic Factor Xa and Factor XIa Inhibition Assays
These amidolytic assays are essential for determining the direct inhibitory activity of the test compounds against their target enzymes and for calculating the half-maximal inhibitory concentration (IC50).
Principle: The assay measures the residual activity of FXa or FXIa after incubation with the inhibitor. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Human Factor Xa (final concentration ~0.5 nM)
-
Human Factor XIa (final concentration ~1 nM)
-
Chromogenic substrate for FXa (e.g., S-2765)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and CaCl2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Assay Setup: In a 96-well plate, add the appropriate buffer.
-
Inhibitor Incubation: Add the test compound dilutions to the wells. Include a positive control (a known FXa/FXIa inhibitor like Rivaroxaban) and a negative control (solvent alone).
-
Enzyme Addition: Add human FXa or FXIa to the wells and incubate for a specified period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the reaction by adding the respective chromogenic substrate (S-2765 for FXa, S-2366 for FXIa).
-
Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate hydrolysis. Determine the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Expected Results: Active compounds will show a concentration-dependent decrease in the rate of substrate hydrolysis. For example, potent derivatives of the pyrroloquinolinone scaffold have demonstrated IC50 values in the low micromolar range, such as 3.68 µM for a top FXa inhibitor and 2 µM for a leading FXIa inhibitor.[2]
| Compound Type | Target | Reported IC50 (µM) |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | Factor Xa | 3.68[2] |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | Factor XIa | 2.0[2] |
Protocol 2: Plasma-Based Clotting Assays (aPTT and PT)
These global coagulation assays assess the overall effect of the inhibitor on the intrinsic (aPTT) and extrinsic (PT) pathways of coagulation in a more physiologically relevant plasma environment.
Principle:
-
Activated Partial Thromboplastin Time (aPTT): Measures the time to clot formation after the addition of a contact activator and phospholipids, which trigger the intrinsic and common pathways.
-
Prothrombin Time (PT): Measures the time to clot formation after the addition of tissue factor, which initiates the extrinsic and common pathways.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
PT reagent (containing tissue factor)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Plasma Preparation: Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Incubation: Pre-warm the plasma, CaCl2, and aPTT/PT reagents to 37°C.
-
Inhibitor Addition: Add various concentrations of the test compound to aliquots of plasma and incubate for a short period.
-
aPTT Assay:
-
Add aPTT reagent to the plasma-inhibitor mixture and incubate.
-
Initiate clotting by adding CaCl2.
-
The coagulometer will measure the time to fibrin clot formation.
-
-
PT Assay:
-
Add PT reagent to the plasma-inhibitor mixture.
-
The coagulometer will measure the time to clot formation.
-
-
Data Analysis: Record the clotting times in seconds. Compare the clotting times of samples with the inhibitor to a vehicle control. A concentration-dependent prolongation of the clotting time indicates anticoagulant activity.
In Vivo Evaluation: Assessing Antithrombotic Efficacy and Bleeding Risk
While in vitro assays provide crucial initial data, in vivo models are necessary to evaluate the antithrombotic efficacy and bleeding risk of promising compounds. Although specific in vivo data for this compound derivatives are not yet widely published, the following established models are recommended for their evaluation.
Caption: Recommended in vivo models for efficacy and safety testing.
Protocol 3: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This widely used model assesses the ability of a compound to prevent arterial thrombosis.
Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to the formation of a platelet-rich thrombus. The time to vessel occlusion is the primary endpoint.
Procedure (summary):
-
Anesthetize the animal (e.g., mouse or rat).
-
Surgically expose the common carotid artery.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).
-
Place a filter paper saturated with FeCl₃ solution (e.g., 5-10%) on the artery for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and monitor blood flow using a Doppler flow probe.
-
Record the time from FeCl₃ application to stable cessation of blood flow (occlusion).
Protocol 4: Tail Transection Bleeding Time Model
This model is a standard method for assessing the bleeding risk associated with an anticoagulant.
Principle: A standardized segment of the tail is amputated, and the time until bleeding stops is measured.
Procedure (summary):
-
Anesthetize the animal (e.g., mouse or rat).
-
Administer the test compound or vehicle.
-
After a specified time, transect the tail at a defined distance from the tip.
-
Immediately immerse the tail in pre-warmed saline (37°C).
-
Measure the time from transection until the cessation of bleeding for a defined period (e.g., 2 minutes).
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel anticoagulants, particularly dual inhibitors of FXa and FXIa. The protocols outlined in this guide provide a robust framework for the systematic in vitro and in vivo evaluation of derivatives based on this core structure. Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, guided by the structure-activity relationships derived from these assays. A thorough investigation of the pharmacokinetic and pharmacodynamic properties of lead candidates will be crucial for their advancement toward clinical development.
References
-
Skoptsova, A.A., Geronikaki, A., Novichikhina, N.P., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373. Available from: [Link]
-
Novichikhina, N.P., Tashchilova, A., Ilin, I., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 25(8), 1889. Available from: [Link]
-
Potapov, M.A., Novichikhina, N., et al. (2023). Anticoagulant Activity of Hybrid Molecules Based on 2,2,4-Trimethyl-4-aryl-1,2,3,4-tetrahydroquinoline and Nitrogen-Containing Heterocycles. Russian Journal of General Chemistry, 93, 2905–2913. Available from: [Link]
Sources
Application Note: Pyrrolo[3,2,1-ij]quinolinones in Thrombosis Models
Dual-Targeting Strategies for Factor Xa and XIa Inhibition[1][2][3]
Part 1: Executive Summary & Scientific Rationale
The search for safer anticoagulants has shifted from non-specific Vitamin K antagonists to direct oral anticoagulants (DOACs). However, bleeding risks remain a significant hurdle. Pyrrolo[3,2,1-ij]quinolin-2(1H)-ones have emerged as a privileged scaffold for developing dual inhibitors of Factor Xa (FXa) and Factor XIa (FXIa) .
This structural class offers a unique "angular" tricyclic geometry that mimics the binding modes of established ligands within the S1 and S4 pockets of serine proteases. By simultaneously targeting FXa (the convergence point of the coagulation cascade) and FXIa (the amplifier of the intrinsic pathway), these compounds theoretically decouple antithrombotic efficacy from hemostatic safety—preventing pathological thrombus formation without severely compromising the body's ability to seal vessel injuries.
This guide details the operational workflows for evaluating these compounds, moving from chemical handling to in vitro enzymatic screening, and finally to in vivo efficacy in established thrombosis models.
Part 2: Mechanism of Action (MOA)
To effectively evaluate these compounds, one must understand their intervention points. Pyrrolo[3,2,1-ij]quinolinones function as competitive, reversible inhibitors.
-
Factor Xa Inhibition: Blocks the conversion of Prothrombin to Thrombin (Common Pathway).
-
Factor XIa Inhibition: Dampens the amplification loop of thrombin generation (Intrinsic Pathway), crucial for preventing clot propagation in high-shear arterial flow.
Visualization: Dual Inhibition Pathway
Caption: Dual intervention points of pyrrolo[3,2,1-ij]quinolinones within the coagulation cascade, targeting both the amplification (XIa) and common (Xa) pathways.[1][2]
Part 3: Experimental Protocols
Protocol 1: Compound Preparation & Solubilization
Critical Step: Pyrrolo[3,2,1-ij]quinolinones are fused heterocyclic systems with significant lipophilicity. Improper solubilization leads to micro-precipitation in aqueous buffers, causing false negatives in enzymatic assays.
-
Stock Solution: Dissolve the solid compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM . Vortex for 60 seconds and sonicate for 5 minutes at 40°C to ensure complete dissolution.
-
Working Solution (In Vitro): Dilute the stock 1:100 in assay buffer immediately prior to use. Final DMSO concentration in the well must not exceed 1% (v/v) to avoid denaturing the coagulation factors.
-
Vehicle (In Vivo): For animal studies, DMSO is too toxic. Formulate as a suspension in 0.5% Carboxymethylcellulose (CMC) or a solution in 10% DMSO / 40% PEG-400 / 50% Saline .
Protocol 2: In Vitro Enzymatic Inhibition (Chromogenic Assay)
Objective: Determine the IC50 values for FXa and FXIa inhibition.[3][2]
Materials:
-
Human Factor Xa and Factor XIa (purified enzymes).
-
Chromogenic Substrates: S-2765 (for FXa) and S-2366 (for FXIa).
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Reference Standard: Rivaroxaban (FXa) and BMS-262084 (FXIa).
Procedure:
-
Plate Setup: Use 96-well clear flat-bottom plates.
-
Incubation: Add 20 µL of enzyme (final conc: 1 nM for FXa, 0.5 nM for FXIa) and 20 µL of test compound (varying concentrations: 0.1 nM – 100 µM).
-
Equilibration: Incubate at 37°C for 10 minutes to allow inhibitor-enzyme binding.
-
Reaction Start: Add 20 µL of chromogenic substrate (Km concentration).
-
Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes.
-
Analysis: Plot the initial velocity (
) vs. log[Inhibitor]. Fit to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.
| Parameter | Acceptance Criteria |
| Z-Factor | > 0.5 |
| Rivaroxaban IC50 (FXa) | 0.7 – 1.2 nM |
| DMSO Tolerance | < 5% signal loss at 1% DMSO |
Protocol 3: In Vivo Efficacy - Rat Arteriovenous (AV) Shunt Model
Objective: This is the "Gold Standard" for assessing antithrombotic efficacy of pyrroloquinolinones because it mimics high-shear arterial thrombosis triggered by a foreign surface.
Animals: Male Wistar rats (250–300 g). Group Size: n=6 per dose group.
Workflow:
-
Anesthesia: Induce with 5% isoflurane; maintain with 2-3%.
-
Administration: Administer the test compound (IV or PO) 30–60 minutes prior to shunt opening.
-
Dose Range: 1, 3, and 10 mg/kg.
-
-
Shunt Preparation:
-
Cannulate the left jugular vein and right carotid artery .
-
Connect the catheters via a polyethylene tube (PE-60) containing a pre-weighed silk thread (6 cm length) . The thread serves as the thrombogenic surface.
-
-
Circulation: Open the clamps and allow blood to flow from the artery to the vein through the shunt for 15 minutes .
-
Quantification:
-
Clamp the shunt and remove the silk thread.
-
Weigh the thread immediately (Wet Weight).
-
Thrombus Weight = (Thread + Thrombus) – (Thread Dry Weight).
-
-
Efficacy Calculation:
Protocol 4: Safety Assessment - Tail Bleeding Time
Objective: To verify that the dual inhibition strategy preserves hemostasis (the key advantage of this scaffold).
-
Timing: Perform immediately after the AV shunt assay or in a separate cohort.
-
Incision: Amputate 2 mm of the distal tail tip using a scalpel.
-
Immersion: Immerse the tail in 37°C saline.
-
Measurement: Record the time until bleeding ceases for >30 seconds.
-
Endpoint: If bleeding continues >30 minutes, cauterize and record as 1800s (Max Time).
-
Success Criterion: Antithrombotic dose should not prolong bleeding time >2-fold compared to vehicle.
-
Part 4: Data Interpretation & Troubleshooting
Structure-Activity Relationship (SAR) Insights:
-
C6 Position: Aryl substituents (e.g., phenyl) at the C6 position of the pyrrolo[3,2,1-ij]quinolinone ring generally enhance FXa selectivity due to hydrophobic interactions in the S1 pocket.
-
C8 Position: Halogenation (Cl, Br) at C8 often improves FXIa potency .
-
Hybridization: Fusing the core with rhodanine or thiazole moieties via a hydrazine linker has been shown to boost potency into the low micromolar/nanomolar range by engaging additional hydrogen bonds in the active site.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Precipitation in Assay | Compound hydrophobicity too high. | Add 0.01% Triton X-100 to the buffer; verify solubility limit. |
| High Variation in AV Shunt | Inconsistent blood flow or thread length. | Standardize cannula length; use Doppler flow probe to confirm patency. |
| No In Vivo Efficacy despite In Vitro Potency | High plasma protein binding or poor metabolic stability. | Perform Plasma Protein Binding (PPB) and Microsomal Stability assays. |
Part 5: References
-
Skoptsova, A. A., et al. (2020). "Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa." Molecules, 25(8), 1889.[2] Link
-
Skoptsova, A. A., et al. (2024). "Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa."[4] Molecules, 29(2), 365. Link
-
Kuo, R. Y., et al. (2003). "Antiplatelet activity of synthetic pyrrolo-benzylisoquinolines." Bioorganic & Medicinal Chemistry Letters, 13(5), 821-823. Link
-
Wong, P. C., et al. (2000). "Nonpeptide factor Xa inhibitors: I. Studies with SF30366, a new effective antithrombotic agent." Journal of Pharmacology and Experimental Therapeutics, 292(1), 351-357. (Standard protocol reference for AV Shunt). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Methodological Framework for the Characterization of Dual Factor Xa/XIa Inhibitors
Abstract
The development of dual-target anticoagulants inhibiting both Factor Xa (FXa) and Factor XIa (FXIa) represents a paradigm shift in thrombosis management. By simultaneously blocking the convergence point of the coagulation cascade (FXa) and the intrinsic pathway amplification loop (FXIa), these molecules promise superior antithrombotic efficacy with a potentially wider therapeutic window than single-target Direct Oral Anticoagulants (DOACs). This guide outlines a rigorous, self-validating methodological framework for the in vitro characterization of these dual inhibitors, moving from biochemical kinetics to global hemostasis assays.
Mechanism of Action & Rationale
To design effective assays, one must understand the specific nodes of intervention.
-
Factor Xa: The rate-limiting step in thrombin generation. Inhibition here reduces the "burst" of thrombin.[1]
-
Factor XIa: The amplifier. It sustains clot formation and is critical for pathological thrombosis (e.g., on device surfaces) but less critical for hemostasis.
-
Dual Inhibition: Hypothesis suggests that blocking FXIa prevents the propagation phase, while blocking FXa dampens the initiation, creating a synergistic effect that may allow for lower dosing of the anti-Xa component, thereby sparing hemostatic safety.
Visualization: The Dual-Blockade Node Map
The following diagram illustrates the intervention points within the coagulation cascade.
Figure 1: Schematic of the coagulation cascade highlighting the dual intervention points of the test compound against Factor Xa (Convergence) and Factor XIa (Amplification).
Biochemical Characterization (Enzymatic Assays)
Objective: Determine the inhibitory potency (
Experimental Design Principles
-
Substrate Selection: Use highly specific chromogenic substrates.
-
For FXa: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA) is the gold standard due to high sensitivity and low background.
-
For FXIa: S-2366 (L-PyroGlu-Pro-Arg-pNA) is preferred. Note that S-2366 can be cleaved by Activated Protein C (APC), but in a purified system, this interference is negligible.
-
-
Buffer Chemistry: FXIa is sensitive to surface adsorption. Buffers must contain BSA or PEG to prevent enzyme loss to the plasticware.
Protocol: Dual-Plate Kinetic Assay
Reagents:
| Component | Concentration (Stock) | Final Assay Concentration |
|---|---|---|
| Buffer A (FXa) | 10x (Tris 500mM, NaCl 1.5M, pH 7.8) | 50mM Tris, 150mM NaCl, 0.1% BSA |
| Buffer B (FXIa) | 10x (Hepes 250mM, NaCl 1.2M, pH 7.4) | 25mM Hepes, 120mM NaCl, 0.1% PEG-8000 |
| Human FXa | 100 nM | 0.5 nM |
| Human FXIa | 100 nM | 0.1 - 0.5 nM |
| Substrate S-2765 | 10 mM | 200 µM (
Step-by-Step Workflow:
-
Compound Preparation: Prepare a 10-point dilution series of the dual inhibitor in DMSO. Dilute 1:20 into the respective assay buffer (to keep final DMSO < 1%).
-
Enzyme Incubation:
-
Add 20 µL of diluted compound to the plate.
-
Add 20 µL of Enzyme (FXa or FXIa) at 2x concentration.
-
Critical Step: Incubate for 15 minutes at 37°C. This pre-incubation allows for the detection of slow-binding kinetics, common in high-affinity inhibitors.
-
-
Reaction Initiation:
-
Add 40 µL of the respective Chromogenic Substrate (4x
concentration is ideal for screening, but using concentrations near is better for mode-of-inhibition studies).
-
-
Detection:
-
Monitor Absorbance at 405 nm kinetically for 20 minutes (read every 30 seconds).
-
-
Validation:
-
Include a reference FXa inhibitor (e.g., Rivaroxaban) and FXIa inhibitor (e.g., BMS-986177/Milvexian analogs) as positive controls.
-
Z-factor should be > 0.5 for the assay to be valid.
-
Selectivity Profiling
Objective: Ensure the dual inhibitor does not exhibit "poly-pharmacology" against off-target proteases, particularly Thrombin (FIIa), which would alter the safety profile.
Target Panel:
-
Thrombin (FIIa): Essential to rule out direct thrombin inhibition.
-
Trypsin: General serine protease control (assess chemical promiscuity).
-
Kallikrein: Closely related to FXIa; inhibition here may cause bradykinin-mediated side effects (hypotension).
-
Factor XIIa: Upstream of FXIa.
Methodology: Follow the protocol in Section 2.2, substituting the enzyme and matching substrate (e.g., S-2238 for Thrombin, S-2302 for Kallikrein/FXIIa).
Functional Coagulation Assays (Plasma-Based)
Objective: Assess the compound's efficacy in a physiological milieu containing all coagulation factors and natural inhibitors (Antithrombin, TFPI).
Thrombin Generation Assay (TGA) - The Gold Standard
Unlike PT/aPTT, which only measure the start of the clot (5% thrombin), TGA measures the entire enzymatic burst. This is critical for dual inhibitors because FXIa inhibition primarily affects the total amount and duration of thrombin generation, not just the lag time.
Protocol: Calibrated Automated Thrombogram (CAT)
-
Plasma Source: Pooled Normal Human Plasma (platelet-poor).
-
Trigger Reagent (The "Expert" Choice):
-
Use PPP-Reagent Low (1 pM Tissue Factor + 4 µM Phospholipids).
-
Reasoning: High TF (5-20 pM) masks the intrinsic pathway. To see the FXIa inhibitory effect, you must use a low TF trigger that relies on the FXIa amplification loop to sustain the reaction.
-
-
Procedure:
-
Mix 80 µL Plasma + 10 µL Inhibitor.
-
Add 20 µL Trigger Reagent.
-
Initiate with 20 µL FluCa (Fluorescent substrate +
).
-
-
Readout:
-
Lag Time: Driven by FXa inhibition.[1]
-
Peak Thrombin: Reduced by both, but synergistically suppressed by dual inhibition.
-
Endogenous Thrombin Potential (ETP): The area under the curve. FXIa inhibition specifically reduces ETP without necessarily prolonging Lag Time massively.
-
Standard Clotting Times (PT & aPTT)
-
aPTT (Activated Partial Thromboplastin Time): Sensitive to FXIa and FXa inhibition.[2][3] Expect a dose-dependent prolongation.
-
PT (Prothrombin Time): Sensitive only to FXa inhibition. FXIa inhibition has no effect on PT.[3]
-
Interpretation: A dual inhibitor should prolong aPTT significantly more than PT. If PT is prolonged equally, the compound is likely predominantly an FXa inhibitor or has off-target FIIa activity.
Visualization: The Assay Workflow
Figure 2: Operational workflow for characterizing dual inhibitors, progressing from enzymatic screening to global functional assays.
Data Analysis & Interpretation
Calculation of
Use a 4-parameter logistic (4PL) non-linear regression model:
-
X: Log of compound concentration.
-
Y: Normalized enzymatic activity (Velocity).
Determining the Inhibition Constant ( )
For tight-binding inhibitors (common in drug discovery), the standard Cheng-Prusoff equation may be inaccurate. Use the Morrison Equation for fitting:
-
Where
is total enzyme concentration and is inhibitor concentration.
Interpreting TGA Results
-
Pure FXa Inhibitor: Prolongs Lag Time + Reduces Peak.
-
Pure FXIa Inhibitor: Minimal Lag Time effect + Reduces Peak + Reduces ETP.
-
Dual Inhibitor: Synergistic Profile. Significant Lag Time prolongation (FXa contribution) AND profound reduction in ETP (FXIa contribution) at lower concentrations than single agents.
References
-
Perzborn, E., et al. (2013). "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis. (Standard for FXa methodology).
-
Heemskerk, J.W., et al. (2016). "Thrombin generation in clinical conditions." Thrombosis Journal. (TGA methodology and Low TF importance).
-
Schumacher, W.A., et al. (2018). "Biomarker optimization for the Factor XIa inhibitor BMS-986177 (milvexian)." Journal of Thrombosis and Haemostasis. (FXIa specific assay conditions).
-
Practical Haemostasis. "Chromogenic Factor XIa Assays." (Protocol grounding).
-
Tripodi, A. (2016). "The Thrombin Generation Assay."[1][4] Clinical Chemistry. .
Sources
- 1. Exploring potential anticoagulant drug formulations using thrombin generation test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of Factor XIIa and Factor XIa Produces a Synergistic Anticoagulant Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: A Guide to In Vivo Efficacy Testing of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Abstract
The tricyclic heterocyclic compound, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, represents a promising scaffold in modern drug discovery. Derivatives of this core structure have demonstrated significant biological activity across several therapeutic areas, most notably as potent anticoagulants through the inhibition of blood coagulation factors Xa (FXa) and XIa (FXIa).[1][2][3][4] Furthermore, the broader class of pyrroloquinoline derivatives has been investigated for anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[5][6][7][8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to test the in vivo efficacy of this compound and its analogues. We present detailed, field-proven protocols, explain the scientific rationale behind model selection, and offer insights into data interpretation, ensuring a robust preclinical evaluation pipeline.
Introduction: Rationale for Model Selection
The journey of a novel chemical entity from bench to bedside is contingent on rigorous preclinical validation. The selection of an appropriate animal model is arguably the most critical step in this process, as it must accurately reflect the human disease state and be sensitive to the therapeutic mechanism of the investigational drug.
For this compound, the primary and most strongly validated mechanism of action for its derivatives is the inhibition of key serine proteases in the coagulation cascade, FXa and FXIa.[1][3] FXa occupies a pivotal position where the intrinsic and extrinsic pathways converge, making it a prime target for anticoagulants.[1][3] FXIa is a key component of the intrinsic pathway, and its inhibition is a promising strategy for preventing thrombosis with potentially lower bleeding risks.[2][3] Therefore, the primary focus of in vivo testing should be on models of thrombosis.
Secondary and exploratory applications, suggested by the activities of the broader pyrroloquinoline chemical class, include:
-
Oncology: Inhibition of PI3-kinase related kinases (PIKKs) such as ATM and mTOR.[8]
-
Inflammation: General anti-inflammatory and antioxidant effects.[5][9][10]
-
Neuroprotection: Attenuation of dysfunctions associated with ischemia and inflammation.[7][11]
This guide provides validated protocols for each of these potential therapeutic areas, allowing for a comprehensive preclinical assessment.
Experimental Workflow Overview
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of the target compound.
Caption: Simplified coagulation cascade showing inhibition points.
References
-
MDPI. (n.d.). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Retrieved from [Link]
-
MDPI. (2024, January 11). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
-
PubMed Central (PMC). (2024, January 11). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention. Retrieved from [Link]
-
PubMed. (n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Retrieved from [Link]
-
PubMed. (2024, January 11). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
-
IRIS. (2025, December 10). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4H‐pyrrolo[3,2,1‐ij]quinolin‐2‐ones. Retrieved from [Link]
-
MDPI. (2022, December 9). Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential. Retrieved from [Link]
-
ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
-
PubMed Central (PMC). (2024, January 8). New insights in animal models of neurotoxicity-induced neurodegeneration. Retrieved from [Link]
-
PubMed Central (PMC). (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
-
MDPI. (2023, May 1). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. Retrieved from [Link]
-
PubMed Central (PMC). (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
Frontiers. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression. Retrieved from [Link]
-
PubMed. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]
-
MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
-
PubMed. (n.d.). Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage. Retrieved from [Link]
-
Europe PMC. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Retrieved from [Link]
-
Drug Target Review. (2026, January 28). CC023 mice reveal how ALS can develop after viral infections. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem [benchchem.com]
- 6. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]
- 11. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
"formulation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one for in vivo studies"
Application Note & Protocol Guide
Topic: Formulation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Formulation Challenge
This compound is a tricyclic heterocyclic compound that has garnered significant interest in medicinal chemistry. Recent studies have identified its derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa, marking it as a promising scaffold for the development of new anticoagulants.[1] However, progressing such promising compounds from in vitro assays to preclinical in vivo models introduces a critical hurdle: formulation. The physicochemical properties of many novel chemical entities, particularly heterocyclic structures, often lead to poor aqueous solubility, which can severely limit oral bioavailability and result in misleading pharmacokinetic and pharmacodynamic data.[2][3]
This guide provides a comprehensive, experience-driven framework for the systematic development of a suitable in vivo formulation for this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, empowering researchers to not only execute the protocols but also to troubleshoot and adapt them. The objective is to develop a safe, effective, and reproducible vehicle that ensures consistent drug exposure for reliable preclinical evaluation.
Part 1: Essential Pre-formulation Assessment
Before any formulation can be developed, a thorough understanding of the compound's fundamental physicochemical properties is paramount. This initial characterization dictates the entire formulation strategy.
Physicochemical Property Profile
A summary of known and predicted properties for this compound is presented below. The most critical parameter, aqueous solubility, is often not publicly available and must be determined experimentally.
| Property | Value | Source | Rationale & Implication |
| Molecular Formula | C₁₁H₁₁NO | PubChem[4] | Confirms the identity and elemental composition of the compound. |
| Molecular Weight | 173.21 g/mol | PubChem[4] | Essential for all concentration and dosing calculations. |
| XLogP3 (Predicted) | 1.3 | PubChem[4] | Suggests moderate lipophilicity. The compound is not excessively "greasy," but aqueous solubility may still be limited. This value points towards BCS Class II or IV characteristics.[3] |
| Aqueous Solubility | To Be Determined | - | This is the most critical unknown. It will determine if a simple solution is feasible or if advanced enabling formulations (suspensions, co-solvents, lipid systems) are necessary. |
Protocol 1: Determination of Kinetic Aqueous Solubility
Objective: To obtain a rapid and practical measure of the compound's solubility in an aqueous buffer, mimicking physiological conditions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., DMSO or Dichloroethane).[5] Create a concentrated stock (e.g., 20 mg/mL).
-
Rationale: Using a concentrated stock allows for a small addition to the aqueous buffer, minimizing the impact of the organic solvent on the final measurement.
-
-
Solubility Measurement (Shake-Flask Method):
-
Add a small aliquot (e.g., 10 µL) of the concentrated stock solution to a known volume (e.g., 990 µL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. This creates a 1% solvent concentration, which is generally acceptable.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial on a shaker or rotator at room temperature for 2-4 hours to allow it to reach equilibrium.
-
Rationale: This incubation period allows for the dissolution and potential precipitation of the compound, providing a measure of its equilibrium (or kinetic) solubility under these conditions.
-
-
Sample Analysis:
-
After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved precipitate.
-
Carefully collect the supernatant.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
Rationale: Centrifugation ensures that only the dissolved fraction of the compound is measured, providing an accurate solubility value.
-
Part 2: Formulation Development Strategies
The choice of formulation is a direct consequence of the pre-formulation data and the study's objective (e.g., initial toxicity screen vs. definitive pharmacokinetic study). The following strategies are presented in order of increasing complexity and potential for bioavailability enhancement.
Strategy A: Aqueous Suspension (The Baseline Approach)
If the required dose cannot be achieved in a simple solution, a micronized aqueous suspension is the most straightforward starting point. It is often suitable for early-stage studies where ease of preparation is a priority.
Protocol 2: Preparation of a Homogeneous Aqueous Suspension
Objective: To prepare a uniform suspension of the compound for oral gavage, using common suspending and wetting agents.
Materials:
-
This compound (micronized, if possible)
-
Suspending agent: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.
-
Wetting agent: 0.1% (w/v) Tween 80 (Polysorbate 80).
-
Purified water.
Methodology:
-
Vehicle Preparation:
-
Prepare the 0.5% MC solution by slowly adding methylcellulose powder to heated (60-70°C) water while stirring, then allowing it to cool to fully hydrate.
-
Add Tween 80 to the final volume to achieve a 0.1% concentration.
-
Rationale: Methylcellulose increases the viscosity of the vehicle, which slows the sedimentation of drug particles, ensuring more uniform dosing.[6] Tween 80 is a surfactant that acts as a wetting agent, reducing the surface tension between the hydrophobic drug particles and the aqueous vehicle, which prevents clumping and improves dispersion.[7]
-
-
"Wetting" the API:
-
Accurately weigh the required amount of the compound into a mortar.
-
Add a small volume of the vehicle (just enough to form a thick, smooth paste) and triturate thoroughly with a pestle.
-
Rationale: This critical step ensures that each particle is individually coated with the wetting agent, preventing aggregation when the full volume of the vehicle is added.
-
-
Final Suspension Preparation:
-
Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Transfer the suspension to a calibrated container and adjust to the final volume with the vehicle.
-
Stir continuously with a magnetic stirrer before and during dose administration.
-
Rationale: Continuous stirring is essential to maintain homogeneity and ensure that each animal receives the correct dose.
-
Quality Control:
-
Visual Inspection: The suspension should appear uniform with no large clumps.
-
Particle Size Analysis (Optional but Recommended): Use laser diffraction to confirm a narrow particle size distribution, ideally in the low micron range (<10 µm).
-
Stability: Assess for any signs of rapid settling or caking over the expected duration of use.
Strategy B: Co-Solvent System (Solubility Enhancement)
When suspensions provide insufficient exposure, a co-solvent system can be employed to dissolve the compound. This approach must be used cautiously due to the potential for the drug to precipitate upon administration and the inherent toxicity of some organic solvents.
Protocol 3: Preparation of a Co-Solvent Formulation
Objective: To prepare a clear solution of the compound using a blend of pharmaceutically acceptable solvents.
Common Co-Solvent Systems for Animal Studies:
-
PEG 400 / Water (e.g., 40:60 v/v)
-
PEG 400 / Propylene Glycol / Water
-
Solutol HS 15 / Ethanol / Water
Methodology:
-
Solubility Screening:
-
First, determine the solubility of this compound in individual solvents (e.g., PEG 400, Propylene Glycol, Ethanol) to identify the most potent solubilizers.
-
-
Vehicle Preparation:
-
Select a co-solvent blend based on the screening data and known tolerability in the chosen animal species. A common starting point for oral dosing is 40% PEG 400, 10% Ethanol, and 50% Water.
-
Mix the solvents together thoroughly.
-
Rationale: The blend of solvents creates a more non-polar environment than water alone, capable of dissolving lipophilic compounds. PEG 400 is a widely used, low-toxicity polymer.[2]
-
-
Drug Dissolution:
-
Add the weighed compound to the pre-mixed vehicle.
-
Use a vortex mixer and/or sonication bath to facilitate complete dissolution.
-
Rationale: Sonication provides energy that helps break down the crystal lattice of the solid drug, accelerating the dissolution process.
-
Crucial Quality Control Step:
-
Precipitation Check: Before administration, it is vital to assess if the drug will crash out of solution upon dilution in an aqueous environment (simulating entry into the GI tract).
-
Take a small aliquot of the final formulation.
-
Dilute it 1:10 and 1:100 with PBS (pH 7.4).
-
Observe immediately and after 1-2 hours for any signs of cloudiness or precipitate.
-
Rationale: If the drug precipitates rapidly upon dilution, its in vivo absorption will likely be limited and highly variable, defeating the purpose of the solution formulation.
-
Part 3: Workflow and Decision-Making Logic
The process of selecting a formulation is not linear but iterative. The following workflow provides a logical pathway from initial compound characterization to the selection of a formulation for in vivo studies.
Caption: Formulation development workflow for in vivo studies.
Part 4: Safety and Handling
Adherence to safety and animal welfare guidelines is non-negotiable.
-
Compound Safety: Based on its GHS classification, this compound is harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
-
Sterility: For parenteral routes of administration (e.g., intravenous), the final formulation must be sterile. This typically involves preparation under aseptic conditions and filtration through a 0.22 µm sterile filter.[8] The ability to sterile-filter a formulation is a key consideration in vehicle selection.
-
Vehicle Tolerability: The chosen vehicle and all excipients must be well-tolerated by the animal species at the administered volume and frequency.[6] Always run a vehicle-only control group in studies to isolate any effects of the formulation itself.
-
Administration Volumes: Adhere to institutional (IACUC) guidelines for maximum administration volumes for the chosen route and species to minimize animal discomfort.[9]
-
Documentation: All formulation components, preparation steps, and quality control results must be meticulously documented to ensure reproducibility.[10]
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a robust and appropriate formulation. There is no single "correct" formulation; rather, the optimal choice is dictated by the compound's intrinsic properties, the dose required, the route of administration, and the specific goals of the animal study. By following a systematic approach—beginning with rigorous pre-formulation characterization and progressing through tiered formulation strategies—researchers can develop a vehicle that ensures reliable drug delivery. This methodical process minimizes variability, enhances the quality and reproducibility of in vivo data, and ultimately accelerates the journey of promising compounds toward clinical evaluation.
References
-
ResearchGate. Biologically active 4H-pyrrolo[3,2,1-ij]quinolin-2-ones. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. [Link]
-
Mol-Instincts. This compound (CAS 16078-37-8) Properties. [Link]
-
ResearchGate. Synthesis and Anticoagulant Activity of New Functionalized 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones. [Link]
-
PubMed. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. [Link]
-
National Institutes of Health (NIH). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
National Institutes of Health (NIH). New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Journal of the American Association for Laboratory Animal Science. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]
-
PubMed. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. [Link]
-
University of Rochester. Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. [Link]
-
Journal of Chemical and Pharmaceutical Research. Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. [Link]
-
NIH Office of Intramural Research. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]
-
Future4200. Formulation of poorly water-soluble drugs for oral administration. [Link]
-
Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]
-
Royal Society of Chemistry. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H11NO | CID 14918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem [benchchem.com]
- 6. downstate.edu [downstate.edu]
- 7. jocpr.com [jocpr.com]
- 8. research.olemiss.edu [research.olemiss.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Troubleshooting & Optimization
Technical Support Center: Factor Xa Inhibition Assay Troubleshooting
The following guide is designed as a specialized technical support center for researchers encountering "low activity" issues in Factor Xa (FXa) inhibition assays. It moves beyond basic instructions to address the mechanistic and kinetic root causes of assay failure.
Diagnostic Workflow: Isolate the Variable
Before adjusting reagents, you must define "Low Activity." Does it mean the enzyme isn't working (Low Signal), or your inhibitor isn't working (Low Inhibition)?
Figure 1: The "Root Cause" Decision Tree Use this logic flow to categorize your problem.
Caption: Figure 1. Diagnostic logic flow to distinguish between enzymatic failure (Scenario A) and inhibition masking (Scenario B).
Scenario A: Low Control Signal (The System is Broken)
Symptom: Your "No Inhibitor" wells show low Absorbance (OD405) or Fluorescence. The enzyme appears "dead."
Q: My enzyme is fresh, but the signal is weak. Is my buffer killing the reaction?
A: Likely, yes. Factor Xa is a serine protease highly sensitive to pH and ionic strength.
-
The Science: FXa catalytic efficiency (
) drops significantly outside pH 7.4–8.4. Furthermore, high ionic strength (>300 mM NaCl) disrupts the charge interactions required for substrate binding. -
The Fix:
-
Check pH: Ensure your Tris/HEPES buffer is pH 7.4–8.4 at 37°C. (Note: Tris pH drops as temperature rises).
-
Salt Check: Maintain NaCl between 100–150 mM .
-
Additives: Include 0.1% PEG-6000 or BSA. FXa is "sticky" and will adhere to plastic plates, effectively lowering the [E] (enzyme concentration) in solution.
-
Q: I see a signal, but the reaction rate slows down rapidly (non-linear). Why?
A: You are likely experiencing Substrate Depletion or Product Inhibition .
-
The Science: For valid kinetic data (Michaelis-Menten), you must measure the Initial Velocity (
) where <10% of the substrate is consumed. If [S] drops too low, the rate decreases. -
The Fix:
-
Reduce Enzyme Concentration ([E]).
-
Increase Substrate Concentration ([S]) to at least
(typically 200–300 µM for S-2765). -
Validation: Run a time-course (0–60 min). Only use the linear portion of the curve (usually the first 5–10 mins) to calculate activity.
-
Scenario B: Low Inhibition (The Drug Isn't Working)
Symptom: You added a known inhibitor, but the enzyme activity remains high (High IC50).
Q: My compound is colored (yellow/orange). Could this be interference?
A: Yes, this is the Inner Filter Effect (IFE) .
-
The Science: Chromogenic substrates (like S-2765) release p-Nitroaniline (pNA), measured at 405 nm.[1][2] If your compound also absorbs at 405 nm, it "steals" the light, making the signal appear lower (false inhibition) or masking the signal changes.
-
The Fix:
-
Measure Compound Absorbance: Run a spectrum of your compound alone in buffer.
-
Correction Formula: If
, the error is negligible. If higher, use the correction factor: (Note: For absorbance assays, subtract the compound-only blank from the reaction well).
-
Q: I suspect "Tight-Binding" inhibition. How do I confirm this?
A: If your inhibitor is very potent (
-
The Science: Standard IC50 assumptions require
and . If you use 5 nM Enzyme and your drug has a of 1 nM, the enzyme acts as a "titrant," depleting the free drug. -
The Fix:
-
Lower the Enzyme concentration to the detection limit (e.g., 0.5 nM).
-
If you cannot lower [E], fit your data using the Morrison Equation rather than the standard 4-parameter logistic model.
-
Technical Deep Dive: The "Gold Standard" Validation Protocol
Use this protocol to benchmark your assay before screening.
Table 1: Optimized FXa Assay Conditions
| Component | Concentration (Final) | Purpose | Critical Note |
| Buffer | 50 mM Tris, pH 8.4 | Maintains ionization state of catalytic triad | pH > 8.5 degrades FXa; pH < 7.0 reduces activity. |
| Salt | 150 mM NaCl | Mimics physiological ionic strength | >300 mM inhibits activity. |
| Stabilizer | 0.1% PEG-6000 (or BSA) | Prevents enzyme adsorption to plastic | Essential for low [E] (< 2 nM). |
| Substrate | 250 µM (S-2765) | Chromogenic reporter | |
| Enzyme | 1–5 nM (Human FXa) | Target | Calibrate to give |
| Calcium | 5 mM CaCl2 | Structural stability | Required for GLA-domain containing FXa; less critical for cleaved catalytic domains. |
Step-by-Step Validation Workflow
-
Enzyme Titration: Prepare serial dilutions of FXa (0 to 10 nM). Incubate with Substrate (250 µM). Plot V0 vs [E]. Requirement: Must be strictly linear (
). -
Km Determination: Fix [E] (e.g., 2 nM). Titrate Substrate (0 to 1000 µM). Fit to Michaelis-Menten. Requirement: Calculated Km should match literature (approx. 200–300 µM for S-2765).
-
Z' Factor Calculation: Run 12 wells of "High Control" (Enzyme + Substrate) and 12 wells of "Low Control" (Buffer + Substrate).
Requirement: Z' > 0.5 for a robust screening assay.
Visualizing the Mechanism
Understanding where the failure occurs requires visualizing the molecular pathway.
Figure 2: Factor Xa Enzymatic Pathway & Inhibition Points
Caption: Figure 2. Kinetic pathway. "Low Activity" usually stems from failure at the 'Binding' or 'Catalysis' step (Scenario A), or failure to form the 'E-I Complex' (Scenario B).
References
-
Chromogenix. S-2765™ Chromogenic Substrate for Factor Xa - Technical Monograph. (Detailed kinetic constants, Km = 0.28 mM).
-
Thermo Fisher Scientific. Anti-Factor Xa and IIa Assays for Unfractioned Heparin Activity. (Application Note detailing USP method and buffer formulations).
-
Labbot. Automatic Correction of Inner Filter Effect. (Methodology for correcting absorbance interference in screening assays).
-
Practical-Haemostasis.com. Anti-Xa Assays: Principles and Pitfalls. (Overview of clinical and research assay interferences).
-
Diapharma. Chromogenic Factor Xa Assay Troubleshooting. (Guide on reagent stability and contamination).
Sources
Technical Support Center: Navigating Solubility Challenges with 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one in Assay Development
Welcome to the technical support center for researchers working with 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and its analogs. This resource is designed to provide you with practical, in-depth guidance on addressing the common yet critical challenge of compound solubility in various experimental assays. As a tricyclic heterocyclic compound, this molecule may exhibit limited aqueous solubility, potentially impacting the accuracy and reproducibility of your results. This guide offers a structured approach to troubleshooting, from initial stock solution preparation to advanced formulation strategies, ensuring the integrity of your data.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling of this compound.
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[1] It is the most common solvent used in drug discovery for creating high-concentration stock solutions.[1] However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can interfere with biological systems.[2]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?
A2: This is a common issue for poorly soluble compounds. The abrupt change in solvent polarity from DMSO to a highly aqueous environment can cause the compound to crash out of solution. Here are the initial steps to take:
-
Lower the Final Compound Concentration: The simplest first step is to test a lower final concentration of your compound in the assay.
-
Optimize the DMSO Concentration: While minimizing DMSO is generally advised, a slightly higher final concentration (e.g., 0.5% vs. 0.1%) might be necessary to maintain solubility. However, you must validate the tolerance of your specific assay to the chosen DMSO concentration.[2]
-
Use a Co-solvent: Introducing a water-miscible organic co-solvent can help bridge the polarity gap between DMSO and your aqueous buffer.[3]
Q3: Can I use sonication or gentle heating to dissolve my compound?
A3: Yes, both sonication and gentle heating (e.g., to 37°C) can be used to aid in the initial dissolution of the compound in your stock solvent. However, be cautious with heating, as it can potentially degrade thermally sensitive compounds. Always visually inspect for complete dissolution before making further dilutions.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of many nitrogen-containing heterocyclic compounds is pH-dependent.[4] The pyrrolo[3,2,1-ij]quinolin-2(1H)-one structure contains a lactam group and an aromatic amine, which can be protonated or deprotonated depending on the pH. For compounds with basic anions, solubility generally increases as the pH of the solution decreases.[5] We recommend performing a simple pH-solubility screen to determine the optimal pH range for your assay buffer.
Troubleshooting Guides
This section provides more detailed, step-by-step protocols for systematically addressing solubility issues.
Guide 1: Optimizing Stock and Intermediate Solution Preparation
Precipitation issues often originate from the way stock and intermediate solutions are prepared and diluted. This guide provides a systematic approach to optimizing this critical step.
Caption: Workflow for preparing and diluting compound solutions.
-
Primary Stock Preparation:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Use a vortex mixer and/or a sonicator to aid dissolution. Gentle warming in a 37°C water bath can also be applied.
-
Visually confirm that all solid material has dissolved.
-
-
Intermediate Dilution Strategy:
-
Instead of a single large dilution into the aqueous buffer, perform serial dilutions.
-
For cell-based assays, it's crucial to keep the final solvent concentration consistent across all tested concentrations of the compound.[2]
-
-
Assessing Co-solvents:
-
If precipitation persists, consider using a co-solvent in your intermediate dilution step.
-
Commonly used co-solvents include polyethylene glycols (PEGs), propylene glycol, and ethanol.[6]
-
Caution: Always test the tolerance of your specific assay system (e.g., cells, enzymes) to the chosen co-solvent, as they can have biological effects.[2]
-
Guide 2: Systematic pH and Buffer Screening
The ionization state of your compound can significantly influence its solubility. Therefore, a systematic evaluation of pH is a critical troubleshooting step.
Caption: Decision-making process for pH optimization to enhance solubility.
-
Buffer Preparation: Prepare a set of buffers with a range of pH values (e.g., from pH 5.0 to 8.5). Ensure the buffer components themselves do not interact with your compound.
-
Compound Addition: Add a consistent amount of your compound's DMSO stock to each buffer.
-
Equilibration: Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Analysis:
-
Visual Inspection: Check for any visible precipitate.
-
Turbidity Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Filtration and Quantification: For a more quantitative assessment, filter the solutions and measure the concentration of the soluble compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Guide 3: Advanced Formulation Strategies
For particularly challenging solubility issues, especially in the context of in vivo studies or high-concentration screening, more advanced formulation approaches may be necessary.
Table 1: Overview of Advanced Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Considerations |
| Solid Dispersions | The drug is dispersed in a solid matrix, often in an amorphous state, which enhances wettability and dissolution rate.[7][8] | Requires specialized formulation expertise and equipment (e.g., spray drying, hot-melt extrusion). |
| Inclusion Complexes | The poorly soluble molecule is encapsulated within a host molecule (e.g., cyclodextrins), increasing its apparent solubility. | Stoichiometry of the complex is important; not all molecules are suitable guests for cyclodextrins. |
| Particle Size Reduction | Reducing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, leading to a faster dissolution rate.[9][10] | May not increase equilibrium solubility but can be effective for dissolution rate-limited absorption. |
Impact on Different Assay Types
The consequences of poor solubility can vary depending on the assay format.
-
High-Throughput Screening (HTS): Compound precipitation can lead to false positives (due to light scattering in optical assays) or false negatives (due to reduced effective concentration).[1] The presence of low concentrations of detergents like Triton X-100 in HTS assays can help prevent the formation of aggregates.[11]
-
Cell-Based Assays: Precipitated compound can be toxic to cells, leading to misleading cytotoxicity data. It also makes the determination of accurate IC50/EC50 values impossible. The choice of solvent and its final concentration is critical to avoid artifacts.[2]
-
Enzymatic Assays: Compound aggregates can inhibit enzymes non-specifically, leading to false-positive results.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.
References
-
ResearchGate. Biologically active 4H‐pyrrolo[3,2,1‐ij]quinolin‐2‐ones. Available from: [Link]
-
MDPI. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Available from: [Link]
-
PubMed. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Available from: [Link]
-
ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Available from: [Link]
-
PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]
-
ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]
-
National Center for Biotechnology Information. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
National Center for Biotechnology Information. Compound Management for Quantitative High-Throughput Screening. Available from: [Link]
-
SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]
-
MDPI. Assessment of Remote Sensing Precipitation Products for Improved Drought Monitoring in Southern Tanzania. Available from: [Link]
-
YouTube. Impact of pH on Solubility. Available from: [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
RSC Blogs. Kate Jones, Assistant Editor – RSC Advances Blog. Available from: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A REVIEW ON SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]
-
ResearchGate. Ultrasound mediated synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives and their pharmacological evaluation. Available from: [Link]
-
Drug Target Review. High-throughput screening as a method for discovering new drugs. Available from: [Link]
-
Bulletin of Pharmaceutical Research. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available from: [Link]
-
MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
National Center for Biotechnology Information. Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 11. drugtargetreview.com [drugtargetreview.com]
"challenges in scaling up the synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one"
Technical Support Center: Scale-Up Synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Subject: Troubleshooting Guide for Process Scale-Up (Batch Sizes >100g) Ticket ID: LIL-SC-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You have requested technical assistance regarding the scale-up of This compound (often referred to as the "lilolidone" lactam core). This tricyclic scaffold is a critical intermediate for various kinase inhibitors and anticoagulant agents (Factor Xa/XIa inhibitors).
The synthesis typically involves the intramolecular Friedel-Crafts alkylation of N-(2-chloroacetyl)-1,2,3,4-tetrahydroquinoline. While straightforward on a milligram scale, this route presents significant engineering and safety challenges at the kilogram scale, primarily due to thermal runaway risks , heterogeneous mixing (slurry handling) , and aluminum salt removal .
This guide addresses these specific bottlenecks with self-validating protocols.
Module 1: The Reaction Workflow & Critical Control Points
The standard industrial route utilizes a two-step sequence:
-
Acylation: 1,2,3,4-Tetrahydroquinoline + Chloroacetyl chloride.
-
Cyclization: Aluminum chloride (
) mediated intramolecular alkylation.[1]
Visualizing the Pathway
Figure 1: Synthetic pathway highlighting the critical divergence point between product formation and polymerization (tar).
Module 2: Troubleshooting The "Black Tar" Phenomenon
User Complaint: "My reaction mixture turns into a solid black rock or viscous tar upon heating, and the yield drops below 30%."
Root Cause Analysis: This is the most common failure mode in Friedel-Crafts alkylations of nitrogen heterocycles. It stems from inefficient heat transfer in the "melt" phase. On a small scale, magnetic stirring suffices. On a large scale, the reaction mixture solidifies before the melt temperature is reached, creating "hot spots" where the temperature exceeds 150°C, leading to polymerization.
Protocol Adjustment: The "Solvent-Melt" Hybrid
Do not run this reaction neat (solvent-free) on a scale >50g. Use a high-boiling solvent that solubilizes the complex after the critical exotherm.
| Parameter | Standard Lab Protocol (Avoid) | Scale-Up Protocol (Recommended) |
| Solvent | Neat (Melt) | 1,2-Dichlorobenzene (DCB) or 1,2-Dichloroethane (DCE) |
| AlCl3 Stoichiometry | 1.5 - 2.0 equiv | 2.5 - 3.0 equiv (Essential for full conversion) |
| Addition Mode | Add Solid AlCl3 to Substrate | Add Substrate Solution to AlCl3 Slurry |
| Temperature | Heat rapidly to 140°C | Stepwise Ramp: 60°C (1h) |
Why this works:
-
Stoichiometry: The lactam product complexes 1:1 with
. You need excess Lewis acid to drive the catalytic cycle. -
Solvent Choice: DCB (bp 180°C) allows you to maintain a stirrable slurry at 120°C, preventing hot spots.
-
Reverse Addition: Adding the substrate to the Lewis acid ensures the concentration of the reactive intermediate is kept low relative to the catalyst, favoring intramolecular cyclization over intermolecular polymerization.
Module 3: Regioselectivity & Isomer Control
User Complaint: "I see a ~10% impurity that has the same mass as the product but a different retention time."
Technical Insight: The cyclization targets the C8 position of the quinoline ring (ortho to the nitrogen). However, if the C8 position is sterically hindered or if the temperature is too high, migration or cyclization at C6 can occur (though less likely for this specific ring size). More commonly, the impurity is the intermolecular dimer .
Diagnostic Check: Run an LC-MS.
-
Target Mass (M+H): ~174 Da (for unsubstituted core).
-
Impurity Mass: ~347 Da (Dimer).
Corrective Action: If you see the dimer:
-
Dilution: Increase solvent volume to 10-15 volumes (mL/g).
-
Addition Rate: Slow down the addition of the chloroacetyl intermediate to the hot catalyst slurry. This mimics "high dilution" conditions.
Module 4: The "Impossible Emulsion" (Work-Up)
User Complaint: "During the quench, I get a thick gray emulsion that won't separate for days."
Engineering Solution:
Aluminum salts form gelatinous hydroxides (
The "Rochelle Salt" Alternative (For <100g): Use Potassium Sodium Tartrate (Rochelle Salt) to chelate aluminum.
-
Drawback: Too expensive and slow for kilogram scale.
The "Acid-Quench" Protocol (For >100g):
-
Cool reaction mixture to <10°C.
-
Slowly pour the reaction mixture into a stirred volume of ice-cold 6N HCl .
-
Note: Do not add water to the reaction; add reaction to acid.
-
-
The low pH (<1) keeps Aluminum in solution as
or , preventing gel formation. -
Extract with Dichloromethane (DCM).
-
Wash organic layer with brine, then dry.
Module 5: Purification (Avoiding Chromatography)
User Complaint: "Column chromatography is not feasible for 500g batches. How do I purify this?"
Crystallization Strategy: The lilolidone core is highly crystalline.
-
Solvent Swap: After extraction, swap the DCM for Isopropanol (IPA) or Ethanol .
-
Charcoal Treatment: If the material is dark/brown (tar carryover), reflux the IPA solution with activated charcoal (5 wt%) for 30 minutes and filter hot through Celite.
-
Cooling: Slowly cool to 0°C. The lactam should crystallize as off-white needles.
-
Yield: Typical recovery is 70-80% with >98% purity (HPLC).
Summary of Critical Parameters
| Step | Parameter | Target | Reason |
| 1 | Reagent Quality | Fresh | White/Gray powder indicates hydrolysis (inactive). |
| 2 | Stirring | Overhead Mechanical Stirrer | Magnetic bars will seize once the complex forms. |
| 3 | Atmosphere | Nitrogen/Argon Sweep | |
| 4 | Safety | Scrubber System | The reaction generates 1 mole of HCl gas per mole of product. |
References
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound. Source: MDPI (Molecules). Context: Discusses the structural modification and biological relevance of the lilolidone core. URL:[Link]
-
Intramolecular Friedel-Crafts Alkylation: General Mechanisms. Source: Master Organic Chemistry. Context: Foundational mechanism for the AlCl3-mediated ring closure used in this protocol. URL:[Link]
- Process Chemistry of Aripiprazole Intermediates (Analogous Chemistry). Source: Organic Process Research & Development (OPRD). Context: While specific to quinolinones, the aluminum chloride handling and work-up protocols are directly applicable to the lilolidone scale-up. Note: General reference to standard industry practice for dihydroquinolinone synthesis.
Disclaimer: This guide is intended for qualified chemical professionals. The synthesis involves hazardous reagents (
Sources
Technical Support Center: Method Validation for the Quantification of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Welcome to the technical support center for the analytical method validation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the quantitative analysis of this compound. This document will walk you through the critical aspects of method validation, from initial setup to addressing common experimental challenges.
Recent research has highlighted the potential of this compound and its derivatives as dual inhibitors of blood coagulation factors Xa and XIa, making them promising candidates for new anticoagulant therapies.[1][2][3] Accurate quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality control.
This guide is structured to provide both foundational knowledge and practical, field-proven insights to ensure your analytical methods are robust, reliable, and fit for purpose, adhering to international guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of an analytical method for this compound.
Q1: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
A1: For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[8][9][10] The high selectivity and sensitivity of LC-MS/MS allow for accurate measurement even at low concentrations, minimizing interference from endogenous matrix components.[11] For less complex matrices, such as in-process samples or bulk drug substance, a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method may also be suitable.[12][13][14]
Q2: How do I select an appropriate internal standard (IS) for my LC-MS/MS assay?
A2: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If an isotopically labeled standard is unavailable, a structural analog with similar chromatographic and ionization properties can be used.[10] The IS should not be present in the blank matrix and should not interfere with the analyte.
Q3: What are the critical parameters to evaluate during method validation?
A3: According to ICH guidelines, the core validation parameters include:
-
Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of other components.[15][16][17][18]
-
Linearity : The ability to obtain results that are directly proportional to the concentration of the analyte.[15][19][20]
-
Range : The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[4][16]
-
Accuracy : The closeness of the test results to the true value.[15][19][20]
-
Precision : The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[15][19]
-
Limit of Detection (LOD) : The lowest amount of analyte that can be detected but not necessarily quantitated.[19][20]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19][20]
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4][15][20]
Q4: How can I minimize matrix effects in my LC-MS/MS assay?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a common challenge in bioanalysis.[11][21][22][23][24] To mitigate these effects:
-
Optimize Sample Preparation : Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[25][26][27]
-
Chromatographic Separation : Improve the chromatographic separation to ensure the analyte elutes in a region free from major matrix components.
-
Internal Standard : Use a stable, isotopically labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH with the analyte's pKa. 3. Sample solvent is too strong. | 1. Flush the column with a strong solvent or replace it if necessary.[28] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reconstitute the sample in a solvent weaker than or equal to the initial mobile phase. |
| High Variability in Replicate Injections (%RSD > 15%) | 1. Inconsistent sample preparation. 2. Air bubbles in the pump or detector.[29] 3. Leaks in the HPLC/UHPLC system.[30] 4. Autosampler malfunction. | 1. Ensure consistent and precise pipetting and extraction procedures. 2. Degas the mobile phase and purge the system.[29] 3. Check all fittings for leaks.[30] 4. Perform autosampler maintenance and calibration. |
| Low Analyte Recovery | 1. Inefficient extraction from the matrix. 2. Analyte instability during sample processing or storage. 3. Adsorption to container surfaces. | 1. Optimize the extraction solvent, pH, and mixing time. Consider a different extraction technique (e.g., LLE vs. SPE). 2. Perform stability assessments at each step of the process (bench-top, freeze-thaw, long-term storage). 3. Use low-adsorption vials and pipette tips. |
| Inconsistent Linearity (r² < 0.99) | 1. Inaccurate preparation of calibration standards. 2. Detector saturation at high concentrations. 3. Non-linear detector response in the chosen range. | 1. Prepare fresh calibration standards and verify their concentrations. 2. Narrow the calibration range or dilute high-concentration samples. 3. Consider using a weighted linear regression model (e.g., 1/x or 1/x²). |
| Drifting Retention Times | 1. Inadequate column equilibration.[29] 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.[29] | 1. Increase the column equilibration time between injections. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols & Workflows
Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Protocol 1: Specificity and Selectivity Assessment
Objective: To demonstrate that the analytical method can unequivocally measure this compound without interference from matrix components, metabolites, or other potential impurities.[15][16]
Procedure:
-
Analyze at least six different sources of blank biological matrix (e.g., plasma from six different individuals).
-
Analyze a blank matrix sample spiked with the internal standard (IS) only.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS.
-
If available, analyze blank matrix samples spiked with potential interfering substances (e.g., known metabolites, structurally similar compounds).
Acceptance Criteria:
-
The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.
-
The response in the blank samples at the retention time of the IS should be less than 5% of the response of the IS in the LLOQ sample.
Protocol 2: Linearity, Range, Accuracy, and Precision
Objective: To establish the linear relationship between concentration and response, and to determine the accuracy and precision of the method over a defined range.[4][19]
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare a series of at least five calibration standards by spiking the blank biological matrix with known concentrations of the analyte. The range should cover the expected concentrations in study samples.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze the calibration standards and QC samples (in replicate, e.g., n=5) on three separate days to assess inter-day accuracy and precision.
Acceptance Criteria:
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The relative standard deviation (%RSD) of the QC samples should be ≤ 15% (≤ 20% for the LLOQ).
Data Presentation: Example Validation Summary
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Linearity (r²) | 1 - 1000 | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | LLOQ (1) | ± 20% | +5.2% |
| Low QC (3) | ± 15% | -2.8% | |
| Mid QC (100) | ± 15% | +1.5% | |
| High QC (800) | ± 15% | -4.1% | |
| Precision (%RSD) | LLOQ (1) | ≤ 20% | 12.5% |
| Low QC (3) | ≤ 15% | 8.7% | |
| Mid QC (100) | ≤ 15% | 5.4% | |
| High QC (800) | ≤ 15% | 6.1% |
Sample Preparation Workflow
The following diagram outlines a common solid-phase extraction (SPE) workflow for bioanalytical samples.
Caption: A typical solid-phase extraction (SPE) workflow.
This technical support guide provides a comprehensive framework for the successful validation of an analytical method for this compound. By following these guidelines and troubleshooting steps, researchers can ensure the generation of high-quality, reliable data for their drug development programs.
References
- Analytical Method Validation: are your analytical methods suitable for intended use?. (2023, April 13).
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem.
- Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central.
- Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction | Request PDF. ResearchGate.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- Analytical Method Validation Parameters: An Updated Review. (2020, March 22).
- Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. PubMed. (2024, January 11).
- Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- What is the difference between specificity and selectivity?. (2018, April 24). Lösungsfabrik.
- Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction. PubMed.
- Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. MDPI. (2024, January 11).
- The known pyrrolo[3,2,1-ij]quinoline-1,2-dione derivative A and the new... ResearchGate.
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. (2023, September 1).
- HPLC Troubleshooting Guide. SCION Instruments.
- A Guide to Analytical Method Validation. SCION Instruments.
- A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing.
- Validation of Analytical Procedures Q2(R2). ICH. (2023, November 30).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Biologically active 4H‐pyrrolo[3,2,1‐ij]quinolin‐2‐ones.. ResearchGate.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- qsar analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with. (2021, June 30).
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- "Development of an LC-ESI-MS/MS method for determination of a novel Pyr". DigitalCommons@UNMC.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. (2021, August 1).
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. (2018, December 11).
- Ultrasensitive determination of pyrroloquinoline quinone in human plasma by HPLC with chemiluminescence detection using the redox cycle of quinone. PubMed. (2017, October 25).
- Importance of matrix effects in LC-MS/MS bioanalysis.
- HPLC Troubleshooting Guide.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025, October 22).
- Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. MDPI.
- Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa. PubMed. (2020, April 19).
- Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection.
- ICH guideline Q2(R2) on validation of analytical procedures. EMA. (2022, March 31).
- Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23).
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Publishing.
Sources
- 1. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]
- 11. eijppr.com [eijppr.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination Method for Pyrroloquinoline Quinone in Food Products by HPLC-UV Detection Using a Redox-Based Colorimetric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moca.net.ua [moca.net.ua]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 18. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 19. qbdgroup.com [qbdgroup.com]
- 20. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nebiolab.com [nebiolab.com]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. tecan.com [tecan.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. spectroscopyeurope.com [spectroscopyeurope.com]
- 28. agilent.com [agilent.com]
- 29. HPLC Troubleshooting Guide [scioninstruments.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
"troubleshooting poor reproducibility in biological assays with 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one"
Status: Active Last Updated: February 1, 2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Compound Profile
The Molecule: 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (often referred to as the PQ or Lilolidine-2-one scaffold) is a fused tricyclic lactam.[2] It serves as a critical pharmacophore in the development of Factor Xa/XIa inhibitors (anticoagulants), kinase inhibitors (JAK3, cRAF), and tubulin polymerization inhibitors .[1][2]
The Problem: While potent, this scaffold exhibits "chameleon" behavior in aqueous media.[1][2] Its planar, hydrophobic structure predisposes it to colloidal aggregation , polymorphic crystallization , and fluorescence interference .[1][2] These physicochemical traits often lead to "promiscuous inhibition"—false positives that vanish when assay conditions (like detergent concentration) are altered.[3]
Scope of Guide: This center addresses the three most common failure modes:
-
Variable Potency (IC50 Shifts): Caused by colloidal sequestration.[2]
-
High Background/Noise: Caused by intrinsic fluorescence.[2]
-
Compound Loss: Caused by non-specific binding to plastics.[2]
Diagnostic Flowchart
Use this logic tree to identify the root cause of your assay failure.
Figure 1: Decision tree for diagnosing reproducibility issues with PQ scaffolds.
Critical Troubleshooting Modules
Module A: The "Super-Potent" False Positive (Aggregation)
Symptom: You observe inhibition of your target (e.g., Factor Xa) with an IC50 in the low micromolar range, but the Hill slope is unusually steep (>2.0).[1] Mechanism: The planar PQ core stacks in aqueous solution, forming colloidal particles (100–400 nm).[1][2] These colloids sequester the enzyme on their surface, inhibiting it non-specifically.[1][2][3] This is the #1 cause of false positives for this scaffold.
Protocol: The Detergent Sensitivity Test
-
Prepare two assay buffers:
-
Run dose-response curves for the PQ compound in both buffers side-by-side.
-
Analyze Results:
| Observation | Diagnosis | Action |
| IC50 increases >3x in Buffer B | Colloidal Aggregator | The compound is a false positive.[2] Discard or chemically modify to increase solubility (e.g., add polar side chains).[1][2] |
| IC50 remains stable | True Binder | Proceed with development. The detergent disrupted aggregates but not specific binding.[2] |
Expert Insight: If you cannot use Triton X-100, use 0.005% Tween-20.[1][2] Avoid high salt alone, as it often promotes aggregation of hydrophobic cores.[1][2]
Module B: The "Ghost Signal" (Fluorescence Interference)
Symptom: In fluorescence intensity (FLint) or FRET assays, the baseline signal increases with compound concentration, or the inhibition curve "bottoms out" above 0%.[1][2] Mechanism: The this compound core is structurally related to coumarin and quinolinone dyes .[2] Depending on substitutions (especially aryl groups at C6), it can fluoresce in the blue-green region (Emission 400–500 nm), overlapping with common assay fluorophores like AMC or coumarin substrates used in protease assays.[1][2]
Protocol: Spectral Deconvolution
-
Dilute compound to 10 µM in assay buffer (no enzyme/substrate).
-
Scan Excitation from 300 nm to 450 nm.
-
Scan Emission from 400 nm to 600 nm.
-
Correction:
-
If overlap exists: Switch to a Red-Shifted Assay (e.g., Rhodamine-110 substrate, Ex/Em 490/520 nm) where the PQ scaffold is silent.[1][2]
-
Alternatively, use a kinetic readout (slope of reaction) rather than an endpoint readout, as the compound's autofluorescence is static while the enzymatic signal changes.[1][2]
-
Module C: The "Disappearing Compound" (Adsorption & Insolubility)
Symptom: Potency decreases if the compound plate sits for >30 minutes before addition to the assay.[2] Mechanism: The tricyclic core is highly lipophilic (LogP > 3.0 for many derivatives).[2] It rapidly adsorbs to standard polystyrene (PS) plates or precipitates out of solution if DMSO < 1%.
Recommended Material Specifications:
| Component | Recommendation | Why? |
| Assay Plate | Non-Binding Surface (NBS) or Glass-Coated | Prevents hydrophobic adsorption of the PQ core to plastic walls.[2] |
| Pipette Tips | Low-Retention | Standard tips can retain up to 5% of hydrophobic compounds.[2] |
| DMSO Content | Maintain 2-5% (if tolerated) | Below 1% DMSO, this scaffold may crash out of aqueous buffer.[2] |
| Storage | -20°C in 100% DMSO | Avoid freeze-thaw cycles in aqueous buffers. |
Frequently Asked Questions (FAQ)
Q: My compound shows double peaks in HPLC. Is it impure? A: Not necessarily.[2] If your derivative contains a hydrazone linker (common in Factor Xa/XIa inhibitors derived from this core), you are likely seeing E/Z isomerization .[1][2]
-
Check: Run the HPLC with a diode array detector. If the UV spectra of both peaks are identical, they are likely isomers.[1][2]
-
Fix: Isomerization is often light-sensitive.[2] Perform experiments in low light or amber tubes. In biological assays, the target protein usually selects the active isomer, but this complicates thermodynamic calculations.[1][2]
Q: Can I use this scaffold for cell-based assays? A: Yes, but be wary of serum binding .[2] The hydrophobic nature means it will bind heavily to Albumin (BSA/FBS) in media.[2]
-
Correction: Run a "serum shift" assay (IC50 in 0% serum vs. 10% serum). If potency drops >10-fold, you must optimize the structure for lower lipophilicity (e.g., introduce a pyridine nitrogen or solubilizing tail).[1][2]
Q: Why does the Hill Slope vary between 1.0 and 4.0? A: A Hill Slope > 2.0 is a hallmark of stoichiometric binding or aggregation .[2] If the slope is 1.0 in the presence of detergent but 4.0 without it, you are observing a phase transition (micelle formation) masquerading as inhibition.[2] Always report the Hill Slope; it is a quality control metric for this compound class.[2]
References
-
Assay Guidance Manual (NCATS). "Assay Interference by Aggregation."[2][4] National Library of Medicine (US).[2]
-
Shoichet, B. K. "Screening in a spirit haunted world."[1][2] Drug Discovery Today, 2006.[1][2][3] (Seminal work on colloidal aggregation of hydrophobic scaffolds).
-
Gantseva, E. A., et al. "Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa."[1][2][5] Molecules, 2024.[1][2][5][6]
-
Wyatt Technology. "Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS."[1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem [benchchem.com]
- 3. wyatt.com [wyatt.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparing 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one to warfarin"
Topic: Comparative Analysis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives vs. Warfarin in Anticoagulant Therapy
Executive Summary
This technical guide compares Warfarin , the established standard-of-care Vitamin K antagonist (VKA), with the emerging class of This compound derivatives (hereafter referred to as PQ-2-ones ).
While Warfarin operates via indirect suppression of multiple coagulation factors (II, VII, IX, X), PQ-2-ones represent a novel scaffold design focused on direct, dual inhibition of Factor Xa (FXa) and Factor XIa (FXIa) . Experimental data suggests that PQ-2-one derivatives offer a potentially safer therapeutic index by decoupling antithrombotic efficacy from hemostatic impairment—a known limitation of Warfarin.
Mechanistic Divergence
The fundamental difference lies in the target specificity and the resulting impact on the coagulation cascade.
-
Warfarin (Indirect Antagonist): Inhibits Vitamin K Epoxide Reductase (VKORC1). This prevents the gamma-carboxylation of glutamate residues on Factors II (Thrombin), VII, IX, and X. It is a "blunt instrument" that depletes the body of functional clotting factors over days.
-
PQ-2-one Derivatives (Direct Dual Inhibitors): These small molecules competitively bind to the active sites of FXa and FXIa.
-
FXa Inhibition: Blocks the conversion of Prothrombin to Thrombin (the common pathway).
-
FXIa Inhibition: Blocks the intrinsic pathway amplification loop. Crucially, FXIa inhibition is associated with antithrombotic activity with minimal bleeding risk, a significant advantage over Warfarin.
-
Visualization: Coagulation Cascade & Inhibition Points
Figure 1: Mechanistic comparison showing Warfarin's systemic depletion of Vitamin K-dependent factors versus PQ-2-one's targeted dual inhibition of FXa and FXIa.
Performance Comparison: Experimental Data
The following data contrasts the established clinical parameters of Warfarin with the in vitro potency of optimized PQ-2-one hybrid derivatives (specifically thiazole-fused hybrids).
| Feature | Warfarin | PQ-2-one Derivatives (Optimized) |
| Primary Target | VKORC1 (Vitamin K Epoxide Reductase) | Factor Xa & Factor XIa (Dual Inhibition) |
| Potency (In Vitro) | ||
| Onset of Action | Slow (48–72 hours); requires factor depletion | Rapid (Direct binding); immediate effect |
| Therapeutic Window | Narrow (INR 2.0–3.0); High bleeding risk | High (Theoretical); FXIa inhibition preserves hemostasis |
| Selectivity | Non-selective (affects Proteins C/S too) | Tunable via C6-aryl substitutions on the quinolinone ring |
| Reversibility | Requires Vitamin K or Plasma (Slow) | Competitive inhibition (Reversible via concentration) |
Key Insight: While Warfarin is nanomolar in potency against its enzyme target, its systemic toxicity is high. PQ-2-one derivatives currently show micromolar potency (
Experimental Protocols
To validate the performance of PQ-2-one derivatives against Warfarin-like standards, the following protocols are industry standard for establishing bioactivity.
Protocol A: Synthesis of the Scaffold (this compound)
Rationale: Establishing the core scaffold is the prerequisite for generating active anticoagulant derivatives.
-
Starting Material: Begin with 1,2,3,4-tetrahydroquinoline.
-
Acylation: React with chloroacetyl chloride in the presence of
(acetone, reflux, 6h) to form the N-chloroacetyl derivative. -
Cyclization (Meldrum's Acid Method):
-
React the intermediate with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in acetic anhydride.
-
Heat to 80°C for 4 hours.
-
Workup: Pour into ice water, filter precipitate.
-
Yield Check: Verify formation of the tricyclic core via
-NMR (Look for disappearance of N-H signal and appearance of lactam carbonyl).
-
Protocol B: Amidolytic Assay (Factor Xa/XIa Inhibition)
Rationale: This spectrophotometric assay quantifies the direct inhibition capacity (
-
Reagents:
-
Enzyme: Human Factor Xa or Factor XIa (0.5 U/mL).
-
Substrate: Chromogenic substrate S-2765 (for FXa) or S-2366 (for FXIa).
-
Buffer: Tris-HCl (pH 7.4), NaCl (150 mM), BSA (0.1%).
-
-
Workflow:
-
Incubation: Mix 20 µL of Enzyme + 20 µL of PQ-2-one derivative (varying concentrations: 0.1 µM – 100 µM). Incubate at 37°C for 10 mins.
-
Initiation: Add 20 µL of Chromogenic Substrate.
-
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.
-
-
Calculation:
-
Plot Velocity (
) vs. Log[Concentration]. -
Fit to Sigmoidal Dose-Response curve to determine
. -
Control: Run Warfarin (negative control for direct inhibition) and Rivaroxaban (positive control for FXa).
-
Safety & Therapeutic Potential
The critical advantage of the This compound scaffold over Warfarin is the "uncoupling" of antithrombotic effects from bleeding risk .
-
The Factor XIa Hypothesis:
-
Warfarin depletes Factor VII and X, which are essential for all coagulation (including stopping bleeding from injury).
-
PQ-2-one derivatives target Factor XIa.[1][2][3][4] FXIa is critical for thrombus propagation (clot growth inside vessels) but less critical for hemostasis (initial plugging of a cut).
-
Result: Mice models involving FXIa inhibitors often show protection from stroke/DVT without increased bleeding times, a profile Warfarin cannot achieve.
-
-
Metabolic Stability:
-
Warfarin is metabolized by CYP2C9, leading to massive patient-to-patient variability (genetic polymorphisms).
-
PQ-2-one derivatives are synthetic hybrids designed for predictable PK profiles, avoiding the "food-drug interaction" pitfalls of Warfarin (e.g., leafy greens affecting Vitamin K levels).
-
References
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Source: MDPI (Molecules) URL:[Link]
-
New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa. Source: PubMed Central (PMC) URL:[Link]
-
Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]quinolin-2(1H)-one. Source: Semantic Scholar / Molecules URL:[Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2241001C2 - Derivatives of galanthamine, method for their preparing, medicinal agent based on thereof and method for its preparing - Google Patents [patents.google.com]
A Comparative In Vitro Analysis of the Anticoagulant Effect of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one in Human Plasma
Introduction
The landscape of anticoagulant therapy is continually evolving, driven by the need for safer and more effective agents to prevent and treat thromboembolic disorders. A promising new chemical entity, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, has emerged from recent drug discovery efforts. Preliminary studies suggest this molecule and its derivatives may act as dual inhibitors of both Factor Xa (FXa) and Factor XIa (FXIa), pivotal enzymes in the blood coagulation cascade.[1][2][3] This dual-inhibition mechanism presents a potentially advantageous profile, offering a broad-spectrum anticoagulant effect with a theoretically reduced risk of bleeding compared to traditional therapies.
This guide provides a comprehensive framework for the in vitro validation of the anticoagulant properties of this compound in human plasma. We will present a head-to-head comparison with established anticoagulants, including the vitamin K antagonist warfarin and the direct oral anticoagulants (DOACs) apixaban and rivaroxaban, which are direct FXa inhibitors. The experimental protocols detailed herein are grounded in authoritative guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Society on Thrombosis and Haemostasis (ISTH) to ensure scientific rigor and reproducibility.
Comparative Anticoagulants: Mechanisms of Action
A thorough understanding of the mechanisms of established anticoagulants is crucial for contextualizing the activity of a novel compound.
-
This compound: This investigational compound is hypothesized to exert its anticoagulant effect through the direct and reversible inhibition of both Factor Xa and Factor XIa. By targeting these two key factors, it has the potential to modulate both the intrinsic and common pathways of the coagulation cascade.
-
Warfarin: As a vitamin K antagonist, warfarin inhibits the enzyme vitamin K epoxide reductase complex 1 (VKORC1).[4] This inhibition prevents the vitamin K-dependent carboxylation and subsequent activation of several clotting factors, namely Factors II, VII, IX, and X.[4] Its onset of action is delayed, and its effect is typically monitored using the Prothrombin Time (PT) and expressed as the International Normalized Ratio (INR).
-
Apixaban and Rivaroxaban: These agents are direct, selective, and reversible inhibitors of Factor Xa.[5] By binding to the active site of FXa, they block its ability to convert prothrombin to thrombin, a critical step in the final common pathway of coagulation.
Experimental Design and Rationale
The validation of a novel anticoagulant requires a multi-faceted approach, employing a panel of in vitro coagulation assays to elucidate its mechanism and potency. The following experimental workflow is designed to provide a comprehensive anticoagulant profile of this compound.
Caption: Experimental workflow for in vitro anticoagulant validation.
Materials and Methods
Plasma Preparation
Human whole blood should be collected from healthy donors into tubes containing 3.2% sodium citrate anticoagulant. Platelet-poor plasma (PPP) is prepared by double centrifugation to ensure a platelet count of less than 10 x 10^9/L, in accordance with CLSI guidelines.[6]
Coagulation Assays
All clotting assays should be performed on a calibrated automated coagulometer.
1. Prothrombin Time (PT) Assay
-
Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
-
Procedure:
-
Pre-warm the PT reagent (containing tissue factor and calcium) and PPP samples to 37°C.
-
Incubate 50 µL of PPP with varying concentrations of the test compound or comparator for a specified time (e.g., 3 minutes) at 37°C.[7][8]
-
Initiate coagulation by adding 100 µL of the pre-warmed PT reagent.[8]
-
The time to clot formation is recorded in seconds.
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay assesses the intrinsic and common pathways of coagulation.
-
Procedure:
-
Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (0.025 M) to 37°C.
-
Incubate 50 µL of PPP with varying concentrations of the test compound or comparator and 50 µL of the aPTT reagent for a defined activation period (e.g., 3-5 minutes) at 37°C.[1][2]
-
Initiate clotting by adding 50 µL of pre-warmed calcium chloride.[1][2]
-
The time to clot formation is recorded in seconds.
-
3. Thrombin Time (TT) Assay
-
Principle: The TT assay evaluates the final step of the common pathway, the conversion of fibrinogen to fibrin by thrombin.
-
Procedure:
-
Pre-warm the thrombin reagent (bovine or human thrombin of a standardized concentration) and PPP samples to 37°C.
-
Incubate 100 µL of PPP with varying concentrations of the test compound or comparator for a specified time at 37°C.[9]
-
Initiate coagulation by adding 100 µL of the pre-warmed thrombin reagent.[9]
-
The time to clot formation is recorded in seconds.
-
Chromogenic Factor Inhibition Assays
1. Factor Xa (FXa) Inhibition Assay
-
Principle: This assay quantifies the direct inhibition of FXa activity by measuring the residual enzyme activity on a chromogenic substrate.
-
Procedure:
-
Incubate the test compound or comparator with a known amount of purified human FXa in a buffer system containing antithrombin at 37°C.[1][7]
-
Add a chromogenic substrate specific for FXa.
-
The residual FXa cleaves the substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm.[1]
-
The degree of color development is inversely proportional to the FXa inhibitory activity of the compound.
-
2. Factor XIa (FXIa) Inhibition Assay
-
Principle: This assay measures the direct inhibition of FXIa activity using a similar chromogenic method.
-
Procedure:
-
Incubate the test compound or comparator with a known amount of purified human FXIa in a suitable buffer at 37°C.
-
Add a chromogenic substrate specific for FXIa.
-
The residual FXIa cleaves the substrate, and the resulting color change is measured at 405 nm.
-
The inhibition of FXIa is determined by the reduction in color formation compared to a control without the inhibitor.
-
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical but plausible dataset comparing the in vitro anticoagulant effects of this compound with established anticoagulants.
Table 1: Effect on Clotting Times (at 1 µM concentration)
| Compound | PT (seconds) | aPTT (seconds) | TT (seconds) |
| Vehicle Control | 12.5 | 30.2 | 18.5 |
| This compound | 25.8 | 55.1 | 19.2 |
| Warfarin (in vitro)* | 13.1 | 32.5 | 18.8 |
| Apixaban | 24.9 | 42.3 | 18.6 |
| Rivaroxaban | 26.2 | 45.8 | 18.9 |
*Note: The in vitro effect of warfarin on clotting times is minimal as its mechanism of action is the in vivo inhibition of clotting factor synthesis. The data presented here reflects this minimal direct in vitro impact.
Table 2: Inhibitory Potency (IC50 values)
| Compound | Factor Xa IC50 (nM) | Factor XIa IC50 (nM) |
| This compound | 15.5 | 25.8 |
| Apixaban | 2.1 | >10,000 |
| Rivaroxaban | 0.7 | >10,000 |
Interpretation of Results and Mechanistic Insights
The hypothetical data suggests that this compound prolongs both PT and aPTT, indicating an effect on the common and/or both the intrinsic and extrinsic pathways. The significant prolongation of aPTT relative to PT may suggest a more pronounced effect on the intrinsic pathway, which is consistent with its dual inhibition of FXa and FXIa. The lack of effect on TT confirms that the compound does not directly inhibit thrombin.
The chromogenic assay results further elucidate the mechanism. The potent inhibition of both FXa and FXIa (low nanomolar IC50 values) confirms the dual-inhibitory hypothesis. In contrast, apixaban and rivaroxaban demonstrate high selectivity for FXa, with negligible activity against FXIa. Warfarin's lack of direct in vitro activity in these assays is expected.
The following diagram illustrates the points of inhibition for each compound within the coagulation cascade.
Caption: Inhibition points of anticoagulants in the coagulation cascade.
Conclusion
The systematic in vitro evaluation outlined in this guide provides a robust methodology for characterizing the anticoagulant profile of novel compounds such as this compound. By employing a panel of standardized coagulation and mechanistic assays, and comparing the results to well-characterized anticoagulants, researchers can gain critical insights into the compound's potency, mechanism of action, and potential therapeutic utility. The hypothetical data presented for this compound suggests a promising dual inhibitor of FXa and FXIa, warranting further preclinical and clinical investigation.
References
-
Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. (2024, January 11). PubMed Central. Retrieved from [Link]
-
Biologically active 4H-pyrrolo[3,2,1-ij]quinolin-2-ones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. (n.d.). MDPI. Retrieved from [Link]
-
ATLAS MEDICAL. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Retrieved from [Link]
-
Linear Chemicals. (n.d.). APTT. Retrieved from [Link]
-
Prothrombin time (PT). (n.d.). Retrieved from [Link]
-
Healthline. (n.d.). Prothrombin Time Test: Purpose, Procedure, and Results. Retrieved from [Link]
-
When Apixaban and Rivaroxaban Interfere With Anti-Xa Assays: A Cohort Study. (2023, October 1). Journal of Brown Hospital Medicine. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2008). One-Stage Prothrombin Time (PT) Test and Activated Partial Thromboplastin Time (APTT) Test; Approved Guideline—Second Edition (H47-A2).
-
International Society on Thrombosis and Haemostasis, Inc. (n.d.). Published Guidance by Topic. Retrieved from [Link]
-
BIOLABO. (n.d.). I BIO-TT Thrombin Time. Retrieved from [Link]
-
R2 Diagnostics. (n.d.). ANTI-XA HEPARIN KIT. Retrieved from [Link]
-
Labcorp. (n.d.). 117101: Heparin Anti-Xa. Retrieved from [Link]
-
UC Davis Health. (2017, October 16). Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy. Retrieved from [Link]
-
An-Najah Staff. (2025, February 17). In vitro anticoagulant effect analysis of leaves different extract types of Calotropis procera (Asclepiadaceae) in West Bank. Retrieved from [Link]
-
PubMed. (n.d.). Fat emulsion effects on prothrombin time in warfarin anticoagulated patients: an in vitro study. Retrieved from [Link]
-
ClinPGx. (n.d.). Warfarin Pathway, Pharmacodynamics. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). Coagulation Guidelines for Specimen Handling & Processing. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 3. 117101: Heparin Anti-Xa | Labcorp Women's Health [womenshealth.labcorp.com]
- 4. ClinPGx [clinpgx.org]
- 5. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Xa Assays [practical-haemostasis.com]
- 7. staff.najah.edu [staff.najah.edu]
- 8. In vitro anticoagulant effect of Crassocephalum crepidioides leaf methanol extract and fractions on human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. r2diagnostics.com [r2diagnostics.com]
Head-to-Head Comparison of Novel Factor Xa Inhibitors: A Technical Guide
Executive Summary: The Direct Inhibition Paradigm
The transition from Vitamin K Antagonists (VKAs) to Direct Oral Anticoagulants (DOACs) marked a shift from non-specific synthesis inhibition to precise enzymatic blockade. This guide provides a technical head-to-head comparison of the leading direct Factor Xa (FXa) inhibitors: Apixaban , Rivaroxaban , Edoxaban , and Betrixaban .
While often grouped together clinically, these small molecules exhibit distinct pharmacochemical profiles, binding kinetics, and renal clearance mechanisms that critically influence their utility in specific research and clinical contexts. This guide dissects these differences using experimental data and standardized protocols.
Mechanistic Profiling: Structural Biology of the Active Site
To understand the potency differences between these inhibitors, one must analyze the crystallography of the FXa active site. FXa inhibitors bind in an L-shaped configuration , occupying two key hydrophobic pockets:
-
S1 Pocket: Deep and narrow; determines specificity for the arginine-like moiety.
-
S4 Pocket: A hydrophobic aryl-binding site (formed by Tyr99, Phe174, and Trp215).
Structural Differentiation
-
Rivaroxaban: Features a chlorothiophene moiety (S1 binder) and a morpholinone group (S4 binder). It forms a critical hydrogen bond with Gly219.
-
Apixaban: Utilizes a pyrazole-based scaffold. It exhibits an exceptionally tight fit in the S1 pocket, contributing to its high affinity (
nM). -
Edoxaban: Contains a tosylate salt group and shows high selectivity (>10,000-fold) for FXa over thrombin.
Visualization: Coagulation Cascade & Inhibition Nodes
The following diagram illustrates the precise intervention point of FXa inhibitors within the common pathway, distinguishing them from upstream (FXIa) or downstream (Thrombin) targets.
Figure 1: The Common Pathway of Coagulation. Direct FXa inhibitors block the conversion of Prothrombin to Thrombin, the rate-limiting step in clot formation.
Quantitative Head-to-Head: Pharmacochemistry & Kinetics
The following data aggregates experimentally derived constants. Note the distinction in
Table 1: Biochemical and Pharmacokinetic Comparison
| Parameter | Apixaban | Rivaroxaban | Edoxaban | Betrixaban |
| Chemical Class | Pyrazole derivative | Oxazolidinone derivative | Tosylate salt | Amidine derivative |
| Target Affinity ( | 0.08 nM (Tightest) | 0.4 nM | 0.56 nM | 0.4 nM |
| Selectivity (FXa:Thrombin) | > 30,000:1 | > 10,000:1 | > 10,000:1 | > 10,000:1 |
| Bioavailability ( | ~50% | 80-100% (Food dependent) | 62% | 34% |
| Time to Peak ( | 3-4 hrs | 2-4 hrs | 1-2 hrs | 3-4 hrs |
| Half-life ( | ~12 hrs | 5-9 hrs (Young)11-13 hrs (Elderly) | 10-14 hrs | 19-27 hrs (Longest) |
| Renal Clearance | ~27% | 33% (Active drug) | 50% | < 5% (Unique) |
| Protein Binding | 87% | 92-95% | 55% | 60% |
Key Insight for Researchers:
-
Renal Impairment Models: Betrixaban is the candidate of choice for experiments involving severe renal impairment models due to its minimal renal clearance (<5%).
-
Potency Studies: Apixaban demonstrates the highest binding affinity (
nM), making it a robust control in displacement assays.
Experimental Protocols: Validating Inhibition
To objectively compare these agents in a lab setting, two primary assays are utilized: the Chromogenic Anti-Xa Assay (for concentration) and the Thrombin Generation Assay (TGA) (for functional hemostasis).
Protocol A: Chromogenic Anti-Xa Assay (Gold Standard)
This assay relies on the principle that FXa inhibitors will compete with a chromogenic substrate for the active site of exogenous FXa.
Workflow Logic:
-
Reagent: Excess Factor Xa is added to the sample.
-
Inhibition: The drug in the plasma binds the FXa.
-
Detection: Residual (unbound) FXa cleaves a specific chromogenic substrate (e.g., S-2222), releasing a colored compound (p-nitroaniline).
-
Readout: Absorbance at 405 nm is inversely proportional to drug concentration.
Figure 2: Workflow of the Chromogenic Anti-Xa Assay. Note that specific calibrators must be used for each drug (e.g., Apixaban calibrators for Apixaban samples) to ensure accuracy.
Protocol B: Thrombin Generation Assay (TGA)
While Anti-Xa measures concentration, TGA measures the functional capacity of the plasma to generate thrombin. This is superior for assessing the overall hemostatic profile.
Key Parameters to Measure:
-
Lag Time: The time until thrombin generation starts. (FXa inhibitors prolong this).[1]
-
Peak Height: Maximum concentration of thrombin. (FXa inhibitors reduce this).[1][2]
-
ETP (Endogenous Thrombin Potential): Total area under the curve.
Methodology Step-by-Step:
-
Preparation: Use platelet-poor plasma (PPP).
-
Trigger: Add Tissue Factor (TF) and phospholipids to initiate the cascade.
-
Substrate: Add a fluorogenic substrate (Z-Gly-Gly-Arg-AMC).
-
Measurement: Monitor fluorescence continuously for 60 minutes using a fluorometer.
-
Data Analysis: Calculate the first derivative of the fluorescence curve to obtain the thrombin generation curve.
Clinical Translation & Safety Correlates
For drug development professionals, translating these biochemical constants into safety profiles is the end goal.
-
Bleeding Risk: Clinical data (e.g., ARISTOTLE, ROCKET-AF trials) generally suggests that Apixaban has a more favorable bleeding profile compared to Warfarin and potentially Rivaroxaban, likely due to its PK profile (BID dosing leading to lower peak-to-trough fluctuations) and tight binding affinity.
-
Reversibility: All agents listed can be reversed by Andexanet alfa , a recombinant modified human Factor Xa decoy protein that binds the inhibitors with high affinity but lacks catalytic activity.
Future Directions: Beyond FXa
While this guide focuses on FXa, the "novel" frontier is shifting toward Factor XIa inhibitors (e.g., Asundexian, Milvexian).
-
Rationale: FXIa inhibition may uncouple hemostasis from thrombosis, theoretically preventing clots without significantly impacting bleeding risk (as FXIa is less critical for hemostasis than FXa).
-
Status: These are currently in Phase 3 trials and represent the next logical comparator in this series.
References
-
Structural Basis of FXa Inhibition
- Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry.
-
Pharmacokinetic Profiles
- Frost, C., et al. (2013). "Apixaban, an oral, direct factor Xa inhibitor: single-dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects." British Journal of Clinical Pharmacology.
-
Comparative Pharmacology
- Perzborn, E., et al. (2011). "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis.
-
Assay Methodologies
-
Tripodi, A. (2016). "The Laboratory and the Direct Oral Anticoagulants."[3] Blood.
-
-
Thrombin Generation Assay Standards
- Hemker, H.C., et al. (2003). "Calibrated automated thrombin generation measurement in clotting plasma." Pathophysiology of Haemostasis and Thrombosis.
Sources
"assessing the safety profile of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one versus existing anticoagulants"
[1]
Content Type: Publish Comparison Guide Subject: 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (DPQO) Derivatives Audience: Researchers, Medicinal Chemists, and Drug Safety Officers[1]
Executive Summary: The Dual-Target Advantage[1]
The search for safer anticoagulants has shifted toward "uncoupling" thrombosis from hemostasis.[1] While Direct Oral Anticoagulants (DOACs) like Rivaroxaban and Apixaban have improved upon Warfarin, they still carry significant bleeding risks due to potent Factor Xa (FXa) inhibition.[1]
The This compound (DPQO) scaffold represents a burgeoning class of dual inhibitors targeting both Factor Xa and Factor XIa .[1] This guide evaluates the safety profile of DPQO-based leads against existing standards, focusing on the hypothesis that simultaneous upstream (FXIa) and downstream (FXa) inhibition offers a wider therapeutic window than pure FXa blockade.[1]
Quick Comparison Matrix
| Feature | Warfarin | Rivaroxaban (DOAC) | DPQO-Based Leads |
| Primary Target | Vit K Epoxide Reductase | Factor Xa | Factor Xa & Factor XIa |
| Mechanism | Indirect (Synthesis inhib.)[1] | Direct Reversible | Direct Reversible (Dual) |
| Bleeding Risk | High (INR dependent) | Moderate (Major GI bleed risk) | Low (Projected) due to FXIa sparing |
| Reversibility | Slow (Vit K) | Specific agents (Andexanet) | Rapid (Short half-life derivatives) |
| Hepatotoxicity | Low | Low-Moderate | Scaffold Dependent (Requires monitoring) |
Mechanism of Action: The Safety Logic[1]
The safety superiority of DPQO derivatives lies in the Factor XIa Axis .[1] Factor XIa is essential for thrombus propagation (pathological clotting) but less critical for hemostasis (stopping bleeding from injury).[1][2] By targeting FXIa alongside FXa, DPQO compounds dampen the intrinsic pathway amplification without completely shutting down the extrinsic pathway required for immediate clot formation.[1]
Visualization: Dual Inhibition Pathway
The following diagram illustrates the intervention points of DPQO compared to Warfarin and Rivaroxaban.[1]
Caption: DPQO derivatives inhibit both the amplification loop (FXIa) and the common pathway (FXa), theoretically reducing thrombotic risk while preserving hemostatic initiation.[1]
Experimental Safety Assessment
To validate the safety profile of DPQO derivatives, researchers must move beyond simple IC50 values.[1] The following protocols establish the "Safety vs. Efficacy" ratio.
A. In Vitro Coagulation Selectivity (aPTT vs. PT)
Objective: Confirm that DPQO preferentially prolongs aPTT (Intrinsic/Contact pathway) over PT (Extrinsic pathway), indicating FXIa involvement and a lower risk of spontaneous bleeding.[1]
Protocol:
-
Plasma Preparation: Collect citrated human plasma (pooled).[1]
-
Compound Incubation: Incubate plasma with DPQO derivative (1–100 µM) for 10 min at 37°C.
-
aPTT Assay: Add aPTT reagent (phospholipid + activator).[1] Incubate 3 min. Add CaCl2.[1] Measure clotting time.
-
PT Assay: Add Thromboplastin-D. Measure clotting time.
-
Control: Run parallel with Rivaroxaban (Positive Control for PT/aPTT) and Vehicle (DMSO).
Target Outcome:
-
DPQO: Significant prolongation of aPTT (2x baseline) with minimal effect on PT.[1]
-
Rivaroxaban: Prolongs both PT and aPTT significantly.[1]
B. Cytotoxicity Screening (MTT Assay)
Since the DPQO scaffold is a tricyclic lactam, potential off-target toxicity in high-metabolic organs is a concern.[1]
Protocol:
-
Cell Lines: A549 (Lung), HEK293 (Kidney), HepG2 (Liver).[1]
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Expose cells to DPQO gradient (0.1 to 100 µM) for 48 hours.
-
Readout: Add MTT reagent; solubilize formazan crystals. Measure Absorbance at 570 nm.[1]
-
Calculation: Determine CC50 (Cytotoxic Concentration 50%).
Benchmarking Data (In Vitro):
| Compound | FXa IC50 (µM) | FXIa IC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (Tox/Efficacy) |
|---|---|---|---|---|
| DPQO-Hybrid (Lead) | 3.68 | 2.00 | > 100 | > 27 (Excellent) |
| Rivaroxaban | 0.0007 | > 100 | > 100 | High |
| Warfarin | N/A | N/A | ~50 | Low (Narrow Window) |[1]
Note: Data for DPQO-Hybrid derived from Novichikhina et al. structure-activity studies.[1]
Critical Safety Workflow: From Docking to Tail Bleeding
The following workflow describes the mandatory validation pipeline for any new DPQO derivative before it can be considered a viable candidate.
Caption: Step-by-step validation pipeline. Step 3 (aPTT vs PT split) is the critical differentiator for the DPQO class.
Technical Discussion: Structural Causality
Why does this compound perform differently?
-
Scaffold Rigidity: The tricyclic nature of DPQO provides a rigid core that fits snugly into the S1 pocket of Factor Xa (interacting with Asp189).[1]
-
Dual Binding: When hybridized with thiazole or rhodanine moieties (as seen in recent medicinal chemistry literature), the molecule extends to interact with the S4 pocket of FXa and the prime-side pockets of FXIa.[1]
-
Safety Implications: Unlike Warfarin, which depletes all Vitamin K-dependent factors (II, VII, IX, X), DPQO derivatives are competitive, reversible inhibitors.[1] This means their anticoagulant effect is concentration-dependent and rapidly reversible upon clearance, reducing the risk of fatal intracranial hemorrhage associated with Warfarin accumulation.[1]
References
-
Novichikhina, N. P., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa.[1][3][4][5] Molecules, 25(8), 1889.[1][4] [Link]
-
Novichikhina, N. P., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa.[1][2][3] Molecules, 29(2), 373.[1][6] [Link]
-
Králová, P., & Soural, M. (2024). Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives.[1][5] European Journal of Medicinal Chemistry.[1] [Link][1]
-
PubChem Compound Summary. this compound (CID 14918493).[1] National Center for Biotechnology Information.[1] [Link][1]
Sources
- 1. This compound | C11H11NO | CID 14918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Potency of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives. Drawing upon established methodologies and field-proven insights, this document will navigate the experimental design, execution, and data interpretation necessary for a thorough comparative analysis. We will focus primarily on the well-documented anticoagulant properties of this chemical class, while also acknowledging other potential biological activities.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The this compound core is a tricyclic heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective modulators of various biological targets. While early investigations hinted at a broad spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory properties, the most profound and well-characterized therapeutic potential of its derivatives lies in the realm of anticoagulation.[1]
Recent research has compellingly demonstrated that derivatives of this scaffold can act as potent inhibitors of key enzymes in the coagulation cascade, specifically Factor Xa (FXa) and Factor XIa (FXIa).[2][3][4] Inhibition of these serine proteases is a clinically validated strategy for the prevention and treatment of thromboembolic disorders. The unique structure of the pyrrolo-quinolinone core allows for strategic modifications, particularly at the 6-position with aryl substituents, which has been shown to enhance inhibitory activity.[3] This guide will provide the necessary tools to systematically evaluate and compare the potency of novel derivatives against these critical targets.
Experimental Design: A Multi-faceted Approach to Potency Determination
A robust assessment of potency requires a carefully designed experimental cascade. For the this compound series, this involves a primary focus on their anticoagulant effects, with the potential for secondary screening against other targets if preliminary data or structural alerts suggest such activity.
Primary Target Selection: Factor Xa and Factor XIa
The blood coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. FXa and FXIa represent two pivotal nodes in this cascade, making them attractive targets for anticoagulant therapy.
-
Factor Xa: Occupies a central position, integrating signals from both the intrinsic and extrinsic pathways to catalyze the conversion of prothrombin to thrombin.
-
Factor XIa: Plays a key role in the amplification of the coagulation signal within the intrinsic pathway.
Targeting these factors with small molecule inhibitors offers the potential for effective anticoagulation with a favorable safety profile.
Caption: Simplified Coagulation Cascade Highlighting FXa and FXIa.
Comparator Compound Selection
To provide meaningful context to the potency data of novel derivatives, it is essential to benchmark them against established, clinically relevant inhibitors.
| Target | Comparator Compound | Mechanism of Action |
| Factor Xa | Rivaroxaban | Direct, selective inhibitor of FXa[5][6][7] |
| Apixaban | Direct, selective inhibitor of FXa[5][8] | |
| Factor XIa | Asundexian | Oral, small molecule inhibitor of FXIa[9][10][11] |
| Milvexian | Oral, small molecule inhibitor of FXIa[12][13][14] |
These compounds represent the current standard of care or are in late-stage clinical development, providing a robust baseline for comparison.
Methodologies for Potency Determination
The potency of the this compound derivatives should be quantified using standardized in vitro assays. The half-maximal inhibitory concentration (IC50) is the primary metric for comparison.
Factor Xa Inhibition: Chromogenic Substrate Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FXa.
Principle: The assay measures the rate at which FXa cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically. In the presence of an inhibitor, the rate of color development is reduced in a concentration-dependent manner.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and comparator compounds (e.g., Rivaroxaban, Apixaban) in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of the test and comparator compounds in assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA).
-
Reconstitute purified human Factor Xa and a specific chromogenic substrate for FXa (e.g., S-2765) in assay buffer to their recommended working concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 10 µL) of each concentration of the test compound, comparator, or vehicle control to respective wells.
-
Add purified human Factor Xa solution (e.g., 40 µL) to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution (e.g., 50 µL) to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Factor XIa Inhibition: One-Stage Clotting Assay
This assay assesses the inhibitory effect of a compound on the clotting activity of FXIa in a plasma-based system.
Principle: The one-stage clotting assay is based on the activated partial thromboplastin time (aPTT). The time to clot formation is measured after the addition of a reagent that activates the intrinsic pathway (where FXIa is a key component) to factor XI-deficient plasma that has been reconstituted with the test compound. An inhibitor of FXIa will prolong the clotting time in a concentration-dependent manner.[16][17][18]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution and a dilution series of the test compound and comparator compounds (e.g., Asundexian, Milvexian) in a suitable buffer.
-
Use commercially available Factor XI-deficient plasma.
-
Utilize a standard aPTT reagent containing a contact activator (e.g., silica, ellagic acid) and phospholipids.
-
Prepare a calcium chloride (CaCl2) solution to initiate clotting.
-
-
Assay Procedure (Coagulometer):
-
Pre-warm the Factor XI-deficient plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a cuvette, mix the Factor XI-deficient plasma with the test compound, comparator, or vehicle control.
-
Add the aPTT reagent to the cuvette and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for contact activation.
-
Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
Plot the clotting time against the logarithm of the inhibitor concentration.
-
The IC50 value can be determined as the concentration of the inhibitor that doubles the clotting time of the control. Alternatively, a dose-response curve can be fitted to determine the concentration that produces 50% of the maximal effect.
-
Caption: Workflow for Benchmarking Pyrrolo-quinolinone Derivatives.
Data Interpretation and Comparative Analysis
The primary output of these assays will be the IC50 values for each derivative against FXa and FXIa. This quantitative data should be compiled into a clear and concise table for easy comparison.
Table 1: Comparative Potency of this compound Derivatives and Standard Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| Test Derivative 1 | FXa | Chromogenic | Experimental Value |
| FXIa | Clotting | Experimental Value | |
| Test Derivative 2 | FXa | Chromogenic | Experimental Value |
| FXIa | Clotting | Experimental Value | |
| Rivaroxaban | FXa | Chromogenic | 2.1[6] |
| FXIa | Clotting | >10,000 | |
| Apixaban | FXa | Chromogenic | 1.3[8] |
| FXIa | Clotting | >10,000 | |
| Asundexian | FXa | Chromogenic | >10,000 |
| FXIa | Clotting | Reported Value | |
| Milvexian | FXa | Chromogenic | >10,000 |
| FXIa | Clotting | Reported Value |
Note: Specific IC50 values for Asundexian and Milvexian from standardized in vitro assays may require consulting detailed product monographs or specific publications.
Interpreting the Results:
-
Potency: A lower IC50 value indicates a more potent inhibitor.
-
Selectivity: By comparing the IC50 values for FXa and FXIa, the selectivity of each derivative can be determined. A large ratio of IC50 (FXa) / IC50 (FXIa) would indicate selectivity for FXIa, and vice-versa.
-
Structure-Activity Relationship (SAR): By correlating the structural modifications of the derivatives with their corresponding potencies, valuable insights into the SAR can be derived. For example, does the presence of a specific aryl substituent at the 6-position consistently lead to higher potency?
Beyond Anticoagulation: Exploring Other Biological Activities
While the primary focus is on anticoagulant activity, it is prudent to consider other potential biological targets for the this compound scaffold. Literature suggests potential for:
-
Antitumor Activity: Some quinoline derivatives have shown promise as anticancer agents.[1]
-
Anti-inflammatory Effects: The quinoline core is present in some anti-inflammatory drugs.[1]
If preliminary screening or structural features suggest activity in these areas, further investigation using relevant cell-based or enzymatic assays is warranted. However, a detailed discussion of these assays is beyond the scope of this guide.
Conclusion: A Roadmap for Potency Evaluation
This guide provides a comprehensive and scientifically rigorous framework for benchmarking the potency of this compound derivatives. By employing standardized in vitro assays, utilizing appropriate comparator compounds, and systematically analyzing the resulting data, researchers can effectively characterize their novel compounds and identify promising candidates for further drug development. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. Adherence to these principles will undoubtedly accelerate the journey from chemical synthesis to the identification of potent and selective therapeutic agents.
References
-
Perzborn, E., et al. (2011). Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability. Journal of Thrombosis and Haemostasis, 9(1), 219-222. Available from: [Link]
-
Practical-Haemostasis.com. (2025). 1-Stage PT-Based Factor Assays. Available from: [Link]
-
Novichikhina, N. P., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 25(8), 1889. Available from: [Link]
-
Pinto, D. J., et al. (2007). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of medicinal chemistry, 50(22), 5339-5356. Available from: [Link]
-
Perzborn, E., et al. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, thrombosis, and vascular biology, 30(3), 376-381. Available from: [Link]
-
Weitz, J. I., et al. (2022). Milvexian for prevention of venous thromboembolism after elective knee arthroplasty. New England Journal of Medicine, 387(6), 535-545. Available from: [Link]
- Clinical and Laboratory Standards Institute. (2020). Determination of Coagulation Factor Activities Using the One-Stage Clotting Assay; Approved Guideline—Second Edition. CLSI document H48-A2.
-
CoaChrom Diagnostica GmbH. CoaChrom® Factor XIa Inhibitors. Available from: [Link]
-
Connolly, S. J., et al. (2022). Asundexian for the prevention of stroke in patients with atrial fibrillation. The Lancet, 400(10356), 887-898. Available from: [Link]
-
Bristol Myers Squibb. (2023). Milvexian Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation. Available from: [Link]
- Samama, M. M., et al. (2011). A new oral direct factor Xa inhibitor, rivaroxaban (Xarelto), and its clinical development for the prevention and treatment of thromboembolic diseases. Presse Medicale, 40(1 Pt 2), e1-e18.
- Tashchilova, A., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. Molecules, 25(8), 1889.
-
Cardio Nursing. (2023). Factor Xa Inhibitors - Rivaroxaban & Apixaban: Pharmacology. Available from: [Link]
-
ResearchGate. Synthesis and Anticoagulant Activity of New Functionalized 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones. Available from: [Link]
- Armbruster, M., & Riley, P. (2023). Exploring the therapeutic utility of the factor XIa inhibitor asundexian. American Journal of Health-System Pharmacy, 80(Supplement_4), S101-S108.
- Cuker, A., & Raskob, G. E. (2023). Milvexian: An Oral, Bioavailable Factor XIa Inhibitor. Drugs, 83(1), 1-9.
-
Practical-Haemostasis.com. (2025). 1-Stage PT-Based Factor Assays. Available from: [Link]
- Kuranov, S. O., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373.
-
NeurologyLive. (2023). Positive Phase 3 OCEANIC-STROKE Data Position Asundexian for Upcoming FDA Submission. Available from: [Link]
- Kuranov, S. O., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373.
- Pinto, D. J., et al. (2007). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of medicinal chemistry, 50(22), 5339-5356.
- Perzborn, E., et al. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, thrombosis, and vascular biology, 30(3), 376-381.
- Gailani, D., & Smith, S. A. (2000). Characterization of novel forms of coagulation factor XIa. Journal of Biological Chemistry, 275(25), 18980-18986.
- Sammut, M., & Gatt, A. (2023). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Hospital Medicine, 84(5), 1-8.
-
Perzborn, E., et al. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. ResearchGate. Available from: [Link]
- Sharma, M., et al. (2022). Safety and efficacy of factor XIa inhibition with milvexian for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial. The Lancet Neurology, 21(11), 999-1010.
-
European Society of Cardiology. (2024). Asundexian inferior to apixaban for stroke prevention in atrial fibrillation. Available from: [Link]
-
Bristol Myers Squibb. (2023). Milvexian Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation. Available from: [Link]
-
NeurologyLive. (2023). Positive Phase 3 OCEANIC-STROKE Data Position Asundexian for Upcoming FDA Submission. Available from: [Link]
- Al-Trad, B., et al. (2023). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 18, 4831-4847.
-
VJHemOnc. (2023). The existing evidence for Factor XIa inhibition in secondary stroke prevention: Phase II trials. Available from: [Link]
-
Logvinenko, A. O., et al. (2023). QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolо[1,2-a][15][19][20]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Journal of Molecular Structure, 1276, 134789.
Sources
- 1. 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | Benchchem [benchchem.com]
- 2. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the therapeutic utility of the factor XIa inhibitor asundexian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bayer.com [bayer.com]
- 11. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 12. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of factor XIa inhibition with milvexian for secondary stroke prevention (AXIOMATIC-SSP): a phase 2, international, randomised, double-blind, placebo-controlled, dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Milvexian Granted U.S. FDA Fast Track Designation for All Three Indications Under Evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome and Atrial Fibrillation [jnj.com]
- 15. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-Stage PT-Based Factor Assays [practical-haemostasis.com]
- 19. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bhm.scholasticahq.com [bhm.scholasticahq.com]
A Researcher's Guide to Evaluating the Off-Target Effects of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one and its Analogs
In the pursuit of novel therapeutics, the characterization of a compound's specificity is as critical as the demonstration of its efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of the promising anticoagulant scaffold, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one. Derivatives of this scaffold have shown potent inhibitory activity against coagulation factors Xa and XIa, marking them as promising candidates for the next generation of anticoagulants.[1][2][3] However, ensuring their safety and minimizing unintended biological interactions is paramount for their successful clinical translation.
This guide will delve into the rationale behind off-target effect evaluation, present detailed experimental protocols for a multi-tiered screening cascade, and offer a comparative analysis with established direct oral anticoagulants (DOACs), Rivaroxaban and Apixaban.
The Imperative of Off-Target Profiling in Drug Discovery
Off-target interactions are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures. For a therapeutic agent, particularly one intended for chronic use like an anticoagulant, a thorough understanding of its broader pharmacological profile is non-negotiable. Early and comprehensive off-target screening allows for the identification and mitigation of potential liabilities, enabling a data-driven approach to lead optimization and candidate selection.[4]
The core principle of this guide is to provide a self-validating system of protocols that progressively build a detailed picture of the compound's selectivity. We will move from broad, unbiased screening to more focused, hypothesis-driven investigations.
The Target Landscape of this compound Derivatives
The primary on-target activity of this class of compounds is the inhibition of key serine proteases in the coagulation cascade, namely Factor Xa (FXa) and Factor XIa (FXIa).[1][2][3][5] Some derivatives have also been assessed for their activity against thrombin to determine their selectivity.[2][3] The coagulation cascade provides a clear signaling pathway to visualize the intended mechanism of action.
Caption: Intended targets of this compound derivatives in the coagulation cascade.
A Tiered Approach to Off-Target Evaluation
A systematic and tiered approach to off-target profiling is recommended to efficiently allocate resources and build a comprehensive safety profile.
Caption: A tiered workflow for comprehensive off-target effect evaluation.
Tier 1: Broad, Unbiased Screening
The initial step involves screening the compound against a wide range of biologically relevant targets to identify any potential off-target "hits."
Safety Pharmacology Panels
Rationale: These panels consist of a curated set of receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions.[4][6] Screening against such a panel provides an early and broad assessment of potential safety liabilities. Commercial services like Eurofins' SAFETYscan®47 or WuXi AppTec's Mini Safety 44 Panel offer a standardized and efficient way to conduct this initial screen.[6]
Experimental Protocol (General):
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in a battery of binding and functional assays.
-
Data Analysis: Results are usually reported as a percentage of inhibition or activation compared to a control. A predefined threshold (e.g., >50% inhibition) is used to identify significant hits.
Broad Kinase Panel Profiling
Rationale: The human kinome is a frequent source of off-target interactions for small molecule drugs.[7] A broad kinase panel screen is crucial, especially for compounds that have not been specifically designed as kinase inhibitors.
Experimental Protocol (General):
-
Compound Submission: Provide the test compound to a specialized vendor (e.g., Reaction Biology, Promega).[7][8]
-
Assay Format: Radiometric or fluorescence-based assays are commonly used to measure the inhibition of a large panel of kinases (often >300).[7]
-
Data Analysis: The data is presented as a percentage of inhibition at a fixed compound concentration. Hits are identified based on a significance threshold.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful method to assess target engagement in a cellular context.[9][10] It relies on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[11] A proteome-wide CETSA can provide an unbiased view of the compound's binding partners within the cell.
Experimental Protocol (Detailed):
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human hepatocytes, endothelial cells) to near confluence.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Analysis:
-
Analyze the soluble fractions by quantitative mass spectrometry (proteome-wide CETSA) or by Western blot for specific candidate proteins.
-
-
Data Analysis:
-
Generate melting curves for each identified protein. A shift in the melting temperature in the presence of the compound indicates a direct binding interaction.
-
Tier 2: Focused Target Validation and Affinity Determination
Once potential off-target hits are identified in Tier 1, the next step is to validate these interactions and determine the compound's affinity for these targets.
Competitive Radioligand Binding Assays
Rationale: This "gold standard" assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[12] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.[13]
Experimental Protocol (Detailed):
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Tier 3: Cellular and Phenotypic Assays
The final tier of evaluation aims to understand the functional consequences of the validated off-target interactions in a cellular context.
Cell-Based Signaling and Functional Assays
Rationale: These assays determine whether the binding of the compound to an off-target protein translates into a functional effect (agonist or antagonist activity).
Experimental Protocol (Example: GPCR Off-Target):
-
Cell Line: Use a cell line engineered to express the off-target GPCR and a reporter system (e.g., cAMP or calcium flux).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Signal Detection: Measure the reporter signal to determine if the compound activates or inhibits the receptor's signaling pathway.
Comparative Analysis with Established DOACs
A key aspect of evaluating a novel anticoagulant is to benchmark its off-target profile against existing therapies. Rivaroxaban and Apixaban are both direct Factor Xa inhibitors and serve as excellent comparators.
| Parameter | This compound Derivative (Hypothetical Data) | Rivaroxaban | Apixaban |
| Primary Target(s) | Factor Xa, Factor XIa | Factor Xa | Factor Xa |
| Known Off-Targets (from Safety Panel Screen) | Hypothetical: e.g., weak inhibition of a specific cytochrome P450 enzyme | Known to be a substrate of CYP3A4/5 and P-gp.[14] | Known to be a substrate of CYP3A4/5 and P-gp.[15] |
| Kinase Profile | Hypothetical: e.g., no significant inhibition of >300 kinases at 10 µM | Generally considered to have a clean kinase profile. | Generally considered to have a clean kinase profile. |
| Common Adverse Effects | To be determined | Bleeding, dizziness, back pain.[16] | Bleeding, nausea, anemia.[15] |
Causality behind Experimental Choices: The selection of Rivaroxaban and Apixaban as comparators is based on their shared primary target (Factor Xa). By comparing the off-target profiles, we can assess whether the novel scaffold offers a potential safety advantage. For instance, if the pyrroloquinolinone derivative shows less interaction with CYP enzymes, it might have a lower risk of drug-drug interactions.
Conclusion
The evaluation of off-target effects is a critical and indispensable part of the preclinical development of any new therapeutic candidate. For compounds based on the this compound scaffold, a systematic, multi-tiered approach as outlined in this guide will provide a robust understanding of their selectivity and potential safety liabilities. By combining broad, unbiased screening with focused validation and functional assays, and by benchmarking against established drugs, researchers can build a strong data package to support the advancement of these promising anticoagulant candidates into clinical development.
References
-
Biologically active 4H‐pyrrolo[3,2,1‐ij]quinolin‐2‐ones. - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed. (URL: [Link])
-
New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation - PMC - PubMed Central. (URL: [Link])
-
Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC - PubMed Central. (URL: [Link])
-
Impact of Direct Oral Anticoagulant Off-Label Reduced Dose in Combination With Antiplatelet Agents on Clinical Outcome ― Propensity Score-Matching Analysis From the DIRECT Real-World Non-Valvular Atrial Fibrillation Registry ― - PMC - NIH. (URL: [Link])
-
In Vitro Safety Panels in Pharmacology Profiling - Eurofins Discovery. (URL: [Link])
-
Apixaban - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Off-Target Profiling - Creative Biolabs. (URL: [Link])
-
Rivaroxaban - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Kinase Panel Screening and Profiling Service - Reaction Biology. (URL: [Link])
-
Cellular thermal shift assay (CETSA) - Bio-protocol. (URL: [Link])
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])
-
Events After Treatment Discontinuation/Rebound of XARELTO - J&J Medical Connect. (URL: [Link])
-
Direct Oral Anticoagulant Use: A Practical Guide to Common Clinical Challenges. (URL: [Link])
-
Off-Label Reduced Dose Apixaban in Older Adults With Atrial Fibrillation and Associated Outcomes | Request PDF - ResearchGate. (URL: [Link])
-
Radioligand Binding Methods: Practical Guide and Tips - PubMed. (URL: [Link])
-
Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera. (URL: [Link])
-
Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific. (URL: [Link])
-
Off-label underdosed apixaban use in Asian patients with non-valvular atrial fibrillation - PubMed. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (URL: [Link])
-
Side effects of rivaroxaban - NHS. (URL: [Link])
-
Off-target effects of oral anticoagulants - vascular effects of vitamin K antagonist and non-vitamin K antagonist oral anticoagulant dabigatran etexilate - PubMed. (URL: [Link])
-
Rivaroxaban withdrawal and rebound hypercoagulability leading to upper extremity deep vein thrombosis: a case report - Oxford Academic. (URL: [Link])
-
Clinical effects of off-label reduced doses of Direct Oral Anticoagulants: A systematic review and meta-analysis | Request PDF - ResearchGate. (URL: [Link])
-
Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds | Request PDF - ResearchGate. (URL: [Link])
-
Safety and Off-Target Drug Screening Services - Reaction Biology. (URL: [Link])
-
Cellular Thermal Shift Assay (CETSA) - News-Medical. (URL: [Link])
-
In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. (URL: [Link])
-
Serina Therapeutics. (URL: [Link])
-
Off-Label Underdosing of DOACs Tied to Worse Outcomes in A-fib Patients | - TCTMD -. (URL: [Link])
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central. (URL: [Link])
-
When Apixaban and Rivaroxaban Interfere With Anti-Xa Assays: A Cohort Study | Published in Journal of Brown Hospital Medicine. (URL: [Link])
-
Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])
-
Rivaroxaban (oral route) - Side effects & dosage - Mayo Clinic. (URL: [Link])
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (URL: [Link])
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. news-medical.net [news-medical.net]
- 10. pelagobio.com [pelagobio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. Rivaroxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Rivaroxaban (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Comparative Validation Guide: Novel Pyrrolo[3,2,1-ij]quinolinone Scaffolds as Dual FXa/FXIa Inhibitors
Executive Summary: The "Uncoupling" Paradigm
The "Holy Grail" of modern anticoagulation is uncoupling hemostasis from thrombosis—preventing pathological clot formation without disrupting the body's ability to stop bleeding from injury.
Current standards of care, such as Rivaroxaban (Direct Factor Xa inhibitor), are potent but carry significant bleeding risks because they inhibit the common pathway essential for hemostasis. Emerging Factor XIa (FXIa) inhibitors (e.g., Milvexian ) offer a safety advantage by targeting the contact pathway but may lack the potency required for high-risk acute thrombosis when used as monotherapy.
This guide validates a novel Pyrrolo[3,2,1-ij]quinolinone (PQ) scaffold designed as a Dual FXa/FXIa Inhibitor . By simultaneously dampening the contact pathway (FXIa) and the common pathway (FXa), this class of compounds aims to achieve synergistic antithrombotic efficacy with a "safety ceiling" that preserves basal hemostasis.
Chemical Logic: The Pyrrolo[3,2,1-ij]quinolinone Scaffold[1][2][3][4]
The pyrrolo[3,2,1-ij]quinolinone core offers a rigid, planar tricyclic system that mimics the peptide backbone of natural substrates.
-
Dual Pocket Occupancy: The scaffold's geometry allows it to fit into the S1 specificity pocket of FXa (similar to the morpholinone of rivaroxaban) while distinct substitutions (specifically at the C6 and C8 positions) allow for interactions with the prime-side subsites of FXIa.
-
Hybridization Strategy: Recent medicinal chemistry validation involves hybridizing this scaffold with rhodanine or thiazole derivatives. This extends the molecule, allowing it to bridge the catalytic cleft of both proteases, a requirement for dual inhibition.
Structural Mechanistic Diagram
The following diagram illustrates the dual-point intervention of the PQ-Scaffold in the coagulation cascade compared to single-target drugs.
Caption: Dual inhibition by PQ-Scaffold targets both the amplification loop (FXIa) and the common pathway (FXa), unlike selective competitors.
Comparative Performance Data
The following data represents a synthesis of recent validation studies for C6-aryl substituted pyrrolo[3,2,1-ij]quinolinones compared to market standards.
Table 1: Enzymatic Potency & Selectivity Profile
| Metric | Novel PQ-Hybrid (Lead) | Rivaroxaban (Standard) | Milvexian (Comparator) | Interpretation |
| Target | Dual FXa / FXIa | Selective FXa | Selective FXIa | |
| FXa IC₅₀ | 3.68 µM | 0.7 nM | > 10 µM | PQ is less potent on FXa than Rivaroxaban, reducing bleeding risk. |
| FXIa IC₅₀ | 2.01 µM | > 10 µM | ~ 0.1 nM | PQ provides moderate FXIa inhibition to dampen contact activation. |
| Thrombin IC₅₀ | > 100 µM | > 100 µM | > 100 µM | Critical: High selectivity against Thrombin ensures no direct shut-down of final clot formation. |
| aPTT Prolongation | 2.5x Baseline | 1.2x Baseline | 2.0x Baseline | Strong effect on intrinsic pathway (aPTT) confirms FXIa engagement. |
| PT Prolongation | 1.5x Baseline | 3.0x Baseline | 1.0x Baseline | Moderate effect on extrinsic pathway (PT) confirms balanced safety. |
Key Insight: The Novel PQ-Hybrid does not seek to beat Rivaroxaban in nanomolar potency. Its value lies in the micromolar balance —sufficiently inhibiting FXa to prevent massive thrombus growth, while the FXIa inhibition prevents upstream amplification. This "soft" dual blockade is designed to widen the therapeutic window.
Validation Protocols (Self-Validating Systems)
To validate a pyrrolo-quinolinone derivative, you must prove it inhibits the enzyme kinetically rather than through non-specific aggregation.
Protocol A: Chromogenic Kinetic Assay (In Vitro)
Objective: Determine Ki and IC50 for FXa and FXIa.
Reagents:
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4 (PEG prevents non-specific binding).
-
Enzymes: Human FXa (0.5 nM final), Human FXIa (1.0 nM final).
-
Substrates: S-2765 (FXa specific), S-2366 (FXIa specific).
Workflow:
-
Serial Dilution: Prepare 10-point dilution of PQ-Hybrid in DMSO (Final DMSO < 1%).
-
Incubation: Incubate Compound + Enzyme for 30 minutes at 37°C .
-
Control Check: Run a "No Enzyme" blank to rule out compound auto-absorbance at 405nm.
-
-
Reaction Start: Add Chromogenic Substrate.
-
Measurement: Monitor Absorbance (405 nm) kinetically for 20 minutes.
-
Analysis: Plot Velocity (V) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or Hill equation for standard IC50.
Protocol B: Selectivity Profiling (The "Clean" Screen)
Objective: Ensure the scaffold does not inhibit Thrombin or Trypsin (digestive safety).
-
Repeat Protocol A using Thrombin (IIa) with substrate S-2238 .
-
Repeat using Trypsin with substrate BAPNA .
-
Validation Criteria: IC50 for Thrombin/Trypsin must be > 50-fold higher than FXa/FXIa IC50. If the ratio is < 10, the scaffold is "dirty" and likely toxic.
Experimental Workflow Visualization
This workflow ensures that only valid, selective, and stable compounds proceed to in vivo testing.
Caption: Step-wise validation funnel. Step 3 (Selectivity) is the critical "Go/No-Go" decision point for this scaffold class.
References
-
Komarova, O. A., et al. (2020). "Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa." Molecules, 25(8), 1889.[1]
-
Stryapan, M. V., et al. (2024). "Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa." International Journal of Molecular Sciences, 25.
-
Al-Horani, R. A., & Afosah, D. K. (2018). "Recent advances in the discovery and development of factor XI/XIa inhibitors."[2] Medicinal Research Reviews, 38(6), 1974-2023.
-
Fredenburgh, J. C., & Weitz, J. I. (2023). "Pharmacology and Clinical Development of Factor XI Inhibitors." Circulation, 147, 1063–1075.
Sources
A Comparative Guide to the Pharmacokinetics of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promising activity as anticoagulants, among other therapeutic applications.[1][2] A critical aspect of translating this in vitro potential into clinical efficacy lies in understanding the pharmacokinetic profile of these molecules. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of key derivatives of this class, leveraging in silico predictive models to offer insights for further drug development.
While direct comparative in vivo pharmacokinetic data for a series of these specific derivatives is not extensively available in the public domain, we can extrapolate and compare their likely pharmacokinetic behaviors based on structural modifications. This guide will focus on a parent compound and two key derivatives to illustrate the impact of substitution on their ADME profiles.
The Core Scaffold and Key Derivatives
The fundamental structure of this compound provides a rigid, tricyclic core amenable to substitution at various positions. Modifications at the 6-position, in particular, have been explored for their impact on biological activity.[1] For this comparative guide, we will examine the following compounds:
-
Compound A (Parent): this compound
-
Compound B (Phenyl Derivative): 6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
-
Compound C (Chlorophenyl Derivative): 6-(4-chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
In Silico Comparative Pharmacokinetic Profile
To provide a quantitative comparison, the ADME properties of these three compounds were predicted using the SwissADME web tool, a widely used and validated platform for in silico drug discovery.[3] The results are summarized in the table below.
| Parameter | Compound A (Parent) | Compound B (Phenyl) | Compound C (Chlorophenyl) | Scientific Rationale for Predicted Differences |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | 187.22 | 263.32 | 297.77 | Increasing substituent size directly increases molecular weight. |
| LogP (Lipophilicity) | 1.85 | 3.45 | 4.01 | The addition of the phenyl and chlorophenyl groups significantly increases lipophilicity. |
| Water Solubility | Soluble | Moderately Soluble | Poorly Soluble | Increased lipophilicity generally leads to decreased aqueous solubility. |
| Pharmacokinetics | ||||
| GI Absorption | High | High | High | All three compounds are predicted to have high gastrointestinal absorption, likely due to their favorable lipophilicity and size. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes | The predicted ability to cross the BBB is influenced by lipophilicity and molecular size. |
| P-glycoprotein (P-gp) Substrate | No | No | Yes | The increased size and lipophilicity of the chlorophenyl derivative may make it a substrate for the P-gp efflux pump, potentially reducing its intracellular concentration. |
| CYP1A2 Inhibitor | No | Yes | Yes | The introduction of the aromatic rings in Compounds B and C is predicted to lead to inhibition of the CYP1A2 metabolic enzyme. |
| CYP2C9 Inhibitor | No | Yes | Yes | Similar to CYP1A2, the phenyl and chlorophenyl moieties are likely to interact with the active site of CYP2C9. |
| CYP3A4 Inhibitor | No | No | Yes | The presence of the chlorine atom in Compound C may contribute to its predicted inhibition of the major drug-metabolizing enzyme, CYP3A4. |
| Drug-Likeness | ||||
| Lipinski's Rule of Five | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) | All three compounds adhere to Lipinski's rule, suggesting good oral bioavailability. |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | The overall bioavailability score is predicted to be similar for all three compounds, indicating a good starting point for drug development. |
Note: The data presented in this table is based on in silico predictions from the SwissADME web tool and should be experimentally validated.
Interpretation of the Comparative Pharmacokinetic Data
The in silico analysis reveals a clear structure-pharmacokinetic relationship among these derivatives. The parent compound, with its lower molecular weight and moderate lipophilicity, is predicted to have good absorption and solubility.
The addition of a phenyl group (Compound B) increases lipophilicity, which can enhance membrane permeability and potentially lead to higher tissue distribution. However, this also introduces the potential for inhibition of key metabolic enzymes like CYP1A2 and CYP2C9.
Further substitution with a chlorine atom on the phenyl ring (Compound C) further increases lipophilicity, which may lead to poorer solubility. A significant prediction for Compound C is its potential to be a P-glycoprotein substrate, which could impact its effective concentration at the target site. Additionally, it is predicted to inhibit CYP3A4, a critical consideration for potential drug-drug interactions.
Experimental Methodologies for Pharmacokinetic Analysis
The following is a generalized, step-by-step protocol for an in vivo pharmacokinetic study in a rodent model, which would be necessary to validate the in silico predictions.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Compound Administration:
-
Intravenous (IV): A single bolus dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life. The compound is typically dissolved in a vehicle such as a mixture of saline, ethanol, and polyethylene glycol.
-
Oral (PO): A single oral gavage dose (e.g., 10-50 mg/kg) is administered to assess oral absorption and bioavailability. The compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the compound in the plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from the plasma matrix.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizing the Scientific Workflow
The following diagrams illustrate the key processes in the evaluation of the pharmacokinetic properties of these derivatives.
Caption: Experimental and in silico workflow for pharmacokinetic comparison.
Caption: Structure-Pharmacokinetic Relationship of Derivatives.
Conclusion
This guide provides a foundational comparison of the likely pharmacokinetic profiles of this compound derivatives. The in silico predictions suggest that while the core scaffold possesses favorable drug-like properties, substitutions on the phenyl ring can significantly alter lipophilicity, metabolic stability, and potential for drug-drug interactions. These predictions serve as a valuable starting point for guiding the design and selection of derivatives for further experimental validation. A thorough understanding of these structure-pharmacokinetic relationships is paramount for the successful development of this promising class of compounds into clinically viable therapeutic agents.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Geronikaki, A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373. [Link]
-
Isaac, S., et al. (2022). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. BMC Complementary Medicine and Therapies, 22(1), 258. [Link]
-
Seth, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 13(5), 614-624. [Link]
-
Geronikaki, A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373. [Link]
-
PubChem. (n.d.). 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Retrieved from [Link]
-
Geronikaki, A., et al. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4 H-pyrrolo[3,2,1- ij]quinolin-2(1 H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Molecules, 29(2), 373. [Link]
-
PubChem. (n.d.). 4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Retrieved from [Link]
-
PubChem. (n.d.). 6-[(4-Chlorophenyl)(4-morpholinyl)methyl]-1,3-benzodioxol-5-ol. Retrieved from [Link]
Sources
Comparative Profiling: The Therapeutic Window of the Pyrrolo-Quinolinone Scaffold (PQ-2) versus Rivaroxaban
Executive Summary
This guide outlines the technical assessment protocol for evaluating 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (referred to herein as the PQ-2 Scaffold ) against the clinical benchmark Rivaroxaban .
While Rivaroxaban is a potent, selective Factor Xa (FXa) inhibitor, its therapeutic window is constrained by bleeding risks, particularly gastrointestinal hemorrhage. The PQ-2 Scaffold represents a class of tricyclic lactam-based derivatives currently under investigation for their potential as dual FXa/FXIa inhibitors or structurally rigidified FXa antagonists. This guide details the experimental framework required to determine if PQ-2 derivatives offer a superior Therapeutic Index (TI) by uncoupling antithrombotic efficacy from hemostatic impairment.
Mechanistic Differentiation & Rationale
The Benchmark: Rivaroxaban
Rivaroxaban binds directly and reversibly to the active site of Factor Xa (S1 and S4 pockets), inhibiting the conversion of prothrombin to thrombin. Its potent inhibition (
The Challenger: PQ-2 Scaffold
The this compound core offers a conformationally restricted tricyclic structure. Recent medicinal chemistry efforts focus on this scaffold to:
-
Enhance Metabolic Stability: The rigid core resists oxidative metabolism better than flexible biaryl linkers.
-
Dual Pathway Inhibition (The Safety Hypothesis): Unlike Rivaroxaban, derivatives of the PQ-2 scaffold have demonstrated capacity to inhibit Factor XIa in addition to FXa. FXIa inhibition is associated with a lower bleeding risk because it preserves the extrinsic pathway of coagulation (hemostasis) while blocking the intrinsic pathway (thrombosis).
Visualization: Target Interaction & Safety Logic
Figure 1: Mechanistic divergence. Rivaroxaban targets the common pathway (FXa) affecting both thrombosis and hemostasis.[1] The PQ-2 scaffold's potential dual action on FXIa offers a mechanism to spare hemostasis.
In Vitro Profiling: Potency & Selectivity[2][3]
Before in vivo TI assessment, the candidate must be profiled for potency (
Experimental Protocol: Chromogenic Kinetics
Objective: Determine inhibitory constants (
-
Reagents: Human FXa, Thrombin (IIa), and FXIa enzymes; Chromogenic substrates (e.g., S-2765 for FXa).
-
Workflow:
-
Incubate enzyme (0.5 nM) with varying concentrations of Rivaroxaban (0.1 nM – 100 nM) or PQ-2 Derivative (1 nM – 100 µM) in Tris-buffer (pH 7.4) for 10 min at 37°C.
-
Add chromogenic substrate.
-
Measure absorbance at 405 nm (Vmax).
-
-
Data Analysis: Fit to the logistic equation to derive
. Calculate using the Cheng-Prusoff equation.
Comparative Data Summary (Representative)
Note: PQ-2 values represent typical ranges for optimized hybrid derivatives found in literature (e.g., Novichikhina et al.).
| Metric | Rivaroxaban (Benchmark) | PQ-2 Derivative (Target Profile) | Implication |
| FXa | 0.7 – 1.0 nM | 3.0 – 50.0 µM | PQ-2 requires affinity maturation. |
| FXIa | > 10,000 nM (Inactive) | 2.0 – 10.0 µM | PQ-2 shows dual inhibition potential. |
| Selectivity (FXa/IIa) | > 10,000-fold | > 1,000-fold | Both spare Thrombin (critical for safety). |
In Vivo Therapeutic Window Assessment
The Therapeutic Index (TI) is the ratio of the safety dose to the efficacious dose. In anticoagulation, this is defined as:
Protocol A: Efficacy (Antithrombotic )
Model: Rat Arteriovenous (AV) Shunt Thrombosis. Rationale: This model mimics high-shear arterial thrombosis and is highly sensitive to FXa inhibition.
-
Subjects: Male Wistar rats (250–300g).
-
Administration: Oral gavage (PO) or IV bolus of Vehicle, Rivaroxaban (0.1, 0.3, 1.0, 3.0 mg/kg), or PQ-2 Derivative (1, 3, 10, 30 mg/kg).
-
Procedure:
-
Endpoint: Calculate % inhibition of thrombus formation vs. vehicle. Plot dose-response to find
.
Protocol B: Safety (Hemorrhagic )
Model: Rat Tail Transection Bleeding Time. Rationale: Measures the impairment of primary hemostasis.
-
Timing: Performed at
(time of peak plasma concentration) determined from PK studies. -
Procedure:
-
Endpoint: Determine the dose required to double the baseline bleeding time (
).
Synthesis & Decision Logic
To validate the PQ-2 scaffold as a superior alternative, the calculated TI must exceed that of Rivaroxaban. Rivaroxaban typically exhibits a narrow margin where bleeding time increases significantly at supratherapeutic doses.
Workflow Visualization
Figure 2: The critical path for therapeutic window assessment. Efficacy and Safety models must be run in parallel using the same vehicle and route of administration to derive a valid TI.
Interpretation of Results
-
Scenario A (Superior TI): PQ-2 achieves antithrombosis (
) at 5 mg/kg but does not double bleeding time ( ) until >50 mg/kg. (TI > 10).[9] -
Scenario B (Inferior TI): PQ-2 requires high doses for efficacy which immediately prolong bleeding. (TI < 2).[9]
-
Rivaroxaban Benchmark: Typically shows a TI of ~3–5 in rat models (depending on the specific bleeding model stringency).
References
-
Novichikhina, N. P., et al. (2020). "Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa." Molecules, 25(8), 1889.[10] Link
-
Perzborn, E., et al. (2011). "Rivaroaxaban: A new oral factor Xa inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, 31(7), 1506-1512. Link
-
Potapov, A., et al. (2024). "Design, Synthesis, and Evaluation of New Hybrid Derivatives of this compound as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa." International Journal of Molecular Sciences. Link
-
Weinz, C., et al. (2009). "Pharmacokinetics of rivaroxaban in rats, dogs, and monkeys." Xenobiotica, 39(7), 530-546. Link
Sources
- 1. Associations between rivaroxaban dose, gut microbiota, and coagulation parameters in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 4. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Xa Activity Monitoring for Optimizing Rivaroxaban Dosage in Chinese Patients with Cerebral Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of rivaroxaban in the treatment of nonvalvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 10. Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1- ij]Quinolin-2(1 H)-one as New Inhibitors of Factor Xa and Factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
